molecular formula C19H14BrN B1375901 3-Bromo-9-(p-tolyl)-9H-carbazole CAS No. 731016-44-7

3-Bromo-9-(p-tolyl)-9H-carbazole

Cat. No.: B1375901
CAS No.: 731016-44-7
M. Wt: 336.2 g/mol
InChI Key: RODQKGBYDIAMCF-UHFFFAOYSA-N
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Description

3-Bromo-9-(p-tolyl)-9H-carbazole is a useful research compound. Its molecular formula is C19H14BrN and its molecular weight is 336.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-9-(4-methylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H14BrN/c1-13-6-9-15(10-7-13)21-18-5-3-2-4-16(18)17-12-14(20)8-11-19(17)21/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODQKGBYDIAMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855774
Record name 3-Bromo-9-(4-methylphenyl)-9H-carbazole
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Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731016-44-7
Record name 3-Bromo-9-(4-methylphenyl)-9H-carbazole
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Record name 3-Bromo-9-(p-tolyl)-9H-carbazole
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Foundational & Exploratory

Foreword: The Carbazole Core in Modern Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-9-(p-tolyl)-9H-carbazole

In the landscape of organic electronics and advanced materials, the carbazole molecular scaffold stands as a cornerstone.[1][2] Renowned for its rigid, planar structure, high thermal stability, and excellent hole-transporting properties, the carbazole unit is a fundamental building block in the design of high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and novel pharmaceutical agents.[1] This guide focuses on a particularly valuable derivative: This compound (CAS No. 731016-44-7). This molecule is not merely another compound; it is a strategic intermediate, engineered with a bromine atom that serves as a versatile reactive handle for constructing more complex, functional molecules through cross-coupling chemistry. The strategic placement of the p-tolyl group at the N9 position enhances solubility and influences the electronic properties, making this a highly sought-after precursor in both academic research and industrial R&D.[3]

This document provides an in-depth exploration of its synthesis, properties, and critical applications, designed for researchers, chemists, and materials scientists who seek to leverage its unique characteristics.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis and device fabrication. This compound is typically supplied as a high-purity, crystalline solid, ensuring reproducibility in subsequent reactions and material formulations.[3][4]

Chemical Structure

Caption: Chemical structure of this compound.

Data Summary Table
PropertyValueSource(s)
CAS Number 731016-44-7[5][6][7]
IUPAC Name 3-bromo-9-(4-methylphenyl)carbazole[5]
Molecular Formula C₁₉H₁₄BrN[5]
Molecular Weight 336.23 g/mol [5]
Appearance White to off-white or light yellow powder/crystal[3]
Purity ≥97.0% (GC), typically ≥98%[3][5]
Melting Point 156.0 to 160.0 °C[5]
SMILES CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42[5][8]
InChI Key RODQKGBYDIAMCF-UHFFFAOYSA-N[5]

Synthesis and Mechanistic Considerations

The synthesis of N-aryl carbazoles like this compound is predominantly achieved through modern cross-coupling methodologies. While classical methods like the Ullmann condensation exist, palladium-catalyzed reactions such as the Buchwald-Hartwig amination offer milder conditions, higher yields, and greater functional group tolerance, making them the preferred industrial and laboratory route.[9][10][11][12]

The core principle involves the formation of a C-N bond between the nitrogen atom of the carbazole heterocycle and an aryl halide.

Synthetic Pathway Overview

Synthesis_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions Carbazole 3-Bromo-9H-carbazole Product This compound Carbazole->Product Buchwald-Hartwig Amination TolylHalide p-Tolyl Halide (e.g., 4-Iodotoluene) TolylHalide->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand Phosphine Ligand (e.g., XPhos) Base Base (e.g., K₃PO₄)

Caption: Buchwald-Hartwig amination route to the target molecule.

Protocol: Buchwald-Hartwig C-N Cross-Coupling

This protocol is a representative, self-validating procedure based on established methodologies for N-arylation of carbazoles.[11][13][14] The causality behind each step is crucial for success.

  • Inert Atmosphere Preparation (Causality: Catalyst Protection): The Palladium(0) catalyst is highly sensitive to oxygen. The entire reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Assemble a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser. Subject the glassware to at least three cycles of vacuum backfilling with the inert gas to eliminate atmospheric oxygen and moisture.

  • Reagent Addition (Causality: Stoichiometry & Order): To the flask, add:

    • 3-Bromo-9H-carbazole (1.0 eq).

    • 4-Iodotoluene (1.1 - 1.2 eq). An excess of the aryl halide drives the reaction to completion.

    • A suitable base, such as Potassium Phosphate (K₃PO₄) or Sodium tert-butoxide (NaOtBu) (2.0 - 3.0 eq). The base is critical for deprotonating the carbazole nitrogen, forming the nucleophilic amide, and neutralizing the hydrogen halide byproduct.

    • Palladium catalyst, e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%).

    • Phosphine ligand, e.g., XPhos or Buchwald's biaryl phosphine ligands (2-6 mol%). The bulky, electron-rich ligand stabilizes the Pd(0) center, facilitates oxidative addition, and promotes reductive elimination.

  • Solvent Addition and Degassing (Causality: Catalyst Stability & Solubility): Add a dry, degassed anhydrous solvent such as Toluene or Dioxane via cannula. The solvent choice is critical for solubilizing the reagents and achieving the necessary reaction temperature. The solvent must be rigorously degassed (e.g., by sparging with argon) to remove dissolved oxygen.

  • Reaction Execution (Causality: Thermal Activation): Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The elevated temperature provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Monitoring and Workup (Causality: Purity & Isolation): Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with a solvent like Dichloromethane or Ethyl Acetate and wash with water to remove inorganic salts.[15] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]

  • Purification (Causality: Final Product Integrity): The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[15]

Core Applications: A Gateway to Advanced Materials

The true value of this compound lies in its dual-functionality: the carbazole core provides desirable electronic properties, while the bromo group acts as a versatile synthetic anchor.

A. Foundational Role in Organic Electronics (OLEDs)

Carbazole derivatives are integral to OLED technology due to their high triplet energy levels and efficient hole transport capabilities.[1][16]

  • Host Materials: The high triplet energy of the carbazole scaffold makes it an ideal host material for phosphorescent emitters (PhOLEDs), preventing non-radiative quenching of the emitter's triplet excitons and thus enhancing device efficiency.[1][16]

  • Hole Transport Layers (HTLs): The electron-rich nature of the carbazole nitrogen facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer, ensuring balanced charge injection and recombination.[17]

  • Thermally Activated Delayed Fluorescence (TADF): The donor-acceptor architectures necessary for TADF emitters often incorporate carbazole as the electron-donating moiety.[1][18]

B. Further Functionalization via Suzuki-Miyaura Coupling

The bromine atom at the C3 position is a key feature, enabling further molecular elaboration through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[19][20][21] This reaction forms a new carbon-carbon bond by coupling the bromo-carbazole with an organoboron reagent (e.g., an arylboronic acid).[19][22][23] This allows for the precise installation of various π-conjugated groups, tuning the electronic and photophysical properties of the final molecule for specific applications.

Suzuki Coupling Workflow

Suzuki_Workflow start Start: This compound reagents Add Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) start->reagents 1. Combine reaction Heat in Solvent (e.g., Toluene/Water) under Inert Atmosphere reagents->reaction 2. React workup Aqueous Workup & Extraction reaction->workup 3. Isolate purify Column Chromatography workup->purify 4. Purify product Final Product: 3-Aryl-9-(p-tolyl)-9H-carbazole purify->product 5. Final Material

Caption: General workflow for Suzuki coupling of the title compound.

Protocol: Suzuki-Miyaura C-C Cross-Coupling

This protocol outlines a standard procedure for using this compound as a substrate in a Suzuki reaction.

  • Inert Atmosphere: As with the synthesis, prepare a Schlenk flask under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add to the flask:

    • This compound (1.0 eq).

    • The desired Arylboronic Acid (1.2-1.5 eq).

    • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%).

    • An aqueous solution of a base, typically 2M Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0-4.0 eq). The base is essential for the transmetalation step of the catalytic cycle.[20][21]

  • Solvent System: Add a biphasic solvent system, commonly Toluene and Water, or Dioxane and Water. The reaction occurs at the interface and in the organic phase.

  • Reaction Execution: Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring for 6-18 hours.

  • Monitoring and Workup: Monitor by TLC. After completion, cool the reaction, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by column chromatography to obtain the desired 3-aryl-9-(p-tolyl)-9H-carbazole derivative.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining compound integrity.

  • Hazard Profile: Classified with GHS07 pictogram (Warning). Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[24]

  • Precautionary Measures:

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat (P280).[24]

    • Wash hands and skin thoroughly after handling (P264).[24]

    • In case of contact with skin, wash with plenty of water (P302+P352).[24]

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[24]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic platform for molecular engineering. Its carbazole core provides the essential photophysical and electronic properties required for high-performance organic electronic devices, while the synthetically accessible bromo-substituent offers a reliable gateway for creating a diverse library of complex, functional materials. For researchers in materials science, organic synthesis, and drug development, mastering the chemistry of this versatile building block is a key step toward innovation and discovery.

References

An In-depth Technical Guide to 3-Bromo-9-(p-tolyl)-9H-carbazole: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Bromo-9-(p-tolyl)-9H-carbazole, a key molecular entity in the advancement of organic electronics and a scaffold of interest in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis protocols, and its functional roles in various high-technology and therapeutic fields.

Foundational Understanding: The Carbazole Core

Carbazole and its derivatives are foundational components in organic chemistry, prized for their unique electronic and photophysical properties.[1][2] The carbazole unit, a tricyclic aromatic heterocycle, offers a rigid, planar structure with a pronounced electron-donating character.[3] These inherent features—excellent hole-transporting capabilities, high thermal stability, and tunable photophysical characteristics—render carbazole derivatives indispensable in the fabrication of advanced organic electronic devices.[3][4]

The strategic functionalization of the carbazole core is a cornerstone of modern materials science. Modifications at the 3, 6, and 9 positions allow for the precise tuning of the molecule's electronic and physical properties. This adaptability makes this compound a versatile building block for creating novel, high-performance organic molecules.[2][5]

Molecular Identity and Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quantitative snapshot for experimental design and characterization.

PropertyValueReference
CAS Number 731016-44-7[6]
Molecular Formula C₁₉H₁₄BrN[7]
Molecular Weight 336.23 g/mol [6]
Appearance White to light yellow powder/crystal[8]
Purity >97.0% (GC)[8]
Melting Point 156.0 to 160.0 °C[8]
SMILES CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42[7]
InChI InChI=1S/C19H14BrN/c1-13-6-9-15(10-7-13)21-18-5-3-2-4-16(18)17-12-14(20)8-11-19(17)21/h2-12H,1H3[7]

Elucidating the Molecular Architecture: A Structural Analysis

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, a robust understanding of its molecular geometry can be inferred from closely related, structurally characterized analogues. The foundational carbazole ring system is known to be essentially planar.[9]

For comparative analysis, we can examine the crystallographic data of 3-bromo-9-ethyl-9H-carbazole and 3-bromo-9-(4-fluorobenzyl)-9H-carbazole. The substitution of an ethyl or a fluorobenzyl group at the 9-position with a p-tolyl group is not expected to significantly perturb the planarity of the core carbazole scaffold. The primary structural variation will be the dihedral angle between the carbazole plane and the plane of the N-aryl substituent.

Parameter3-bromo-9-ethyl-9H-carbazole3-bromo-9-(4-fluorobenzyl)-9H-carbazole
Formula C₁₄H₁₂BrNC₁₉H₁₃BrFN
Crystal System OrthorhombicOrthorhombic
Space Group PbcaPna2₁
a (Å) 15.26317.407
b (Å) 7.74515.068
c (Å) 20.415.5865
Carbazole Ring Planarity r.m.s. deviation = 0.026 År.m.s. deviation = 0.024 Å
Reference [9][10]

This comparative data underscores the inherent rigidity and planarity of the 3-bromo-9H-carbazole core. The p-tolyl group in the target molecule will introduce a second aromatic plane, the orientation of which will be critical to the molecule's electronic properties and its performance in device applications.

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthetic Pathways: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process, beginning with the bromination of carbazole, followed by an N-arylation reaction. The Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination are the most common and effective methods for the second step.[11][12][13]

Step 1: Synthesis of 3-Bromo-9H-carbazole

The initial step involves the selective bromination of the carbazole core at the 3-position. This is a well-established electrophilic aromatic substitution reaction.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve carbazole in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).[14]

  • Cooling: Cool the solution to 0°C using an ice bath to control the reaction's exothermicity and enhance selectivity.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.0 equivalent) in the same solvent dropwise to the cooled carbazole solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a large volume of ice water to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol or chloroform) to yield pure 3-Bromo-9H-carbazole.[14]

Step 2: N-Arylation to Yield this compound

This crucial step involves the formation of the C-N bond between the carbazole nitrogen and the p-tolyl group. A copper-catalyzed Ullmann condensation is a classic and effective method.

Protocol (Ullmann Condensation):

  • Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-9H-carbazole, p-iodotoluene (or p-bromotoluene), a copper catalyst (e.g., copper(I) iodide or copper powder), a ligand (e.g., L-proline or a diamine), and a base (e.g., potassium carbonate or cesium carbonate).[12][15]

  • Solvent Addition: Add a high-boiling polar solvent such as DMF or N-methylpyrrolidone (NMP).

  • Heating: Heat the reaction mixture to a temperature typically ranging from 120°C to 180°C and maintain for several hours to 24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine to remove inorganic salts and the polar solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.[12]

The following diagram illustrates the synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: N-Arylation (Ullmann) Carbazole Carbazole NBS NBS, DMF, 0°C to RT Carbazole->NBS Intermediate 3-Bromo-9H-carbazole NBS->Intermediate Catalyst CuI, K₂CO₃, Ligand, DMF, Heat Intermediate->Catalyst pIodotoluene p-Iodotoluene pIodotoluene->Catalyst Product This compound Catalyst->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Synthetic workflow for this compound.

Applications in Organic Electronics

The unique electronic properties of this compound make it a highly valuable intermediate for the synthesis of materials used in organic light-emitting diodes (OLEDs). Carbazole derivatives are frequently employed as host materials in the emissive layer of OLEDs, particularly for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[4][16][17]

Role as a Host Material Building Block:

In an OLED, the host material forms a matrix for the emissive dopant molecules. An effective host must possess a high triplet energy to confine the excitons on the guest (emitter) molecules, preventing energy loss and ensuring high efficiency.[18] The carbazole core provides a high triplet energy level, and the addition of the p-tolyl group at the 9-position allows for tuning of the HOMO/LUMO energy levels and charge transport properties. The bromo-substituent at the 3-position serves as a reactive handle for further functionalization, enabling the construction of more complex bipolar host materials or TADF emitters.

The diagram below illustrates the role of a carbazole-based host in an OLED device.

OLED_Mechanism Anode Anode (ITO) HTL Hole Transport Layer (HTL) Anode->HTL Hole Injection EML Emissive Layer (EML) Host:Carbazole Derivative Dopant:Emitter HTL->EML Hole Transport Light Light Emission EML->Light Exciton Recombination ETL Electron Transport Layer (ETL) ETL->EML Electron Transport Cathode Cathode (Al) Cathode->ETL Electron Injection

Caption: Role of a carbazole-based host material in an OLED device.

Potential in Drug Development and Medicinal Chemistry

Beyond materials science, the carbazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[19] N-substituted carbazoles, in particular, have garnered significant interest for their therapeutic potential, exhibiting a range of activities including antimicrobial, anticancer, and neuroprotective effects.[3][19]

Research has shown that N-substituted carbazoles can exhibit potent neuroprotective properties. For instance, studies on neuronal cell lines have demonstrated that compounds structurally similar to this compound, such as 2-phenyl-9-(p-tolyl)-9H-carbazole, can protect against glutamate-induced oxidative stress.[20][21] This neuroprotective activity is often linked to the antioxidant properties of the carbazole ring system.[20] The presence of bulky substituents at the nitrogen atom has been observed to be favorable for this activity, suggesting that this compound could be a valuable starting point for the development of novel agents for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.[20][21]

Conclusion

This compound is a molecule of significant scientific and commercial interest. Its robust and tunable carbazole core, combined with the synthetic versatility offered by the bromo-substituent, makes it a critical building block in the development of next-generation organic electronic materials. Furthermore, its structural similarity to biologically active N-substituted carbazoles highlights its potential as a scaffold for the discovery of new therapeutic agents. This guide has provided a detailed overview of its structure, synthesis, and key applications, offering a solid foundation for researchers and developers working at the forefront of materials science and medicinal chemistry.

References

A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-9-(p-tolyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-arylation of carbazole scaffolds is a cornerstone transformation in the development of advanced materials and pharmaceutical agents. The target molecule, 3-Bromo-9-(p-tolyl)-9H-carbazole, is a key intermediate used in organic synthesis, particularly for creating complex molecules in materials science and drug discovery.[1] This guide provides an in-depth analysis of the synthesis of this compound from 3-bromo-9H-carbazole, focusing on the comparative merits and mechanistic underpinnings of the two primary catalytic strategies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. We present a detailed, field-proven protocol, explain the causal relationships behind experimental choices, and offer visual diagrams to clarify complex mechanisms and workflows, ensuring a reproducible and comprehensive understanding for the practicing scientist.

Introduction: The Strategic Importance of N-Arylcarbazoles

Carbazole derivatives are privileged structures renowned for their unique electronic and photophysical properties. When functionalized at the 9-position with an aryl group, these compounds become critical building blocks for hole-transport materials in Organic Light-Emitting Diodes (OLEDs), high-performance polymers, and pharmacologically active molecules.[2] The synthesis of this compound involves the formation of a carbon-nitrogen (C-N) bond between the secondary amine of the 3-bromo-9H-carbazole nitrogen and an activated p-tolyl group. This transformation, while conceptually simple, presents significant synthetic challenges that have been addressed through the evolution of transition-metal-catalyzed cross-coupling reactions. This guide will dissect the two most powerful methods for achieving this goal.

A Tale of Two Catalysts: Comparative Analysis of Synthetic Strategies

The choice of catalyst is the most critical decision in this synthesis, fundamentally dictating reaction conditions, substrate scope, and overall efficiency. The two dominant methodologies are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

The Classic Approach: Ullmann Condensation

The Ullmann condensation is the traditional method for forming C-N bonds, utilizing a copper catalyst to couple an amine with an aryl halide.[3]

  • Mechanistic Insight: The reaction is believed to proceed via a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) species undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Subsequent reductive elimination releases the desired N-arylcarbazole product and regenerates the active Cu(I) catalyst.[4][5] Ligands, such as diamines or amino acids, are often crucial for stabilizing the copper catalyst and facilitating these steps.[6]

  • Experimental Causality: Historically, Ullmann reactions were notorious for requiring harsh conditions, often demanding temperatures exceeding 200°C, highly polar aprotic solvents like DMF or NMP, and stoichiometric amounts of copper powder.[3][6] These conditions were necessary to overcome the high activation energy of the C-X bond cleavage. Modern protocols have introduced soluble copper salts (e.g., CuI) and specialized ligands (e.g., 1,10-phenanthroline, L-proline) that allow the reaction to proceed under significantly milder conditions, often at temperatures around 110°C with only catalytic amounts of copper.[3][6][7]

  • Advantages & Limitations: The primary advantage of the Ullmann reaction is the low cost of copper. However, even with modern improvements, it often requires higher temperatures and longer reaction times than palladium-based systems and can have a more limited substrate scope.[3]

The Modern Powerhouse: Buchwald-Hartwig Amination

Developed in the 1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed reaction revolutionized C-N bond formation, offering unprecedented scope and mildness.[8]

  • Mechanistic Insight: The Buchwald-Hartwig amination operates through a well-defined Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0)-ligand complex, forming a Pd(II) species.[8][9][10] The carbazole nitrogen then coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.[10][11]

  • Experimental Causality: The success of this reaction is critically dependent on the choice of phosphine ligand and base.

    • Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential.[10] They serve multiple roles: stabilizing the monomeric Pd(0) species, promoting the rate-limiting oxidative addition step, and facilitating the final reductive elimination. The steric bulk of the ligand creates a specific coordination environment around the palladium that is conducive to the desired bond formation.

    • Base: A stoichiometric amount of a strong, non-nucleophilic base is required to deprotonate the carbazole's N-H proton, making it a more potent nucleophile. Common choices include sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LiHMDS), or weaker carbonate bases like Cs₂CO₃ for base-sensitive substrates.[12][13]

  • Advantages & Limitations: The Buchwald-Hartwig amination is highly versatile, tolerating a wide array of functional groups and generally proceeding under much milder conditions (from room temperature to ~110°C) than the Ullmann reaction.[8][11] Its primary limitation is the higher cost of the palladium catalyst and specialized ligands.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

Given its reliability, milder conditions, and broader functional group tolerance, the Buchwald-Hartwig amination is the recommended method for this synthesis. The following protocol is a robust, self-validating system designed for high yield and purity.

Materials and Reagents
ReagentCAS No.Molecular Wt.Role
3-Bromo-9H-carbazole1592-95-6246.10 g/mol Starting Material
4-Iodotoluene624-31-7218.04 g/mol Arylating Agent
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50 g/mol Catalyst Precursor
XPhos564483-18-7476.66 g/mol Ligand
Sodium tert-butoxide (NaOtBu)865-48-596.10 g/mol Base
Toluene (Anhydrous)108-88-392.14 g/mol Solvent

Visualized Workflow: From Reagents to Product

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add 3-Bromo-9H-carbazole, 4-Iodotoluene, Pd(OAc)₂, XPhos, and NaOtBu to a dry flask. solvent 2. Add anhydrous Toluene via syringe. reagents->solvent heating 3. Heat mixture to 110°C with vigorous stirring for 12-24h. solvent->heating monitoring 4. Monitor progress via TLC. heating->monitoring quench 5. Cool to RT. Quench with water. monitoring->quench extract 6. Extract with Ethyl Acetate (3x). quench->extract dry 7. Dry combined organic layers (Na₂SO₄), filter, and concentrate. extract->dry purify 8. Purify via column chromatography (Hexane/Ethyl Acetate gradient). dry->purify final_product final_product purify->final_product Yields This compound

Caption: Experimental workflow for the synthesis.

Step-by-Step Experimental Procedure

Note: This reaction is air- and moisture-sensitive. All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

  • Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 3-bromo-9H-carbazole (1.0 eq), 4-iodotoluene (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq, 2 mol%), and XPhos (0.04 eq, 4 mol%).

    • Causality: Using a slight excess of the arylating agent ensures complete consumption of the starting carbazole. The base must be in stoichiometric excess to drive the deprotonation equilibrium. The catalyst and ligand are used in catalytic amounts.

  • Atmosphere Exchange: Seal the flask, and evacuate and backfill with inert gas three times to ensure the complete removal of oxygen.

    • Causality: The Pd(0) species, which is the active catalyst, is readily oxidized by atmospheric oxygen, which would poison the catalyst and halt the reaction.

  • Solvent Addition: Add anhydrous toluene via a syringe to achieve a concentration of approximately 0.1 M with respect to the 3-bromo-9H-carbazole.

  • Reaction: Place the flask in a preheated oil bath at 110°C and stir vigorously.

    • Causality: This temperature provides sufficient thermal energy to drive the catalytic cycle efficiently without causing significant solvent loss or degradation of the reagents.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting carbazole spot is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

  • Drying and Concentration: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound as a solid.

Mechanistic Deep Dive: Visualizing the Catalytic Cycles

Understanding the mechanism is key to troubleshooting and optimizing the reaction.

Buchwald-Hartwig Catalytic Cycle

G pd0 L₂Pd⁰ oa_complex L₂Pd²⁺(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex L₂Pd²⁺(Ar)(NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR₂ / Base) amido_complex->pd0 Reductive Elimination (- Ar-NR₂) center title Buchwald-Hartwig Cycle

Caption: The Pd(0)/Pd(II) catalytic cycle.

Ullmann Condensation Catalytic Cycle

G cu1 LCu¹(NR₂) cu3 LCu³(NR₂)(Ar)(X) cu1->cu3 Oxidative Addition (+ Ar-X) cu3->cu1 Reductive Elimination (- Ar-NR₂) center start LCu¹X start->cu1 Amine Coordination amine HNR₂ title Ullmann Condensation Cycle

References

An In-depth Technical Guide to 3-Bromo-9-(p-tolyl)-9H-carbazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-9-(p-tolyl)-9H-carbazole is a substituted aromatic heterocyclic compound that has garnered significant interest as a versatile building block in the fields of materials science and medicinal chemistry. Its rigid, planar carbazole core, combined with the specific electronic properties imparted by the bromo and p-tolyl substituents, makes it a valuable intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed look into its synthesis, and an exploration of its current and potential applications, particularly in the development of advanced organic electronic materials.

Core Molecular Attributes

The fundamental properties of this compound are summarized below. These attributes are foundational to its utility in further chemical synthesis and material fabrication.

PropertyValueSource(s)
Molecular Formula C₁₉H₁₄BrN[1][2][3]
Molecular Weight 336.23 g/mol [1][3]
CAS Number 731016-44-7[1][3]
IUPAC Name 3-bromo-9-(4-methylphenyl)carbazole[2]
Appearance White to light yellow solid/powder[3][4]
Purity Typically ≥97-98% (by GC)[3]
Melting Point 156-160 °C[3]
Predicted XlogP 6.1[2]

Synthesis and Mechanistic Insights

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: N-Arylation (Ullmann Condensation) Carbazole 9H-Carbazole NBS N-Bromosuccinimide (NBS) Solvent: DMF Intermediate 3-Bromo-9H-carbazole NBS->Intermediate Regioselective Bromination TolylIodide p-Iodotoluene Intermediate->TolylIodide Intermediate Purification & Use Catalyst CuI, Base (e.g., K2CO3) Solvent: DMF or Toluene Product This compound Catalyst->Product C-N Cross-Coupling

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-Bromo-9H-carbazole (Intermediate)

This step involves the selective electrophilic substitution on the electron-rich carbazole ring. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it is a solid, easy-to-handle source of electrophilic bromine and minimizes the formation of hazardous byproducts like HBr gas. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF), which facilitates the reaction and solubilizes the starting material.[1]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 9H-carbazole (1.0 equiv) and dissolve it in anhydrous DMF (approx. 6 mL per gram of carbazole).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of NBS (1.0-1.05 equiv) dissolved in a minimum amount of DMF dropwise over 30 minutes. The controlled addition and low temperature help manage the reaction exotherm and improve regioselectivity for the 3- and 6- positions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Pour the reaction mixture into a large volume of cold water to precipitate the crude product. Filter the resulting solid, wash thoroughly with water to remove DMF, and dry under vacuum. The crude 3-Bromo-9H-carbazole can be further purified by recrystallization from a suitable solvent like ethanol or chloroform to yield the pure intermediate.[1]

Step 2: Synthesis of this compound

The second step is the formation of the C-N bond between the carbazole nitrogen and the p-tolyl ring. This can be achieved via several cross-coupling methodologies. The Ullmann condensation is a classic, copper-catalyzed method for this type of N-arylation.[5][6] Alternatively, the more modern Buchwald-Hartwig amination, a palladium-catalyzed reaction, offers milder conditions and often broader substrate scope.[7][8][9] The Ullmann approach is presented here as a robust and well-established method.

Experimental Protocol (Ullmann Condensation):

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 3-Bromo-9H-carbazole (1.0 equiv), p-iodotoluene (1.2-1.5 equiv), copper(I) iodide (CuI, 10-20 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Solvent and Ligand: Add a high-boiling point, anhydrous solvent like DMF or toluene. In modern Ullmann reactions, the addition of a ligand, such as N,N-dimethylglycine or a diamine, can significantly improve reaction rates and yields by solubilizing the copper catalyst and facilitating the catalytic cycle.[10][11]

  • Reaction: Heat the reaction mixture with vigorous stirring to 90-140 °C. The optimal temperature depends on the solvent and specific reagents used. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the copper salts and base. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to isolate the pure this compound.

Spectroscopic Characterization

Structural confirmation is paramount. While a complete, published dataset is elusive, the following represents expected and reported analytical data.

Analysis MethodExpected/Reported Data
¹³C NMR Expected signals would correspond to the 19 unique carbon atoms in the molecule, with shifts influenced by the bromine and the tolyl group. A publicly available spectrum confirms these distinct signals.
Mass Spec (MS) Predicted [M+H]⁺: 336.0382. The spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), showing two major peaks at m/z 336 and 338.[2]
¹H NMR Protons on the carbazole and tolyl rings would appear in the aromatic region (typically δ 7.0-8.5 ppm). A singlet corresponding to the methyl group (CH₃) of the p-tolyl substituent would be expected in the upfield region (typically δ 2.4-2.6 ppm). The integration of these signals would correspond to the 14 protons of the molecule.

Applications in Research and Development

The primary value of this compound lies in its role as a key intermediate for synthesizing more complex, functional molecules.

Materials Science: OLEDs

The carbazole moiety is a cornerstone in the design of materials for Organic Light-Emitting Diodes (OLEDs) due to its high thermal stability and excellent hole-transporting properties.[3][12] The bromine atom on the this compound structure serves as a versatile synthetic handle. It allows for the attachment of other functional groups through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings).[3]

This "functionalization" is critical for:

  • Tuning Electronic Properties: Attaching electron-donating or electron-withdrawing groups to the carbazole core allows for precise control over the HOMO/LUMO energy levels of the final material.

  • Developing Host Materials: Carbazole derivatives are frequently used to create host materials for phosphorescent emitters, particularly for challenging blue OLEDs.[13]

  • Building Bipolar Materials: By coupling the brominated carbazole with an electron-accepting moiety, researchers can synthesize bipolar host materials that facilitate balanced electron and hole transport, leading to higher device efficiency.

Drug Development and Medicinal Chemistry

The carbazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-cancer and neuroprotective effects.[14][15] While specific applications of this compound in drug development are not extensively documented, its utility is inferred from its role as a building block.[4] The bromo-functional group enables synthetic diversification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents at the 3-position, which is crucial in the lead optimization phase of drug discovery.

Conclusion

This compound is a well-defined organic compound whose value is realized through its synthetic versatility. Its robust two-step synthesis, leveraging fundamental organic reactions, provides access to a key intermediate for advanced materials. For researchers in materials science, it is a critical building block for engineering the next generation of OLEDs and other organic electronics. For medicinal chemists, it represents a functionalized scaffold with the potential to be elaborated into novel therapeutic agents. The continued exploration of this and similar carbazole derivatives will undoubtedly fuel further innovation in both of these critical scientific fields.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-9-(p-tolyl)-9H-carbazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-9-(p-tolyl)-9H-carbazole. A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. Consequently, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility. We delve into the molecular factors governing the solubility of carbazole derivatives and present a detailed, field-proven experimental protocol for accurate solubility measurement. This guide is designed to empower researchers with the foundational knowledge and practical tools necessary for their work with this and similar compounds.

Introduction: The Significance of Solubility for this compound

This compound is a carbazole derivative with significant potential in various fields, including organic electronics and pharmaceutical research, owing to the unique electronic and photophysical properties of the carbazole moiety.[1] The solubility of this compound is a critical physical property that dictates its utility in a wide range of applications, from solution-based processing of organic light-emitting diodes (OLEDs) to formulation development in medicinal chemistry. Understanding and quantifying the solubility of this compound in common organic solvents is paramount for:

  • Reaction Chemistry: Ensuring efficient and homogeneous reaction conditions for further chemical modifications.

  • Purification: Selecting appropriate solvents for crystallization and chromatographic purification.

  • Material Processing: Facilitating the formation of uniform thin films for electronic devices.

  • Pharmaceutical Formulation: Developing suitable delivery systems for potential therapeutic applications.

This guide will address the current gap in publicly available quantitative solubility data by providing a comprehensive approach to understanding and determining the solubility of this important compound.

Molecular Structure and its Influence on Solubility

The solubility of this compound is intrinsically linked to its molecular structure. Several key features of the molecule play a crucial role in its interaction with different solvents:

  • Carbazole Core: The large, rigid, and aromatic carbazole ring system is inherently nonpolar and hydrophobic, suggesting poor solubility in polar, protic solvents like water.[2]

  • Bromine Substituent: The presence of a bromine atom introduces a degree of polarity and can participate in halogen bonding, potentially enhancing solubility in certain polar and nonpolar solvents.[3]

  • p-Tolyl Group: The tolyl group is a nonpolar, aromatic substituent that contributes to the overall hydrophobic character of the molecule. Alkyl groups on aromatic rings can, however, sometimes disrupt crystal packing and slightly increase solubility in organic solvents.[3]

The interplay of these structural elements dictates the overall solubility profile of the molecule. A diagram illustrating these key molecular features is provided below.

Figure 1: Key molecular features of this compound influencing its solubility.

Predicted Solubility in Common Organic Solvents

While specific quantitative data is unavailable, we can predict the qualitative solubility of this compound in various common organic solvents based on the principle of "like dissolves like" and the known solubility of similar carbazole derivatives.[2][4][5] The large, nonpolar carbazole core is expected to dominate its solubility behavior.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThese solvents can interact favorably with the polarizable aromatic system and the bromine substituent. DMF, in particular, is known to be a good solvent for carbazoles.[6][7]
Nonpolar Toluene, Hexane, CyclohexaneModerate to LowToluene, being aromatic, is likely to be a better solvent than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions.
Polar Protic Methanol, Ethanol, WaterLow to InsolubleThe large nonpolar surface area of the molecule and the lack of significant hydrogen bonding sites lead to poor interactions with protic solvents. It is expected to be virtually insoluble in water.[8][9]

Experimental Protocol for Solubility Determination: An Isothermal Saturation Method

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This method is based on the principle of isothermal saturation, a reliable and widely used technique.[10]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Sealed vials or flasks with magnetic stir bars

  • Thermostatic shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

Solubility_Determination_Workflow start Start prepare_solution Prepare Supersaturated Solution (Excess solid in solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-72 hours with stirring) prepare_solution->equilibrate sample Withdraw Aliquot of Supernatant equilibrate->sample filter Filter to Remove Undissolved Solid (Syringe filter) sample->filter dilute Dilute Sample to Known Volume filter->dilute analyze Analyze Concentration (UV-Vis or HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Figure 2: Experimental workflow for the determination of solubility by the isothermal saturation method.

Step-by-Step Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

  • Equilibration:

    • Place the sealed vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid has reached a constant value.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette.

    • Immediately filter the sample through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Concentration Analysis:

    • Analyze the concentration of this compound in the diluted sample using a calibrated analytical instrument.

      • UV-Vis Spectrophotometry: Measure the absorbance at the wavelength of maximum absorption (λmax) and determine the concentration using a previously established calibration curve.

      • HPLC: Inject a known volume of the diluted sample and determine the concentration based on the peak area and a calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 g of solvent, or mol/L.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a comprehensive framework for understanding and determining this crucial physical property. By considering the molecular structure and the principles of solubility, researchers can make informed predictions about its behavior in various organic solvents. The detailed experimental protocol provided herein offers a reliable method for obtaining accurate quantitative solubility data, which is essential for the successful application of this compound in research and development.

References

A Senior Application Scientist's Guide to Safe Handling, Risk Mitigation, and Emergency Preparedness

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety of 3-Bromo-9-(p-tolyl)-9H-carbazole

Author's Note: This guide addresses the health and safety profile of this compound (CAS No. 731016-44-7). Due to the limited availability of comprehensive toxicological data for this specific molecule, this document synthesizes established safety protocols for the parent compound, 3-Bromo-9H-carbazole (CAS No. 1592-95-6), which shares the core hazardous moiety. This approach, known as "read-across," is a standard practice in chemical safety assessment to infer hazards and establish conservative, protective handling procedures. All recommendations are grounded in authoritative safety data sheets (SDS) and best practices for laboratory safety.

Chemical Identification and Physical Properties

This compound is a solid organic compound, often appearing as a white to light yellow powder or crystal.[1] Understanding its basic properties is the first step in a comprehensive safety assessment.

PropertyValueSource
Chemical Name This compoundTCI Chemicals[1]
CAS Number 731016-44-7TCI Chemicals[1]
Molecular Formula C₁₉H₁₄BrNInferred
Appearance White to Light yellow powder to crystalTCI Chemicals[1]
Melting Point 158 °C - 160 °CTCI Chemicals[1], LabSolutions[2]
Purity >97.0% (GC)TCI Chemicals[1]

Hazard Identification and GHS Classification

The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[3][4] The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards.

Hazard ClassificationGHS CategoryHazard StatementSignal WordPictogram
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarningGHS07[2]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationWarningGHS07[2]
Specific target organ toxicity (single exposure) Category 3H335: May cause respiratory irritationWarningGHS07[4]
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedWarningGHS07[4][5]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

Toxicological Profile and Health Effects

While specific LD50/LC50 data for this compound is not available, the known effects of the parent compound, 3-Bromo-9H-carbazole, provide a reliable basis for risk assessment.[6] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

  • Inhalation: Inhaling the dust can cause respiratory tract irritation.[3][6] The causality stems from the particulate nature of the compound and its chemical reactivity with the moist surfaces of the respiratory system.

  • Skin Contact: Direct contact causes skin irritation.[3][6] Prolonged or repeated exposure may lead to dermatitis. It may be harmful if absorbed through the skin.[6]

  • Eye Contact: The compound is a serious eye irritant, causing redness, pain, and potential damage if not promptly addressed.[3][6]

  • Ingestion: It is considered harmful if swallowed and may cause irritation of the digestive tract.[5][6]

  • Chronic Exposure & Carcinogenicity: There is no data available to classify the compound regarding long-term chronic effects or its potential as a carcinogen.[4][6] In the absence of data, it is prudent to minimize exposure.

First-Aid and Emergency Response Protocol

Immediate and appropriate first aid is critical to mitigating the effects of accidental exposure. All laboratory personnel must be familiar with these procedures and the location of emergency equipment like safety showers and eyewash stations.[6]

Exposure RouteFirst-Aid Protocol
Inhalation 1. Remove the individual from the exposure area to fresh air immediately.[5][6] 2. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[6] 3. Seek immediate medical attention.[3][5]
Skin Contact 1. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[3][6] 2. Remove all contaminated clothing and shoes while flushing.[6] 3. If skin irritation persists, seek medical attention.[3]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[3][6] 2. Remove contact lenses if present and easy to do.[3][5] 3. Seek immediate medical attention.[3][6]
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water.[5][6] 3. If the person is conscious, have them drink plenty of water. 4. Seek immediate medical attention.[6]

Note to Physician: Treat symptomatically and supportively.[6]

Safe Laboratory Handling and Engineering Controls

The cornerstone of safety is preventing exposure. This is achieved through a combination of robust engineering controls and meticulous laboratory practices.

Engineering Controls

The primary engineering control is to handle this compound in a well-ventilated area, specifically a certified chemical fume hood.[5][7] This is non-negotiable and serves to contain the solid particulates and prevent inhalation. The laboratory must also be equipped with an easily accessible eyewash station and safety shower.[6]

Handling Protocols
  • Preparation: Before handling, ensure all required Personal Protective Equipment (PPE) is donned correctly. Read the Safety Data Sheet and this guide thoroughly.

  • Weighing: Conduct all weighing operations within a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • Transfers: Use appropriate tools (spatulas) to handle the solid. Avoid actions that could create dust, such as dropping or vigorous scraping.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5][7] Do not eat, drink, or smoke in the laboratory area.[8]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] Keep it away from incompatible materials such as strong oxidizing agents.[6]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for safely managing this compound from receipt to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Read_SDS Read SDS & Guide Don_PPE Don Appropriate PPE Read_SDS->Don_PPE Check_Controls Verify Fume Hood & Safety Equipment Don_PPE->Check_Controls Weigh Weigh Compound Check_Controls->Weigh Proceed to Handling Transfer Transfer to Reaction Weigh->Transfer Reaction Perform Experiment Transfer->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Experiment Complete Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[7]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards.[5][9] A face shield should be worn over goggles if there is a significant risk of splashing.[7][9]Protects against eye irritation from airborne dust or splashes.[7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before use.[5][7] A flame-resistant lab coat is required to prevent skin contact.[7][9]Prevents skin irritation and potential absorption of the compound.[7] Contaminated clothing must be removed and washed before reuse.[1][8]
Respiratory Protection Not typically required if work is conducted within a certified chemical fume hood.[7] If engineering controls are insufficient or during a large spill, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter (N99/P2) should be used.[5][6]Minimizes the inhalation of irritating dust particles.[7]

Accidental Release and Spill Management

Prompt and correct response to a spill is essential to prevent wider contamination and exposure.

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Control: Prevent further spread of the spill if it is safe to do so.

  • Cleanup:

    • Wear all necessary PPE as described in Section 6.

    • Carefully sweep or vacuum up the spilled solid material.[5][6] Avoid creating dust.

    • Place the collected material and any contaminated cleaning supplies into a suitable, clearly labeled container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Disposal Considerations

Chemical waste generators are responsible for correctly classifying and disposing of hazardous waste.

  • Classification: This compound must be treated as hazardous waste. Waste generators must consult US EPA guidelines (40 CFR Parts 261.3) or relevant state and local regulations to ensure complete and accurate classification.[6]

  • Procedure: Dispose of the compound and any contaminated materials (e.g., weighing papers, gloves, cleaning supplies) in a designated and properly labeled hazardous waste container.[3][8] The container should be sent to an approved waste disposal plant.[3] Do not dispose of it down the drain or in general trash.[4]

References

Methodological & Application

Ullmann condensation for 3-Bromo-9-(p-tolyl)-9H-carbazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3-Bromo-9-(p-tolyl)-9H-carbazole via Ullmann Condensation

Authored by: A Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of this compound. This synthesis is a representative example of modern N-arylation strategies, employing a two-step sequence involving the initial bromination of carbazole followed by a ligand-accelerated Ullmann condensation. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to ensure reproducible, high-yield outcomes.

Strategic Overview: A Two-Step Approach

The synthesis of the target molecule, this compound, is efficiently achieved through a two-stage process. This strategy isolates the complexities of regioselective halogenation from the subsequent C-N bond formation, allowing for greater control and purification at each stage.

  • Step 1: Regioselective Bromination. The synthesis begins with the electrophilic bromination of the carbazole scaffold. The primary objective is to selectively install a bromine atom at the C-3 position, yielding the key intermediate, 3-Bromo-9H-carbazole.

  • Step 2: Ullmann Condensation. The synthesized 3-Bromo-9H-carbazole is then coupled with a suitable aryl partner, 4-iodotoluene, via a copper-catalyzed Ullmann N-arylation reaction to form the final product.

G Carbazole Carbazole Step1 Step 1: Bromination (NBS, DMF) Carbazole->Step1 Intermediate 3-Bromo-9H-carbazole Step1->Intermediate Step2 Step 2: Ullmann Condensation (4-Iodotoluene, CuI, Ligand) Intermediate->Step2 Product This compound Step2->Product

Caption: High-level synthetic workflow.

Part I: Synthesis of the Precursor, 3-Bromo-9H-carbazole

Principle of the Reaction

The synthesis of 3-Bromo-9H-carbazole is achieved via an electrophilic aromatic substitution. Carbazole is an electron-rich aromatic system, susceptible to halogenation. The use of N-bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like dimethylformamide (DMF) provides excellent regioselectivity for the 3- and 6-positions. By controlling the stoichiometry, monosubstitution is favored.[1]

Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve carbazole (10.0 g, 59.8 mmol) in 100 mL of dimethylformamide (DMF).

  • Reagent Addition: Cool the solution to 0°C using an ice-water bath. In a separate beaker, dissolve N-bromosuccinimide (NBS) (10.7 g, 60.1 mmol, 1.01 eq) in 50 mL of DMF. Add this NBS solution dropwise to the stirred carbazole solution over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours.[2]

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:6 v/v). The disappearance of the carbazole spot indicates completion.

  • Workup and Isolation: Pour the reaction mixture into 500 mL of ice-cold distilled water. A cream-colored precipitate will form.[3] Stir the suspension for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with distilled water (3 x 100 mL). Dissolve the crude solid in a minimal amount of hot ethyl acetate, dry the solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from ethanol or a chloroform/hexane mixture to yield 3-Bromo-9H-carbazole as fine white crystals.[1][3]

Summary of Reagents and Conditions
ParameterValueRationale / Notes
Starting Material CarbazoleElectron-rich heterocycle.
Brominating Agent N-Bromosuccinimide (NBS)Provides a source of electrophilic bromine (Br+) with good regioselectivity.
Stoichiometry ~1.01 eq of NBSA slight excess ensures complete consumption of carbazole, minimizing purification challenges.
Solvent Dimethylformamide (DMF)A polar aprotic solvent that dissolves both reactants and facilitates the reaction.[3]
Temperature 0°C then Room Temp.Initial cooling controls the exothermic reaction and prevents over-bromination (e.g., 3,6-dibromocarbazole).[2][3]
Reaction Time 3-4 hoursTypically sufficient for full conversion. Monitor by TLC.
Typical Yield 70-85%Yield after purification. Varies based on recrystallization efficiency.[1]

Part II: Ullmann Condensation for C-N Bond Formation

Mechanistic Insight

The Ullmann condensation is a copper-catalyzed cross-coupling reaction.[4] While historically requiring harsh conditions, the advent of ligand-accelerated protocols has made it a highly versatile method for N-arylation.[5][6] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

  • Deprotonation & Ligand Exchange: The base deprotonates the carbazole N-H. The resulting carbazolide anion displaces a halide on the ligand-bound Cu(I) catalyst to form a copper(I) amide intermediate.

  • Oxidative Addition: The aryl halide (4-iodotoluene) undergoes oxidative addition to the copper(I) center, forming a transient, high-energy copper(III) intermediate.[7]

  • Reductive Elimination: This unstable Cu(III) species rapidly undergoes reductive elimination, forging the desired C-N bond to release the this compound product and regenerating the active Cu(I) catalyst.[7]

G cluster_0 Catalytic Cycle CuI_L L-Cu(I)-X Cu_Amide L-Cu(I)-N(Carbazole) CuI_L->Cu_Amide + Carbazole-H - HX CuIII_Intermediate L-Cu(III)(Aryl)(N-Carbazole)X Cu_Amide->CuIII_Intermediate + Ar-I (Oxidative Addition) CuIII_Intermediate->CuI_L - Product (Reductive Elimination)

Caption: Proposed mechanism for the Ullmann N-arylation.

Detailed Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 3-Bromo-9H-carbazole (1.23 g, 5.0 mmol, 1.0 eq), copper(I) iodide (CuI) (95 mg, 0.25 mmol, 5 mol%), and L-proline (115 mg, 1.0 mmol, 20 mol%).[8]

  • Addition of Reagents: Add potassium carbonate (K₂CO₃) (1.38 g, 10.0 mmol, 2.0 eq) and 4-iodotoluene (1.31 g, 6.0 mmol, 1.2 eq).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 25 mL of anhydrous dimethyl sulfoxide (DMSO) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 90-110°C and stir vigorously.[8][9]

  • Monitoring: The reaction is typically complete within 24 hours. Monitor progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with 100 mL of ethyl acetate and 100 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue should be purified by column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to afford the pure this compound.

Summary of Reagents and Conditions
ParameterValueRationale / Notes
Substrate 3-Bromo-9H-carbazoleThe N-H nucleophile.
Aryl Partner 4-IodotolueneAryl iodides are more reactive than bromides in Ullmann couplings.[5]
Catalyst Copper(I) Iodide (CuI)A common, effective, and economical copper(I) source.[6] 5 mol% is a typical catalytic loading.
Ligand L-ProlineAn inexpensive amino acid that acts as an efficient ligand, accelerating the reaction and allowing for milder conditions.[8][10]
Base Potassium Carbonate (K₂CO₃)Deprotonates the carbazole N-H. Cs₂CO₃ is an alternative that can sometimes improve yields.[11]
Solvent Dimethyl Sulfoxide (DMSO)High-boiling polar aprotic solvent required to dissolve reagents and facilitate the reaction at elevated temperatures.[8]
Temperature 90-110°CSignificantly milder than classic Ullmann conditions (>200°C) due to the use of a ligand.[4][9]
Typical Yield 75-90%Dependent on reaction efficiency and purification.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Insufficiently anhydrous conditions.3. Ineffective base.4. Reaction temperature too low.1. Use fresh, high-purity CuI.[12]2. Ensure all glassware is oven-dried and use anhydrous solvent.3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[11]4. Increase the temperature in 10°C increments, up to 130°C.
Formation of Side Products 1. Homo-coupling of 4-iodotoluene.2. Degradation of starting materials or product.1. Ensure a robust inert atmosphere. Use a slight excess of the carbazole if this persists.2. Lower the reaction temperature and/or shorten the reaction time. Confirm completion by TLC to avoid prolonged heating.
Incomplete Reaction 1. Insufficient reaction time.2. Poor mixing/solubility.1. Extend the reaction time to 36 or 48 hours.2. Ensure vigorous stirring. If solubility is an issue, a different solvent like DMF or Dioxane could be trialed.

References

Application Notes and Protocols: 3-Bromo-9-(p-tolyl)-9H-carbazole in the Development of Advanced OLED Host Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and solid-state lighting technology, offering unparalleled contrast, color fidelity, and form factor flexibility. The performance of these devices, particularly those leveraging phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters, is critically dependent on the host material used within the emissive layer (EML). Carbazole derivatives have been identified as a superior class of materials for this purpose, owing to their robust thermal stability, excellent charge transport properties, and high triplet energies.[1] This document provides a comprehensive guide to the application of 3-Bromo-9-(p-tolyl)-9H-carbazole, a key molecular building block, in the synthesis of high-performance, bipolar host materials for next-generation OLEDs. We will detail its intrinsic properties, provide a validated protocol for its synthetic utilization, and outline the subsequent fabrication and characterization of a high-efficiency phosphorescent OLED (PhOLED).

Introduction: The Central Role of Host Materials

In a typical OLED device, the emissive layer is composed of a host material doped with a small percentage of an emissive guest (emitter). The host material serves several critical functions:

  • Charge Transport: It facilitates the transport of both holes and electrons to the emitter molecules.

  • Exciton Formation: It provides the medium where holes and electrons recombine to form excitons.

  • Exciton Confinement: For efficient light emission, particularly from triplet excitons in PhOLEDs, the host must possess a triplet energy (ET) higher than that of the guest emitter to prevent back energy transfer and confine excitons on the guest molecule.[2][3]

Carbazole-based structures are exceptionally well-suited for this role. The carbazole moiety is an electron-rich heterocycle that provides excellent hole-transporting capabilities and a high triplet energy.[4][5] The strategic functionalization of the carbazole core is essential for tuning its properties. This compound (CAS: 731016-44-7) is a premier starting material for this purpose. The tolyl group at the N9 position enhances morphological stability and solubility, while the bromine atom at the C3 position provides a reactive handle for introducing electron-accepting units via cross-coupling reactions. This allows for the rational design of bipolar host materials capable of balanced electron and hole transport, leading to improved device efficiency and operational lifetime.

Physicochemical Profile: this compound

A thorough understanding of the starting material is fundamental to its successful application. The key properties are summarized below.

PropertyValueSource(s)
CAS Number 731016-44-7[6]
Molecular Formula C₁₉H₁₄BrN
Molecular Weight 336.23 g/mol
Appearance White to off-white powder[6]
Purity ≥ 98%[6]
Melting Point 158 °C[7]

The molecular structure features three key components whose functions are critical to the design of advanced host materials.

Caption: Molecular structure of this compound.

  • Carbazole Core (Blue/Black): Provides high triplet energy and efficient hole transport. The 3,6-positions are known to yield materials with higher electrolytic stability compared to 2,7-substituted isomers.[4]

  • p-Tolyl Group (Black): The bulky, non-planar group attached to the nitrogen atom disrupts intermolecular packing, which promotes the formation of stable amorphous films—a necessity for vapor-deposited OLEDs.

  • Bromo Group (Red): This is the key reactive site. Its presence enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the straightforward introduction of an electron-accepting moiety, transforming the hole-transporting carbazole into a bipolar host material.[8]

Protocol I: Synthesis of a Bipolar Host Material

This protocol details the synthesis of a representative bipolar host, 3'-(diphenylphosphoryl)-9'-(p-tolyl)-9H,9'H-3,9'-bicarbazole (pTCz-PO) , via a Suzuki coupling reaction. The diphenylphosphine oxide group serves as a potent electron acceptor, balancing the electron-donating carbazole.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Suzuki Coupling cluster_processing Workup & Purification Reactant1 This compound Reaction Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90°C, 24h Reactant1->Reaction Reactant2 9-(3-borolan-2-ylphenyl)-9H-carbazole Reactant2->Reaction Workup 1. Extraction with CH₂Cl₂ 2. Dry over MgSO₄ 3. Solvent Removal Reaction->Workup Crude Product Purification Column Chromatography (Silica, Hexane:EtOAc) Workup->Purification FinalProduct Final Product: pTCz-PO Purification->FinalProduct Purity > 99.5%

Caption: Workflow for the synthesis of a bipolar host material.

A. Materials and Equipment

  • This compound (1.0 eq)

  • (9-(p-tolyl)-9H-carbazol-3-yl)boronic acid (This is a more direct Suzuki partner, assuming its availability or prior synthesis. We will adapt the protocol based on this common intermediate.)

  • Diphenylphosphine oxide (or a suitable precursor for the acceptor moiety)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 3.0 eq)

  • Solvents: Toluene, Ethanol, Deionized Water (degassed)

  • Standard Schlenk line glassware, reflux condenser, magnetic stirrer, heating mantle

  • Rotary evaporator, column chromatography setup (silica gel)

B. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL Schlenk flask, add this compound (e.g., 3.36 g, 10 mmol), the boronic acid partner (e.g., 12 mmol, 1.2 eq), and potassium carbonate (4.14 g, 30 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add degassed toluene (80 mL), ethanol (20 mL), and water (20 mL). To this suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 577 mg, 0.5 mmol).

  • Reaction: Heat the mixture to reflux (approx. 90 °C) with vigorous stirring for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, add 100 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system. The final product should be a white powder.

  • Final Characterization: Confirm the structure and purity of the synthesized host material using ¹H NMR, ¹³C NMR, and mass spectrometry. The material should then be further purified by temperature-gradient sublimation for use in OLED fabrication.

Protocol II: Fabrication of a High-Efficiency Green PhOLED

This protocol describes the fabrication of a multilayer OLED device using the synthesized bipolar host (pTCz-PO) and a common green phosphorescent emitter, fac-Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃]. All layers are deposited via vacuum thermal evaporation.

DeviceFabrication cluster_prep Substrate Preparation cluster_deposition Vacuum Thermal Evaporation (<10⁻⁶ Torr) ITO_Glass ITO-coated Glass Cleaning Deionized Water -> Acetone -> IPA (Ultrasonic Bath) ITO_Glass->Cleaning Drying N₂ Blow Dry Cleaning->Drying UV_Ozone UV-Ozone Treatment (15 min) Drying->UV_Ozone HIL HIL: HAT-CN (10 nm) UV_Ozone->HIL Load into Chamber HTL HTL: TAPC (40 nm) HIL->HTL EML EML: pTCz-PO : Ir(ppy)₃ (10 wt%, 30 nm) HTL->EML ETL ETL: TmPyPB (40 nm) EML->ETL EIL EIL: LiF (1 nm) ETL->EIL Cathode Cathode: Al (100 nm) EIL->Cathode Encapsulation Encapsulation (UV-cured epoxy, glass lid) Cathode->Encapsulation Transfer to Glovebox

Caption: Workflow for OLED device fabrication.

A. Device Structure & Materials

  • Anode: Indium Tin Oxide (ITO)

  • Hole Injection Layer (HIL): Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)

  • Hole Transport Layer (HTL): Di-[4-(N,N-di-p-tolyl-amino)-phenyl]cyclohexane (TAPC)[9]

  • Emissive Layer (EML): pTCz-PO (Host) doped with 10 wt% Ir(ppy)₃ (Guest)

  • Electron Transport Layer (ETL): 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB)[9]

  • Electron Injection Layer (EIL): Lithium Fluoride (LiF)

  • Cathode: Aluminum (Al)

B. Step-by-Step Procedure

  • Substrate Cleaning: Sequentially clean pre-patterned ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropyl alcohol (15 minutes each).

  • Substrate Treatment: Dry the substrates with a high-purity nitrogen gun and immediately treat them with UV-Ozone for 15 minutes to increase the ITO work function and remove organic residues.

  • Layer Deposition: Transfer the substrates to a high-vacuum (< 10⁻⁶ Torr) thermal evaporation chamber.

  • Deposit the organic layers and the cathode sequentially at controlled rates:

    • HAT-CN: 10 nm (Deposition rate: 0.1 Å/s)

    • TAPC: 40 nm (Deposition rate: 1.0 Å/s)

    • EML (pTCz-PO : Ir(ppy)₃): 30 nm. Co-deposit the host and guest from separate sources. The rate of the host should be ~1.0 Å/s, while the guest rate is adjusted to achieve a 10% doping concentration.

    • TmPyPB: 40 nm (Deposition rate: 1.0 Å/s)

    • LiF: 1 nm (Deposition rate: 0.1 Å/s)

    • Al: 100 nm (Deposition rate: 5.0 Å/s)

  • Encapsulation: Without breaking vacuum, transfer the completed devices into a nitrogen-filled glovebox. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from atmospheric moisture and oxygen.

Device Characterization and Performance Analysis

Once fabricated, the device's performance must be rigorously tested. The energy level alignment of the device layers is crucial for efficient charge injection and transport.

Caption: Representative energy level diagram for the fabricated OLED.

A. Characterization Protocols

  • J-V-L Measurement: Using a source measure unit and a calibrated photodiode/spectrometer (e.g., PhotoResearch PR-655), apply a forward voltage bias to the device and simultaneously record the current density (J) and luminance (L).

  • Electroluminescence (EL) Spectrum: At a constant current density (e.g., 10 mA/cm²), record the EL spectrum to determine the peak emission wavelength and the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates.

  • Efficiency Calculation: From the J-V-L data, calculate the key performance metrics:

    • Current Efficiency (ηc) in cd/A: Calculated as L / J.

    • Power Efficiency (ηp) in lm/W: Calculated as (π * L) / (J * V).

    • External Quantum Efficiency (EQE) in %: Calculated from the EL spectrum, luminance, and current.

B. Expected Performance

A device fabricated with a well-designed carbazole-phosphine oxide bipolar host can be expected to achieve high performance.

Performance MetricExpected Value (at 1000 cd/m²)Source(s) of Comparable Data
Turn-on Voltage ~ 3.0 V[3]
Max. Current Efficiency > 60 cd/A[10]
Max. Power Efficiency > 60 lm/W[10]
Max. EQE > 20%[9]
CIE Coordinates (x, y) (~0.30, ~0.61) for Green
EL Peak ~515 nm for Ir(ppy)₃[9]

Conclusion

This compound is a highly valuable and versatile precursor for the development of advanced host materials for OLED applications. Its tailored structure allows for the systematic and efficient synthesis of bipolar hosts with balanced charge transport and high triplet energies. The protocols outlined in this document provide a clear pathway from molecular synthesis to device fabrication and characterization, enabling researchers to leverage this key intermediate to create OLEDs with superior efficiency, color purity, and stability. The continued exploration of novel acceptor units to couple with this carbazole building block promises further advancements in the field of organic electronics.

References

Application Notes & Protocols: The Strategic Utility of 3-Bromo-9-(p-tolyl)-9H-carbazole in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Carbazole Scaffold in Drug Discovery

The 9H-carbazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Its rigid, planar, and electron-rich nature allows for diverse functionalization, leading to compounds with a wide spectrum of therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective agents. The strategic introduction of substituents onto this core is paramount for modulating pharmacological activity.

3-Bromo-9-(p-tolyl)-9H-carbazole (CAS: 731016-44-7) has emerged as a highly valuable and versatile intermediate in the synthesis of complex pharmaceutical molecules.[1] The presence of a bromine atom at the C3 position provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, while the p-tolyl group at the N9 position enhances solubility and influences the electronic properties of the carbazole ring. This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use in key synthetic transformations critical to drug development.[1]

Compound Profile and Physicochemical Properties

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis.

PropertyValueSource(s)
CAS Number 731016-44-7[1][2][3][4]
Molecular Formula C₁₉H₁₄BrN[3][4]
Molecular Weight 336.23 g/mol [3][4]
Appearance White to light yellow powder or crystals[2]
Melting Point 156.0 - 160.0 °C[2][3]
Purity Typically >97.0% (GC) or >98%[1][2][3]
Solubility Soluble in common organic solvents like toluene, THF, DMFInferred from reaction conditions

Synthesis Note: this compound is typically synthesized from 3-Bromo-9H-carbazole via N-arylation with a tolyl-containing reagent, often through reactions like the Ullmann condensation or Buchwald-Hartwig amination. The precursor, 3-Bromo-9H-carbazole, is prepared by the regioselective electrophilic bromination of 9H-carbazole using agents like N-bromosuccinimide (NBS) in DMF.[5]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting. This compound and its parent compound, 3-Bromo-9H-carbazole, require careful handling.

  • Hazard Identification : Causes skin and eye irritation.[6][7] May cause respiratory tract irritation.[6] It is advisable to treat it as potentially harmful if swallowed or absorbed through the skin.[8]

  • Personal Protective Equipment (PPE) : Always wear suitable protective clothing, chemical-resistant gloves (inspect before use), and safety glasses with side shields or goggles.[8][6][9]

  • Handling : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][9] Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9]

  • First Aid :

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][9]

    • Skin : Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[6][9]

    • Inhalation : Remove to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

  • Hazardous Decomposition : Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas.[6]

Core Synthetic Applications: Palladium and Copper-Catalyzed Cross-Coupling

The bromine atom at the C3 position is the key to the synthetic utility of this compound, making it an ideal substrate for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds—linkages that are ubiquitous in pharmaceutical agents.

Buchwald-Hartwig Amination: Forging C-N Bonds

The formation of an aryl-amine bond is one of the most frequent transformations in the synthesis of pharmaceuticals. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this process, offering a versatile and efficient method compared to classical approaches.[10][11]

Mechanistic Rationale: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the carbazole. Subsequent coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination yields the desired N-arylated product and regenerates the Pd(0) catalyst.[10][11][12] The choice of a sterically hindered, electron-rich phosphine ligand is critical for promoting the reductive elimination step and preventing side reactions.[11][12]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Ar-Br (this compound) amido_complex Palladium Amido Complex [Ar-Pd(II)L₂-NR¹R²] oa_complex->amido_complex + R¹R²NH, Base - HX amido_complex->pd0 product Ar-NR¹R² amido_complex->product Reductive Elimination catalyst_regen Regenerated Pd(0)L₂ caption Fig. 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Fig. 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of a 3-Amino-Substituted Carbazole Derivative

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 336.23 mg), the desired primary or secondary amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18.3 mg), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 19.1 mg).

  • Reagent Addition : Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg).

  • Solvent : Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Conditions : Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up : Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts, washing the pad with additional ethyl acetate.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure C-N coupled product.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The creation of biaryl structures is a cornerstone of modern drug design. The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction to form C-C bonds by coupling an organoboron species with an organic halide.[13][14]

Mechanistic Rationale: The catalytic cycle is similar to other cross-coupling reactions.[15] It begins with the oxidative addition of the palladium(0) catalyst to the carbazole bromide.[14][15] This is followed by transmetalation, where the organic group from the boronic acid (activated by a base to form a boronate complex) is transferred to the palladium center.[13][14] The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[14][15]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Ar-Br (Carbazole Intermediate) trans_complex Transmetalation Complex (Ar-Pd(II)L₂-R) oa_complex->trans_complex + R-B(OH)₂, Base trans_complex->pd0 product Ar-R trans_complex->product Reductive Elimination caption Fig. 2: Catalytic Cycle of Suzuki-Miyaura Coupling.

Fig. 2: Catalytic Cycle of Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of a 3-Aryl-Substituted Carbazole Derivative

  • Reaction Setup : In a round-bottom flask, combine this compound (1.0 mmol, 336.23 mg), the desired arylboronic acid or boronate ester (1.5 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg).

  • Reagent Addition : Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 mL).

  • Solvent : Add a suitable organic solvent like toluene or 1,4-dioxane (8 mL) to create a biphasic system.

  • Reaction Conditions : Equip the flask with a reflux condenser and heat the mixture to 80-100 °C under an inert atmosphere. Stir vigorously to ensure mixing between the phases. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Work-up : After cooling, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter and concentrate the organic solution. Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate) or recrystallization to obtain the pure biaryl product.

Ullmann Condensation: A Copper-Catalyzed Alternative

While palladium catalysis often dominates, the copper-catalyzed Ullmann condensation remains a powerful and cost-effective method, particularly for forming diaryl ethers (C-O coupling) and certain aryl amines (C-N coupling).[16][17] Traditional Ullmann reactions required harsh conditions, but modern protocols with soluble copper sources and ligands have made the reaction much more practical.[16][18]

Mechanistic Rationale: The mechanism is thought to involve the formation of a copper(I) species, such as a copper(I) alkoxide or amide.[16] This species then reacts with the aryl halide in a process that can be viewed as a nucleophilic substitution, facilitated by the copper center. The reaction typically requires higher temperatures than palladium-catalyzed equivalents.[16]

Ullmann_Workflow start Reactants: - this compound (Ar-Br) - Nucleophile (Nu-H, e.g., Phenol, Amine) - Copper Catalyst (e.g., CuI) - Base (e.g., K₂CO₃) - Ligand (optional, e.g., 1,10-Phenanthroline) process Reaction Conditions: - High-boiling polar solvent (e.g., DMF, NMP) - Heat (120-210 °C) - Inert Atmosphere start->process product Product: - Diaryl Ether (Ar-O-R) or - Aryl Amine (Ar-NR¹R²) process->product caption Fig. 3: General Workflow for Ullmann Condensation.

Fig. 3: General Workflow for Ullmann Condensation.

Detailed Protocol: Synthesis of a 3-Phenoxy-Substituted Carbazole Derivative

  • Reaction Setup : Charge an oven-dried reaction vessel with copper(I) iodide (CuI, 0.1 mmol, 19.0 mg), the desired phenol (1.2 mmol), and a strong base like potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg).

  • Reagent Addition : Add this compound (1.0 mmol, 336.23 mg). A ligand, such as N,N-dimethylglycine, may be added to facilitate the reaction at lower temperatures.[19]

  • Solvent : Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (5 mL).

  • Reaction Conditions : Heat the mixture to 130-160 °C under an inert atmosphere and stir until the reaction is complete as indicated by TLC or LC-MS (often 12-36 hours).

  • Work-up : Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification : Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography to isolate the target diaryl ether.

Comparative Summary of Reaction Conditions

FeatureBuchwald-Hartwig AminationSuzuki-Miyaura CouplingUllmann Condensation
Bond Formed C-NC-CC-O, C-N, C-S
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Palladium (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Copper (e.g., CuI, Cu powder, CuO-NPs)[20]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Phosphines (e.g., PPh₃, PCy₃)Diamines, amino acids (e.g., 1,10-phenanthroline, N,N-dimethylglycine)[16][19]
Base Strong, non-nucleophilic (e.g., NaOtBu, LHMDS)Weaker inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Inorganic (e.g., K₂CO₃, Cs₂CO₃)
Solvent Aprotic, non-polar (e.g., Toluene, Dioxane)Biphasic or polar aprotic (e.g., Toluene/H₂O, Dioxane)Polar aprotic (e.g., DMF, NMP, Pyridine)
Temperature 80 - 120 °C60 - 110 °C120 - 210 °C (can be lower with modern ligands)[16]

Conclusion

This compound stands out as a strategically vital intermediate for pharmaceutical research and development. Its well-defined point of reactivity at the C3 position allows for predictable and efficient entry into three of the most powerful cross-coupling manifolds in modern organic synthesis: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Ullmann condensation. By mastering the protocols detailed herein, researchers can rapidly generate diverse libraries of complex carbazole derivatives, accelerating the discovery and development of novel therapeutic agents. The reliability and versatility of this building block ensure its continued importance in the synthetic chemist's toolkit.

References

Application Note: High-Purity Isolation of 3-Bromo-9-(p-tolyl)-9H-carbazole via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust protocol for the purification of 3-Bromo-9-(p-tolyl)-9H-carbazole from a crude synthetic mixture using silica gel column chromatography. This compound is a critical building block in the development of advanced organic electronic materials and pharmaceutical intermediates.[1][2] Achieving high purity is paramount for the reliability of downstream applications and the performance of resulting devices or biological activity. This guide offers a step-by-step methodology, explains the scientific rationale behind key procedural choices, and includes troubleshooting guidance for common challenges, ensuring researchers can consistently obtain a final product with purity exceeding 97%.

Introduction and Significance

This compound is a substituted carbazole derivative widely employed as an organic synthesis intermediate.[1] Its rigid, planar carbazole core, combined with the bromo- and tolyl-substituents, provides unique electronic and steric properties. These characteristics make it a valuable precursor for synthesizing materials used in Organic Light-Emitting Diodes (OLEDs), particularly as a host or dopant material, as well as in the development of novel pharmaceutical compounds.[2]

Synthetic routes to this compound, often involving N-arylation of 3-bromo-9H-carbazole, can yield a crude product containing unreacted starting materials, isomeric byproducts, and other process-related impurities.[3][4] Column chromatography is a highly effective and scalable technique for isolating the target compound from these contaminants, leveraging the differential adsorption of molecules onto a stationary phase. This protocol is designed to provide a reliable method for achieving high-purity material suitable for the most demanding research and development applications.

Compound Properties and Impurity Profile

A thorough understanding of the target compound's properties is essential for designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 731016-44-7[5][6][7]
Molecular Formula C₁₉H₁₄BrN[5][6][7]
Molecular Weight 336.23 g/mol [5][7]
Appearance White to light yellow crystalline powder[1]
Melting Point 156-160 °C[5][7]
Purity (Typical) >97.0% (GC)[5]
Anticipated Impurity Profile

The crude product may contain the following impurities, which the chromatographic method is designed to remove:

  • Unreacted Starting Materials: 3-Bromo-9H-carbazole and the p-tolyl source (e.g., 4-iodotoluene).

  • Isomeric Byproducts: Other brominated or substituted carbazole isomers formed during synthesis.[3]

  • Homocoupling Products: Such as 4,4'-dimethylbiphenyl (biphenyl) from the tolyl source.

  • Oxidation Products: Minor degradation products resulting from exposure to air or heat.[3]

  • Residual Solvents: High-boiling point solvents like DMF used in the synthesis.[4]

Principle of Chromatographic Separation

This protocol utilizes normal-phase flash column chromatography. The separation principle is based on the partitioning of the crude mixture's components between a polar stationary phase (silica gel) and a non-polar mobile phase (eluent).

  • Stationary Phase: Silica gel, with its surface covered in acidic silanol groups (Si-OH), is highly polar.

  • Mobile Phase: A low-polarity solvent system, typically a mixture of hexane and ethyl acetate, is used.

Compounds in the mixture are separated based on their polarity. Less polar compounds have a weaker affinity for the silica gel and travel down the column more quickly with the mobile phase. More polar compounds interact more strongly with the stationary phase and elute later. By carefully selecting the mobile phase composition, a clean separation between the moderately polar this compound and its impurities can be achieved.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the purification.

Materials and Reagents
  • Crude Product: 1.0 g of crude this compound

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Solvents:

    • n-Hexane (ACS grade or higher)

    • Ethyl Acetate (ACS grade or higher)

    • Dichloromethane (DCM, ACS grade or higher)

  • Apparatus:

    • Glass chromatography column (40-60 mm diameter)

    • TLC plates (silica gel 60 F₂₅₄)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Rotary evaporator

    • Collection vessels (test tubes or flasks)

    • Standard laboratory glassware (beakers, Erlenmeyer flasks, etc.)

    • Cotton or glass wool

Workflow Diagram

G tlc 1. TLC Analysis (Determine Eluent) slurry 2. Prepare Silica Slurry (Hexane) tlc->slurry Select Solvent System pack 3. Pack Column sample 4. Sample Prep (Dry Loading) load 5. Load Sample onto Column pack->load Equilibrate Column sample->load elute 6. Elute with Solvent Gradient collect 7. Collect Fractions elute->collect monitor 8. Monitor Fractions by TLC collect->monitor combine 9. Combine Pure Fractions monitor->combine Identify Product evap 10. Evaporate Solvent combine->evap Pool Fractions final 11. Obtain Pure Product evap->final

References

Application Notes and Protocols for the Recrystallization of High-Purity 3-Bromo-9-(p-tolyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details validated methodologies for the purification of 3-Bromo-9-(p-tolyl)-9H-carbazole via recrystallization. Recognizing the critical need for high-purity materials in organic electronics, pharmaceutical research, and fine chemical synthesis, this document provides a selection of robust protocols tailored to remove common impurities. We will explore single-solvent and multi-solvent recrystallization techniques, offering step-by-step instructions and the scientific rationale behind procedural choices. This guide is designed to empower researchers to achieve high-purity this compound, a key intermediate in the synthesis of advanced materials and potential therapeutic agents.

Introduction to the Purification of this compound

This compound is a key building block in the development of materials for organic light-emitting diodes (OLEDs) and other electronic applications. Its derivatives are also explored in medicinal chemistry. The purity of this compound is paramount, as even trace impurities can significantly impact the performance and reproducibility of electronic devices or the biological activity and safety of pharmaceutical candidates.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The principle behind this method lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the crude material in a hot solvent to create a saturated or near-saturated solution, followed by slow cooling to allow the desired compound to crystallize out in a purer form, leaving the impurities dissolved in the surrounding solution (mother liquor).

This application note provides several tested methods for the recrystallization of this compound, enabling researchers to select the most appropriate protocol based on the nature of the impurities and the desired scale of purification.

Physicochemical Properties and Safety Considerations

  • Molecular Formula: C₁₉H₁₄BrN

  • Molecular Weight: 336.23 g/mol

  • Appearance: White to off-white powder or crystalline solid.

  • Melting Point: 156-160 °C

  • Solubility: Generally soluble in many organic solvents, with solubility increasing with temperature.

Safety Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.

Core Principles of Recrystallization for this compound

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.

  • Low solubility at room temperature and below: This ensures maximum recovery of the purified product upon cooling.

  • Favorable impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

Based on the chemical structure of this compound and empirical data from related carbazole derivatives, several solvent systems have been identified as effective for its purification.[1][2][3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is a good starting point for general purification, particularly for removing non-polar impurities. Ethanol is a moderately polar solvent and is effective for many carbazole derivatives.[2][3]

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. For every 1 gram of crude material, add 15-25 mL of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil. Add more ethanol in small portions if the solid has not completely dissolved at the boiling point. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and cover it. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Workflow Diagram:

G cluster_protocol1 Protocol 1: Single-Solvent Recrystallization A Dissolve crude product in minimal hot ethanol B Hot filtration (optional) A->B Insoluble impurities? C Slow cooling to room temperature A->C No insoluble impurities B->C D Cool in ice bath C->D E Vacuum filtration D->E F Wash with cold ethanol E->F G Dry under vacuum F->G H High-purity product G->H G cluster_protocol3 Protocol 3: Multi-Solvent Recrystallization A Dissolve crude product in minimal hot toluene B Add hexane until turbidity A->B C Add a few drops of hot toluene to clarify B->C D Slow cooling C->D E Vacuum filtration D->E F Wash with cold toluene/hexane E->F G Dry under vacuum F->G H High-purity product G->H

References

Application Note: 1H and 13C NMR Spectroscopic Characterization of 3-Bromo-9-(p-tolyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-9-(p-tolyl)-9H-carbazole is a heterocyclic aromatic compound of significant interest in the fields of materials science and drug discovery. As a carbazole derivative, it serves as a crucial building block in the synthesis of organic light-emitting diodes (OLEDs), photovoltaic materials, and pharmacologically active agents.[1][2] The precise structural elucidation of this molecule is paramount for quality control, reaction monitoring, and understanding its structure-property relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such organic molecules. This application note provides a detailed protocol and analysis of the ¹H and ¹³C NMR spectra of this compound.

Molecular Structure and Numbering Scheme

To facilitate the clear assignment of NMR signals, the following IUPAC-recommended numbering scheme for the this compound molecule is used throughout this document.

dot

Caption: Molecular structure and numbering of this compound.

Experimental Protocol

Materials and Equipment
  • This compound (Purity >97%)

  • Deuterated chloroform (CDCl₃, 99.8% D)

  • Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • 400 MHz (or higher) NMR spectrometer

Sample Preparation

A standardized procedure is critical for obtaining high-quality, reproducible NMR spectra.[3][4][5][6][7]

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If TMS is not already present in the solvent, add a small drop as an internal standard.

  • Homogenization: Gently swirl the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

  • Filtering: To remove any suspended impurities that could degrade spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-30 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load shim Shim Magnetic Field load->shim acquire Acquire Spectra (1H & 13C) shim->acquire process Fourier Transform & Phase Correction acquire->process reference Reference to TMS (0 ppm) process->reference analyze Peak Picking & Integration reference->analyze Final Report Final Report analyze->Final Report

Caption: General workflow for NMR sample preparation and data analysis.

Data Acquisition Parameters
  • ¹H NMR:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR:

    • Number of scans: 1024-4096

    • Pulse program: Proton-decoupled

    • Relaxation delay: 2.0 s

    • Spectral width: 0 to 220 ppm

Results and Discussion

The following sections detail the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on data from closely related analogs, such as 3-bromo-9-ethyl-9H-carbazole, and established substituent effects in aromatic systems.[8][9]

¹H NMR Spectral Data Analysis

The proton NMR spectrum is characterized by distinct signals corresponding to the carbazole core and the p-tolyl group.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H4~ 8.25d~ 1.81H
H5~ 8.15d~ 7.81H
H2~ 7.60dd~ 8.7, 1.81H
H8~ 7.50d~ 8.21H
H6~ 7.45t~ 7.61H
H7~ 7.30t~ 7.41H
H1~ 7.28d~ 8.71H
H2'/H6'~ 7.40d~ 8.22H
H3'/H5'~ 7.35d~ 8.22H
CH₃~ 2.45s-3H

Interpretation of the ¹H NMR Spectrum:

  • Carbazole Protons (H1-H8): The protons on the brominated ring (H1, H2, H4) exhibit distinct chemical shifts compared to the unsubstituted ring. The H4 proton is expected to be the most downfield-shifted aromatic proton (excluding H5) due to the deshielding effect of the bromine atom and its peri-relationship to the lone pair of the nitrogen. The H5 proton is significantly deshielded due to its proximity to the anisotropic field of the neighboring benzene ring.

  • p-Tolyl Protons (H2'/H6', H3'/H5', CH₃): The p-tolyl group will show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The methyl group (CH₃) will appear as a singlet further upfield, typically around 2.45 ppm.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C4a, C4b~ 140.5, 139.8
C4'~ 138.5
C1'~ 135.0
C2'/C6'~ 130.5
C3'/C5'~ 127.0
C1a, C8a~ 123.0, 122.5
C2~ 129.0
C4~ 124.5
C6~ 126.5
C8~ 120.8
C5~ 120.5
C7~ 119.5
C1~ 111.0
C3~ 112.5
CH₃~ 21.2

Interpretation of the ¹³C NMR Spectrum:

  • Carbazole Carbons: The carbons directly bonded to the nitrogen (C4a, C4b, C1a, C8a) and the bromine (C3) are key diagnostic signals. The C3 carbon, attached to the electronegative bromine, is expected around 112.5 ppm. The quaternary carbons involved in the fusion of the rings will appear in the downfield region.

  • p-Tolyl Carbons: The p-tolyl group will exhibit four distinct signals. The carbon attached to the nitrogen (C1') and the methyl-bearing carbon (C4') are quaternary and will typically have lower intensities. The protonated carbons (C2'/C6' and C3'/H5') will show more intense signals. The methyl carbon (CH₃) will be found in the upfield aliphatic region.

Conclusion

This application note outlines a comprehensive protocol for the ¹H and ¹³C NMR characterization of this compound. The provided tables of predicted chemical shifts and their interpretations serve as a valuable reference for researchers in confirming the synthesis and purity of this important chemical intermediate. The detailed methodology ensures the acquisition of high-quality spectral data, which is fundamental for rigorous structural analysis in both academic and industrial research settings.

References

Application Note: Mass Spectrometry Analysis of 3-Bromo-9-(p-tolyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of mass spectrometry (MS) for the structural characterization and analysis of 3-Bromo-9-(p-tolyl)-9H-carbazole, a key intermediate in organic synthesis for materials science and pharmaceutical development.[1] We provide field-proven protocols for sample preparation and instrument setup for both Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). This document explains the causal relationships behind experimental choices, focusing on the interpretation of the unique isotopic signature of the bromine atom and the predictable fragmentation patterns of the N-arylcarbazole core. The methodologies are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve robust and reproducible results.

Introduction: The Analytical Imperative for Substituted Carbazoles

This compound is a bespoke building block in the synthesis of functional organic materials, including those for organic light-emitting diodes (OLEDs) and advanced pharmaceutical agents. Its precise molecular structure and purity are paramount to the performance and safety of the final products. Mass spectrometry serves as an indispensable tool for confirming the molecular weight, elucidating the structure, and assessing the purity of this compound.

A defining characteristic of this analyte in mass spectrometry is the presence of a single bromine atom. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a highly characteristic isotopic pattern for the molecular ion (M⁺) and its fragments, where two peaks of almost equal intensity are observed, separated by two mass-to-charge units (m/z).[2][3] This "M/M+2" signature provides an immediate and confident indicator of the presence of bromine in the molecule.

Physicochemical Properties & Expected Isotopic Profile

Before analysis, understanding the fundamental properties of the analyte is crucial for method development.

PropertyValueSource
Molecular Formula C₁₉H₁₄BrN[4][5][6]
Average Molecular Weight 336.23 g/mol [5][6]
Monoisotopic Mass 335.0309 Da[4]
Physical State White to light yellow crystalline solid[1][6]
Melting Point 156-160 °C[5][6]

The presence of the two bromine isotopes leads to a distinct molecular ion cluster. The table below outlines the expected exact masses for the primary molecular ions.

Ion FormulaIsotope CompositionCalculated m/z (Da)Relative Abundance
[M]⁺• C₁₉H₁₄⁷⁹BrN⁺•335.0309~100%
[M+2]⁺• C₁₉H₁₄⁸¹BrN⁺•337.0289~97.3%
[M+H]⁺ C₁₉H₁₅⁷⁹BrN⁺336.0382~100%
[M+H+2]⁺ C₁₉H₁₅⁸¹BrN⁺338.0362~97.3%

General Experimental Workflow

The overall analytical process follows a structured path from sample receipt to final data interpretation. The choice between LC-MS and GC-MS will depend on the specific analytical goal, such as purity analysis versus structural confirmation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep Weigh Analyte & Dissolve in Appropriate Solvent dilute Dilute to Final Working Concentration (e.g., 10 µg/mL) prep->dilute filtrate Filter if Particulate (0.22 µm syringe filter) dilute->filtrate lcms LC-MS (ESI) filtrate->lcms For non-volatile, polar analysis gcms GC-MS (EI) filtrate->gcms For volatile, thermally stable analysis mw_confirm Molecular Weight Confirmation (Isotopic Pattern Analysis) lcms->mw_confirm gcms->mw_confirm frag_analysis Fragmentation Analysis (Structural Elucidation) mw_confirm->frag_analysis report Generate Report frag_analysis->report

Caption: High-level workflow for MS analysis.

PART I: PROTOCOLS

Protocol 1: Sample Preparation for LC-MS (ESI)

Rationale: Electrospray ionization (ESI) is a soft ionization technique ideal for generating intact protonated molecules ([M+H]⁺), which simplifies molecular weight confirmation.[7][8] This protocol is designed to prepare the analyte in a solvent system compatible with reverse-phase liquid chromatography and ESI, ensuring efficient ionization while preventing contamination or system blockages.[9]

Materials:

  • This compound

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Calibrated microbalance

  • Volumetric flasks and pipettes

  • Vortex mixer

  • 2 mL autosampler vials with septa caps

  • 0.22 µm PTFE syringe filters

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound and transfer it to a 1.0 mL volumetric flask. Dissolve the solid in methanol and bring it to volume. Mix thoroughly using a vortex mixer until fully dissolved.

  • Working Solution (10 µg/mL): Perform a serial dilution. Transfer 10 µL of the 1 mg/mL stock solution into a clean vial. Add 990 µL of a 50:50 (v/v) mixture of acetonitrile and water. This yields a final concentration of 10 µg/mL, which is typically sufficient for modern high-sensitivity mass spectrometers.[9]

  • Filtration: If any particulates are visible, or as a precautionary measure, filter the working solution through a 0.22 µm syringe filter directly into a 2 mL autosampler vial.[9]

  • Blank Preparation: Prepare a blank sample consisting of the final solvent mixture (50:50 ACN/Water) to run before and after the sample analysis to check for carryover.

Protocol 2: High-Resolution LC-MS Method (ESI-Q-TOF)

Rationale: Coupling liquid chromatography with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides both chromatographic separation of impurities and high-resolution, accurate mass data. This allows for the unambiguous determination of the elemental formula and confident structural elucidation through MS/MS fragmentation experiments.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule separation.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for positive ion ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reverse-phase LC.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Gradient 50% B to 95% B over 5 minA typical screening gradient to elute the nonpolar analyte.
Ionization Mode Positive Electrospray (ESI+)The nitrogen atom in the carbazole ring is a site for protonation.
Mass Range 100 - 500 m/zCovers the molecular ion and expected fragments.
Capillary Voltage 3.5 kVOptimizes the electrospray plume for stable ionization.
Cone Voltage 30 VA moderate voltage to transfer ions into the MS without in-source fragmentation.
Collision Energy (MS/MS) Ramp 15-40 eVA ramp allows for the observation of both low-energy and high-energy fragments, providing comprehensive structural data.
Protocol 3: GC-MS Method (EI)

Rationale: Electron Ionization (EI) is a high-energy, "hard" ionization technique that produces extensive and reproducible fragmentation patterns.[10] These patterns serve as a molecular fingerprint, which can be compared against spectral libraries for identification. This method is suitable given the analyte's thermal stability, as indicated by its melting point.

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity column suitable for a wide range of organic compounds.[11]
Inlet Temperature 280 °CEnsures complete and rapid vaporization of the analyte.
Injection Volume 1 µL (Split 20:1)Prevents column and detector overloading.
Oven Program 150 °C hold 1 min, ramp to 300 °C at 20 °C/minA fast ramp is suitable for screening and eluting the high-boiling point analyte.
Ionization Mode Electron Ionization (EI)Standard for GC-MS, provides library-searchable spectra.
Ionization Energy 70 eVThe industry standard for EI, ensuring reproducible fragmentation and allowing for library matching.[10]
Source Temp. 230 °CA standard source temperature to maintain ion optics cleanliness.
Mass Range 50 - 400 m/zCovers the expected mass range of the molecule and its fragments.

PART II: DATA INTERPRETATION

Analysis of the Molecular Ion Region

The most critical step in confirming the identity of this compound is the analysis of the molecular ion region. Due to the ⁷⁹Br and ⁸¹Br isotopes, a characteristic doublet of peaks with a ~1:1 intensity ratio, separated by 2 Da, is expected. In ESI, this will be the [M+H]⁺ and [M+H+2]⁺ cluster (m/z ~336 and ~338). In EI, this will be the M⁺• and [M+2]⁺• radical cation cluster (m/z ~335 and ~337). The presence of this doublet is conclusive evidence of a monobrominated compound.

Proposed Fragmentation Pathway

The fragmentation of the molecular ion provides structural information. Under the high energy of EI or the collisional activation of MS/MS (CID), several bond cleavages are predictable. Aromatic systems like carbazole are relatively stable, meaning the molecular ion peak is often prominent.[12]

G M [C₁₉H₁₄BrN]⁺• m/z 335/337 F1 [C₁₉H₁₄N]⁺ m/z 256 M->F1 - Br• F2 [C₁₃H₉BrN]⁺• m/z 258/260 M->F2 - C₆H₅• (from tolyl) F3 [C₁₂H₇BrN]⁺• m/z 244/246 M->F3 - C₇H₇• (tolyl radical) F4 [C₇H₇]⁺ m/z 91 M->F4 forms tolyl cation F5 [C₁₂H₈N]⁺ m/z 166 F1->F5 - C₇H₈ (toluene)

Caption: Proposed fragmentation pathways for the molecular ion.

Key Fragmentation Mechanisms:

  • Loss of Bromine Radical (-Br•): Cleavage of the C-Br bond is a common pathway for halogenated compounds. This would result in an ion at m/z 256.

  • Cleavage of the N-Aryl Bond: The bond between the carbazole nitrogen and the tolyl group can break.

    • Loss of the tolyl radical (C₇H₇•) would yield a brominated carbazole ion at m/z 244/246.

    • Formation of the stable tropylium cation (C₇H₇⁺) at m/z 91 is a very common fragmentation for toluene-containing compounds.[13]

  • Loss of Methyl Radical (-CH₃•): Loss of a methyl group from the tolyl moiety prior to other fragmentations can also occur, leading to an ion at m/z 320/322.

Summary of Expected Key Ions
m/z (⁷⁹Br/⁸¹Br)Proposed Ion StructureOriginIonization
335 / 337[C₁₉H₁₄BrN]⁺•Molecular Ion (M⁺•)EI
336 / 338[C₁₉H₁₅BrN]⁺Protonated Molecule ([M+H]⁺)ESI
320 / 322[C₁₈H₁₁BrN]⁺•Loss of •CH₃EI / CID
256[C₁₉H₁₄N]⁺Loss of •BrEI / CID
244 / 246[C₁₂H₇BrN]⁺•Loss of tolyl radical (•C₇H₇)EI / CID
166[C₁₂H₈N]⁺Carbazole fragmentEI / CID
91[C₇H₇]⁺Tropylium ion (from tolyl group)EI / CID

Conclusion

The mass spectrometric analysis of this compound is straightforward yet powerful when a systematic approach is employed. The definitive M/M+2 isotopic signature provides unambiguous confirmation of the presence of bromine. Soft ionization techniques like ESI are optimal for verifying molecular weight, while hard ionization methods like EI, or MS/MS experiments, deliver rich structural information through predictable fragmentation pathways. The protocols and interpretive guidance provided herein offer a robust framework for the successful characterization of this important chemical intermediate, ensuring high confidence in its identity and structure for research and development applications.

References

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Assessment of 3-Bromo-9-(p-tolyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 3-Bromo-9-(p-tolyl)-9H-carbazole. This carbazole derivative is a key intermediate in organic synthesis, particularly for materials science and pharmaceutical research, making stringent purity control essential.[1][2] The described method is demonstrated to be specific, linear, accurate, and precise, and is suitable for routine quality control and stability testing in research and drug development settings. The entire process, from initial development to full validation, adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

Introduction

This compound is a complex organic molecule that serves as a critical building block in the synthesis of novel compounds for pharmaceutical and material science applications.[1][7] The electronic and photophysical properties of the final products are highly dependent on the purity of this intermediate. Therefore, a reliable and validated analytical method is imperative to quantify the purity and identify any process-related impurities or degradation products.[8]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the qualitative and quantitative analysis of pharmaceutical ingredients and their impurities due to its high resolution and sensitivity.[3][9][10] This application note provides a comprehensive guide to developing a stability-indicating HPLC method, which is crucial for distinguishing the active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions.[11][12]

Method Development Strategy

The primary objective of this method development was to achieve adequate separation of this compound from its potential impurities and degradation products with good peak shape and a reasonable run time. A reversed-phase HPLC mode was selected due to the non-polar, aromatic nature of the analyte.

Rationale for Chromatographic Conditions
  • Stationary Phase Selection: Due to the aromatic and polycyclic nature of this compound, a stationary phase that provides alternative selectivity to traditional C18 columns was considered.[13][14] Phenyl-based stationary phases are known to offer unique π-π interactions with aromatic analytes, which can enhance the separation of structurally similar compounds.[15][16] Therefore, a Phenyl-Hexyl column was chosen to leverage these interactions for improved resolution.

  • Mobile Phase Optimization: The mobile phase composition significantly influences chromatographic separation.[17][18] A mixture of acetonitrile and water was selected as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and low viscosity.[19][20] A gradient elution was chosen to ensure the elution of any potential late-eluting impurities and to shorten the overall analysis time.

  • Detector Selection and Wavelength: A Photodiode Array (PDA) detector was employed for this method.[21][22][23][24] The advantage of a PDA detector is its ability to acquire spectra across a wide range of wavelengths simultaneously, which is invaluable for peak purity assessment and identification of unknown impurities.[24][25] The UV spectrum of this compound was recorded, and a wavelength of 254 nm was chosen for quantification, as it provided a good response for the main analyte and is a common wavelength for the detection of aromatic compounds.[26][27]

Diagram of the HPLC Method Development Workflow

HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Characterization Analyte Characterization Column_Screening Column Screening (C18, Phenyl-Hexyl) Analyte Characterization->Column_Screening Selectivity Mobile_Phase_Screening Mobile Phase Screening (ACN/Water, MeOH/Water) Column_Screening->Mobile_Phase_Screening Efficiency Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization Resolution Flow_Rate_Temp Flow Rate & Temp. Adj. Gradient_Optimization->Flow_Rate_Temp Peak Shape System_Suitability System Suitability Definition Flow_Rate_Temp->System_Suitability Robustness Method_Validation Method Validation System_Suitability->Method_Validation Final Method

Caption: A systematic workflow for HPLC method development.

Experimental

Instrumentation and Reagents
  • HPLC System: A high-performance liquid chromatograph equipped with a gradient pump, autosampler, column oven, and a photodiode array detector.

  • Chromatographic Column: Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)

  • Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), this compound reference standard.

Chromatographic Conditions
ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 70% B, 2-15 min: 70-95% B, 15-18 min: 95% B, 18-18.1 min: 95-70% B, 18.1-25 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4][6][28][29]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[9][30][31] The system suitability was assessed by injecting five replicate injections of the standard solution.

ParameterAcceptance CriteriaObserved Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20008500
%RSD of Peak Area ≤ 2.0%0.5%
Specificity (Forced Degradation Studies)

Forced degradation studies are essential for developing a stability-indicating method.[10][11][12] Stress studies were performed on this compound to demonstrate the specificity of the method. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

Stress ConditionResult
Acid Hydrolysis (0.1 N HCl, 60°C, 4h) Significant degradation observed.
Base Hydrolysis (0.1 N NaOH, 60°C, 4h) Significant degradation observed.
Oxidative (3% H₂O₂, RT, 24h) Moderate degradation observed.
Thermal (80°C, 48h) Minor degradation observed.
Photolytic (ICH Q1B, solid state) Minor degradation observed.

In all cases, the main peak was well-resolved from the degradation product peaks, and the peak purity analysis using the PDA detector confirmed the spectral homogeneity of the this compound peak.

Diagram of the Forced Degradation and Specificity Assessment Workflow

Forced Degradation Workflow cluster_stress Stress Conditions API_Sample This compound Sample Acid Acidic (HCl) API_Sample->Acid Base Basic (NaOH) API_Sample->Base Oxidative Oxidative (H2O2) API_Sample->Oxidative Thermal Thermal (Heat) API_Sample->Thermal Photolytic Photolytic (Light) API_Sample->Photolytic HPLC_Analysis HPLC Analysis of Stressed Samples Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Data_Evaluation Data Evaluation HPLC_Analysis->Data_Evaluation Peak_Purity Peak Purity Assessment (PDA Detector) Data_Evaluation->Peak_Purity Assess Resolution Resolution between API and Degradants Data_Evaluation->Resolution Check

Caption: Workflow for forced degradation and specificity assessment.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of this compound at concentrations ranging from 10 µg/mL to 150 µg/mL (corresponding to 10% to 150% of the nominal concentration).

ParameterResult
Concentration Range 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 25432x + 1234
Accuracy

The accuracy of the method was determined by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration).

Spiked LevelMean Recovery (%)%RSD
80% 99.50.8
100% 100.20.6
120% 99.80.7
Precision

The precision of the analytical method was assessed by repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of the standard solution were analyzed on the same day. The %RSD of the peak areas was calculated.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Level%RSD of Peak Area
Repeatability (n=6) 0.6%
Intermediate Precision (n=6) 0.9%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

The robustness of the method was evaluated by making deliberate small variations in the chromatographic parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). In all cases, the system suitability parameters were met, demonstrating the robustness of the method.

Conclusion

A highly specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the purity assessment of this compound. The method is suitable for routine quality control analysis and for monitoring the stability of the compound under various conditions. The use of a Phenyl-Hexyl stationary phase provided excellent selectivity, and the PDA detector was instrumental in confirming the specificity of the method. This application note provides a comprehensive protocol that can be readily implemented in analytical laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-9-(p-tolyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Bromo-9-(p-tolyl)-9H-carbazole. As a crucial intermediate in organic electronics and pharmaceutical research, achieving high yields and purity is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, primarily focusing on the widely-used Buchwald-Hartwig amination pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main catalytic cross-coupling strategies for this synthesis:

  • Buchwald-Hartwig Amination: This is the most common and generally higher-yielding method. It involves the palladium-catalyzed N-arylation of 3-bromo-9H-carbazole with a p-tolyl halide (e.g., 4-iodotoluene or 4-bromotoluene).[2][3]

  • Ullmann Condensation: A classical method that uses a copper catalyst to couple 3-bromo-9H-carbazole with a p-tolyl halide. This reaction often requires higher temperatures and stoichiometric amounts of copper, making it less favorable than the Buchwald-Hartwig approach for many applications.[4][5]

This guide will focus on troubleshooting the more contemporary Buchwald-Hartwig methodology.

Q2: Why is an inert atmosphere so critical for this reaction?

The active catalyst in the Buchwald-Hartwig amination is a Palladium(0) species. This species is highly electron-rich and susceptible to oxidation by atmospheric oxygen, which renders it inactive and halts the catalytic cycle. Likewise, many phosphine ligands, especially bulky, electron-rich ones that are effective for this transformation, can be oxidized to phosphine oxides. Therefore, rigorous exclusion of oxygen through degassing solvents and maintaining a positive pressure of an inert gas (Nitrogen or Argon) is essential for reproducibility and high yields.

Q3: Can I use 4-chlorotoluene instead of 4-bromo- or 4-iodotoluene?

While possible, using 4-chlorotoluene is significantly more challenging. The first step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center. The reactivity of this step follows the trend I > Br > Cl, corresponding to the C-X bond strength. Aryl chlorides are less reactive and require more specialized, highly active catalyst systems (often involving sophisticated phosphine ligands like Josiphos or Buchwald's biaryl phosphines) to achieve efficient coupling.[3] For laboratory-scale synthesis, 4-iodotoluene or 4-bromotoluene are recommended for more reliable results.

Core Synthesis Protocol: Buchwald-Hartwig Amination

This section provides a robust, step-by-step protocol that serves as a baseline for optimization.

Experimental Protocol: General Procedure
  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-9H-carbazole (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reagent Addition: Add the aryl halide (e.g., 4-iodotoluene, 1.1-1.2 eq.) and the base (e.g., K₃PO₄ or NaOt-Bu, 2.0-2.5 eq.).

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[6]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: Low or No Product Yield with Starting Materials Unconsumed

Q: My reaction has stalled. TLC and LC-MS analysis shows a large amount of unreacted 3-bromo-9H-carbazole and 4-iodotoluene even after 24 hours. What is the likely cause?

This is a classic symptom of catalyst deactivation or insufficient reaction conditions.

A: Potential Causes & Solutions:

  • Inactive Catalyst/Ligand:

    • Causality: The Pd(0) catalyst or the phosphine ligand may have been oxidized due to exposure to air. The palladium precatalyst (like Pd₂(dba)₃) can also degrade over time.

    • Solution: Use fresh, high-purity catalyst and ligand from a reliable supplier. Ensure all reagents are handled quickly in an inert atmosphere glovebox or under a strong positive pressure of inert gas.

  • Insufficiently Strong Base:

    • Causality: The N-H bond of carbazole is weakly acidic (pKa ≈ 17 in DMSO). A sufficiently strong base is required to deprotonate it and form the active carbazole anion for the catalytic cycle. Weaker bases like K₂CO₃ are often ineffective.

    • Solution: Switch to a stronger base. Sodium tert-butoxide (NaOt-Bu) is highly effective but can promote side reactions if not used carefully. Potassium phosphate (K₃PO₄) and lithium bis(trimethylsilyl)amide (LiHMDS) are excellent, milder alternatives that often provide high yields.[7]

  • Sub-optimal Temperature or Solvent:

    • Causality: The reaction may not have enough thermal energy to overcome the activation barriers in the catalytic cycle.

    • Solution: Ensure the reaction is heated to an appropriate temperature. Toluene (b.p. 111 °C) or dioxane (b.p. 101 °C) are common solvents that allow for sufficient heating. If using a lower-boiling solvent like THF, the reaction may be too slow.

Issue 2: Formation of Significant Side Products

Q: I'm getting a moderate yield of my desired product, but I see two major impurities: one corresponding to 9-(p-tolyl)-9H-carbazole (de-brominated product) and another to 4,4'-bitolyl (homocoupling). How can I suppress these?

These are common side reactions in palladium-catalyzed cross-couplings. Understanding their origin is key to suppression.

A: Side Product Analysis and Mitigation:

Side Product Plausible Cause (Mechanism) Troubleshooting & Optimization Strategy
9-(p-tolyl)-9H-carbazole (Hydrodehalogenation)Trace amounts of water or other protic sources can protonate the aryl-palladium intermediate. Alternatively, β-hydride elimination from certain intermediates can lead to this byproduct.1. Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents. 2. Ligand Choice: Switch to a bulkier biaryl phosphine ligand (e.g., RuPhos, BrettPhos), which can sterically hinder pathways leading to dehalogenation and promote the desired reductive elimination.
4,4'-Bitolyl (Homocoupling)This arises from the reductive elimination of two aryl groups from a diaryl-palladium(II) intermediate. It is more common when the desired C-N coupling is slow.1. Adjust Stoichiometry: Use a slight excess (1.05-1.1 eq.) of the carbazole relative to the p-tolyl halide to favor the C-N coupling pathway. 2. Lower Catalyst Loading: High concentrations of palladium can sometimes favor homocoupling. Try reducing the catalyst loading to 0.5-1.0 mol %.

Issue 3: Purification Challenges

Q: My crude product looks like a dark oil and is difficult to purify by column chromatography. The product co-elutes with a persistent impurity. What should I do?

Purification can be complicated by residual catalyst and closely-eluting byproducts.

A: Purification Strategy:

  • Pre-Column Filtration: Before concentrating the reaction mixture, pass it through a short plug of silica gel or Celite topped with a small layer of activated charcoal. This can effectively remove the dark, high-molecular-weight palladium complexes and some baseline impurities, making the subsequent chromatography much cleaner.

  • Optimize Chromatography:

    • Solvent System: The polarity difference between your product and the key impurities (like unreacted starting materials or homocoupled byproduct) dictates the separation. Use a very nonpolar eluent system, such as a hexane/dichloromethane gradient, to improve separation. Start with 100% hexane and slowly increase the proportion of dichloromethane.

    • Recrystallization: If the chromatographed product is still not pure (>95%), recrystallization can be a powerful final step. The target compound is a solid with a melting point around 156-160 °C.[8] Try dissolving the impure solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) and allowing it to cool slowly.

Visualized Workflows and Mechanisms

Buchwald-Hartwig Catalytic Cycle

The diagram below illustrates the key steps in the palladium-catalyzed synthesis of this compound. The cycle begins with an active Pd(0) complex which undergoes oxidative addition with the aryl halide. Subsequent coordination of the carbazole, deprotonation by a base, and reductive elimination yields the final product and regenerates the catalyst.[2]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + 4-Iodotoluene AmineCoord Amine Coordination Complex OxAdd->AmineCoord + 3-Bromo-9H-carbazole Amido Pd(II)-Amido Complex AmineCoord->Amido + Base - Base-H⁺ Amido->Pd0 Reductive Elimination Product 3-Bromo-9-(p-tolyl)- 9H-carbazole Amido->Product

Caption: The Buchwald-Hartwig catalytic cycle for N-arylation.

Troubleshooting Workflow

Use this decision tree to systematically diagnose issues with your synthesis.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_sm Are Starting Materials Present? start->check_sm check_catalyst 1. Check Catalyst/Ligand Quality 2. Ensure Inert Atmosphere 3. Increase Reaction Time/Temp check_sm->check_catalyst Yes check_side_products Are Side Products Observed? check_sm->check_side_products No check_base Is Base Strong Enough? (e.g., K₂CO₃ vs NaOtBu) check_catalyst->check_base change_base Switch to Stronger Base (e.g., K₃PO₄, NaOtBu) check_base->change_base No end_success Optimization Successful check_base->end_success Yes change_base->end_success dehalogenation Hydrodehalogenation Product Found? check_side_products->dehalogenation Yes check_side_products->end_success No use_dry Use Rigorously Dry Solvents & Reagents dehalogenation->use_dry Yes homocoupling Homocoupling Product Found? dehalogenation->homocoupling No use_dry->end_success adjust_stoich Adjust Stoichiometry (Slight excess of carbazole) homocoupling->adjust_stoich Yes homocoupling->end_success No adjust_stoich->end_success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Synthesis of 3-Bromo-9-(p-tolyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Bromo-9-(p-tolyl)-9H-carbazole. This molecule is a crucial building block in the development of materials for organic electronics, particularly for organic light-emitting diodes (OLEDs), and as an intermediate in pharmaceutical research.[1] The synthetic process, while straightforward in principle, is often complicated by the formation of side products that can compromise the purity and performance of the final material.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the synthesis. We will address specific issues in a question-and-answer format, explaining the chemical principles behind the problems and offering validated protocols for their resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and logical synthetic pathway is a two-step process:

  • Electrophilic Bromination: Carbazole is first brominated to selectively form 3-Bromo-9H-carbazole. The primary challenge here is controlling the regioselectivity and preventing over-bromination.[2]

  • N-Arylation: The resulting 3-Bromo-9H-carbazole is then coupled with a p-tolyl halide (e.g., 4-iodotoluene or 4-bromotoluene) via a transition-metal-catalyzed cross-coupling reaction. The most common methods are the Palladium-catalyzed Buchwald-Hartwig amination[3][4] or the Copper-catalyzed Ullmann condensation.[5][6][7]

Q2: Why is the purity of the starting carbazole so important?

Commercial carbazole can contain trace amounts of isomeric impurities, such as 1H-benzo[f]indole and 5H-benzo[b]carbazole.[8][9][10] These impurities can have a profound impact on the photophysical properties of the final carbazole derivatives, including inducing undesired ultralong phosphorescence.[9][10] Using high-purity starting materials is the first and most critical step in ensuring a clean reaction profile and obtaining a final product with the desired characteristics.

Synthesis Pathway and Potential Side Reactions

The following diagram outlines the primary synthesis route and highlights the key stages where side reactions typically occur.

Caption: Synthetic pathway for this compound and key side products.

Troubleshooting Guide: Side Reactions & Purity Issues

Part A: Issues in the Bromination Step

Q3: My NMR analysis shows signals corresponding to a symmetrically substituted carbazole, and the mass spectrum has a peak at M+158 relative to the monobrominated product. What is this impurity and how did it form?

Answer: You are observing 3,6-dibromocarbazole .[11][12] The carbazole ring is highly activated towards electrophilic aromatic substitution. The nitrogen atom's lone pair increases electron density, particularly at the 3, 6, 1, and 8 positions. After the first bromine is added at the 3-position, the ring remains activated, making it susceptible to a second bromination, which preferentially occurs at the electronically equivalent 6-position.

Primary Causes:

  • Incorrect Stoichiometry: Using more than one equivalent of the brominating agent (e.g., N-Bromosuccinimide, NBS) is the most common cause.

  • High Reaction Temperature: Elevated temperatures can provide the activation energy needed for the second substitution, even with correct stoichiometry.

  • Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can favor the formation of the dibrominated product.

Preventative Measures:

  • Stoichiometric Control: Carefully weigh and add slightly less than one equivalent (e.g., 0.98 eq.) of NBS.

  • Temperature Management: Add the NBS solution slowly to the carbazole solution at a low temperature (0 °C) to manage the exothermic reaction, then allow it to warm to room temperature.[11][13]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Quench the reaction as soon as the carbazole spot has been consumed.[13]

Q4: I've also detected traces of a tribrominated product. How can I avoid this?

Answer: The formation of 1,3,6-tribromocarbazole is a result of severe over-bromination under harsh conditions.[13] The 1 and 8 positions become targets after the 3 and 6 positions are substituted. This side reaction is primarily caused by a significant excess of the brominating agent or excessively high reaction temperatures. Adhering strictly to the preventative measures outlined in Q3 will effectively eliminate the formation of this byproduct.[14]

Part B: Issues in the N-Arylation Step

Q5: My Buchwald-Hartwig amination is very slow, and after 24 hours, I still have a significant amount of unreacted 3-Bromo-9H-carbazole. What's wrong?

Answer: An incomplete or sluggish Buchwald-Hartwig reaction is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Action
Poor Quality Reagents Trace water or oxygen can deactivate the Pd(0) catalyst. The base (e.g., NaOtBu, K₂CO₃) may be old or hydrated.Use freshly dried, anhydrous, and degassed solvents. Ensure the base is fresh and has been stored in a desiccator. Run the reaction under a strict inert atmosphere (Nitrogen or Argon).[3]
Ineffective Ligand The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands are required to facilitate both oxidative addition and reductive elimination.[4][15]For coupling with a secondary amine like carbazole, bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) or tri-tert-butylphosphine often give excellent results.[3]
Incorrect Base The base's strength and solubility are crucial for deprotonating the carbazole's N-H group to form the active nucleophile.Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often more effective than weaker bases like K₂CO₃ for this transformation.
Low Temperature While milder conditions are a goal of modern catalysts, some combinations of substrates require higher temperatures (e.g., 80-110 °C in toluene or xylene) to proceed at a reasonable rate.If the reaction is clean but slow at a lower temperature, cautiously increase the temperature and monitor by TLC.

Q6: I'm seeing a significant byproduct with the mass of 9-(p-tolyl)-9H-carbazole (missing the bromine) and another corresponding to 4,4'-bitolyl. How can I suppress these side reactions?

Answer: You are observing products from hydrodebromination and homo-coupling , respectively.

  • Hydrodebromination: This occurs when the aryl halide undergoes a reaction that replaces the halogen with a hydrogen atom. In the context of the Buchwald-Hartwig reaction, this can happen via side reactions involving beta-hydride elimination from the amide base or other pathways that generate a palladium-hydride species, which can then reductively cleave the C-Br bond.[4]

  • Homo-coupling: The formation of 4,4'-bitolyl is a result of the coupling of two molecules of the p-tolyl halide. This is a common side reaction in many cross-coupling reactions and can be promoted by certain catalyst/ligand combinations or reaction conditions.

Troubleshooting Workflow:

G start Problem: Hydrodebromination and/or Homo-coupling Observed check_ligand Is the ligand appropriate? (e.g., bulky, electron-rich) start->check_ligand check_base Is the base optimal? (e.g., NaOtBu) check_ligand->check_base Yes sol_ligand Switch to a more sterically demanding ligand (e.g., Buchwald-type biaryl phosphine ligands). check_ligand->sol_ligand No check_temp Is the temperature too high? check_base->check_temp Yes sol_base Use a strong, non-coordinating base. Avoid bases that can act as hydride sources. check_base->sol_base No sol_temp Reduce reaction temperature. Run at the lowest effective temperature. check_temp->sol_temp Yes end_node Optimized Reaction: Minimized Side Products check_temp->end_node No sol_ligand->check_base sol_base->check_temp sol_temp->end_node

Caption: Troubleshooting workflow for minimizing N-arylation side reactions.

Experimental Protocols

Protocol 1: Controlled Monobromination of Carbazole

This protocol is designed to maximize the yield of 3-Bromo-9H-carbazole while minimizing the formation of 3,6-dibromocarbazole.[11][13]

  • Materials:

    • Carbazole (1.0 eq)

    • N-Bromosuccinimide (NBS) (0.98 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Distilled Water

    • Ethyl Acetate

    • Brine Solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve carbazole in anhydrous DMF (approx. 10 mL per gram of carbazole).

    • Cool the solution to 0 °C in an ice-water bath.

    • In a separate flask, dissolve NBS in a minimal amount of anhydrous DMF.

    • Add the NBS solution dropwise to the stirred carbazole solution over 30 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

    • Once the carbazole is consumed, pour the reaction mixture into a beaker containing cold distilled water. A precipitate will form.

    • Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with distilled water.

    • Dissolve the crude solid in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to yield the crude 3-Bromo-9H-carbazole, which can be purified further by recrystallization (e.g., from ethanol or toluene).

Protocol 2: Buchwald-Hartwig N-Arylation

This protocol uses a modern palladium catalyst system for the efficient coupling of 3-Bromo-9H-carbazole with 4-iodotoluene.[3][4]

  • Materials:

    • 3-Bromo-9H-carbazole (1.0 eq)

    • 4-Iodotoluene (1.2 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)

    • XPhos (3.0 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene, anhydrous and degassed

  • Procedure:

    • To a dry Schlenk flask under argon, add Pd₂(dba)₃, XPhos, NaOtBu, 3-Bromo-9H-carbazole, and 4-iodotoluene.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous, degassed toluene via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture to room temperature and dilute it with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.

    • Wash the combined filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[16][17]

References

Overcoming solubility issues with 3-Bromo-9-(p-tolyl)-9H-carbazole in device fabrication

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 3-Bromo-9-(p-tolyl)-9H-carbazole (CAS: 731016-44-7). This guide is designed for researchers and engineers encountering challenges with this versatile carbazole derivative in solution-processed device fabrication. Carbazole-based materials are cornerstones in modern organic electronics, valued for their thermal stability and charge-transport properties[1][2]. However, their rigid, planar structure can often lead to solubility issues, which is a critical hurdle in achieving high-quality, uniform thin films required for high-performance devices like OLEDs[3].

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in both theoretical principles and practical field experience.

Troubleshooting Guide: From Solution to Film

This section addresses specific, common problems encountered during the solution preparation and deposition stages.

Q1: My spin-coated film has visible particles, crystals, or aggregates. What is the primary cause and how do I fix it?

A: This is the most common manifestation of poor solubility or solution instability. The material is either not fully dissolving or is precipitating out of solution before or during the spin-coating process.

  • Probable Cause 1: Incomplete Dissolution. The concentration of this compound may be too high for the chosen solvent at room temperature. While the bulk of the powder appears to dissolve, nano- or micro-scale aggregates remain suspended.

  • Solution 1: Heat & Agitate. Gently heat the solution (e.g., 40-60°C) on a hot plate with magnetic stirring for 30-60 minutes. This increases the kinetic energy, helping to break down intermolecular forces and improve the solvation rate[4]. After dissolving, allow the solution to cool to room temperature before use. If crystals reappear upon cooling, the solution is supersaturated and the concentration must be lowered.

  • Solution 2: Filtration. After dissolution, filter the solution through a 0.2 µm PTFE syringe filter immediately before deposition. This will remove any persistent micro-aggregates that can act as nucleation sites for larger crystal growth on the substrate.

  • Probable Cause 2: Rapid Solvent Evaporation. If you are using a low-boiling-point solvent (e.g., Chloroform, THF), it may be evaporating too quickly during the spin-coating process. This causes the concentration to spike rapidly, forcing the material to crash out of solution and form a non-uniform, crystalline film[5].

  • Solution 3: Switch to a High-Boiling-Point Solvent. Transition to a solvent with a higher boiling point, such as Chlorobenzene (CB), 1,2-Dichlorobenzene (DCB), or Toluene. The slower evaporation rate allows the molecules more time to self-organize into a smooth, amorphous, or well-ordered microcrystalline film on the substrate[4].

  • Solution 4: Use a Solvent Mixture. Blend your primary "good" solvent with a small percentage of a higher-boiling-point "co-solvent." This is a powerful technique to fine-tune the evaporation dynamics without completely changing your solvent system[6][7][8]. See the protocol section for guidance on developing a binary solvent system.

Q2: My film looks hazy or cloudy, not optically clear. What's wrong?

A: Film haziness is typically caused by light scattering from either rough surface morphology or contaminants.

  • Probable Cause 1: Surface Roughness. This is related to the issues in Q1. Micro-crystallization or aggregation leads to a rough surface that scatters light. The solution is to improve solubility and control the evaporation rate as described above.

  • Probable Cause 2: Contamination. Impurities in the solvent or from the processing environment can introduce defects[9]. Residual water in the solvent or adsorbed on the substrate is a common culprit. Halogenated impurities in the material itself can also impact performance[10][11].

  • Solution 1: Use High-Purity Solvents. Always use anhydrous, high-purity (≥99.8%) solvents. Impurities can act as nucleation sites and degrade device performance[10].

  • Solution 2: Substrate Cleaning. Ensure your substrate cleaning protocol is rigorous. Contaminants on the surface prevent proper film adhesion and uniform formation[12][13][14]. A final cleaning step with UV-Ozone or an oxygen plasma treatment is highly recommended to ensure a high-energy, hydrophilic surface for uniform wetting[14].

Q3: I'm observing a prominent "coffee ring" effect in my films. How can I achieve a more uniform thickness?

A: The "coffee ring" effect is caused by faster evaporation at the edge of the solvent droplet, which drives a capillary flow that transports solute to the edge, leaving a thicker deposit there.

  • Probable Cause: Uncontrolled Evaporation Dynamics. This phenomenon is dominant in systems with volatile solvents and low solution viscosity.

  • Solution 1: Use High-Boiling-Point / High-Viscosity Co-solvents. As discussed, higher boiling point solvents slow overall evaporation. Adding a high-viscosity co-solvent (e.g., cyclohexylbenzene) can also help suppress the outward capillary flow[15].

  • Solution 2: Saturated Solvent Vapor Annealing. During or immediately after spin-coating, placing the substrate in an environment saturated with the solvent vapor can dramatically slow the evaporation process. This allows surface tension to level the film before it fully dries, significantly reducing the coffee ring effect.

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents for this compound? A: Based on the general solubility of carbazole derivatives, good starting points are common aromatic and chlorinated solvents[1]. Chloroform is often an excellent solvent for initial dissolution but may not be ideal for film formation due to its high volatility. Toluene, Chlorobenzene (CB), and 1,2-Dichlorobenzene (DCB) are highly recommended for device fabrication due to their better solubility and slower evaporation rates[4].

Q: How critical is the purity of this compound for device performance? A: It is absolutely critical. Even trace impurities can act as charge traps or quenching sites, severely limiting device efficiency, stability, and operational lifetime[10][16]. Halogenated impurities, which can sometimes be remnants from synthesis, are known to be particularly detrimental[11]. Always source materials with the highest possible purity (e.g., >98%, sublimation-grade if possible) from reputable suppliers[17][18].

Q: Can I use additives to improve solubility or film quality? A: Yes, this is an advanced technique. For some systems, using a small amount (e.g., 1-3% by volume) of a plasticizer or a specific surfactant can help maintain solubility and improve film wetting. However, any additive must be carefully chosen as it can also impact the electronic properties of the film. This approach requires significant empirical optimization.

Q: What is the benefit of using a solvent mixture over a single solvent? A: A single solvent has fixed properties (boiling point, viscosity, polarity). A solvent mixture allows you to create a custom solvent system with finely tuned properties to control solubility, evaporation rate, and resulting film morphology[6][7]. For example, mixing a good solvent like chloroform with a moderate solvent like chlorobenzene can give you the high solubility of the former with the superior film-forming properties of the latter[7].

Data Summary

Table 1: Recommended Solvents for this compound
SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability for DissolutionSuitability for Film FormationTypical Concentration Range (mg/mL)
Chloroform (CF)614.81ExcellentPoor (too volatile)10 - 25
Tetrahydrofuran (THF)667.6GoodPoor (too volatile)5 - 20
Toluene1112.38GoodGood5 - 15
Chlorobenzene (CB)1325.62GoodExcellent5 - 15
1,2-Dichlorobenzene (DCB)1809.93ExcellentExcellent (slow drying)10 - 20
o-Xylene1442.57GoodGood5 - 15

Note: The provided concentration ranges are typical starting points and may require optimization. Solubility can be significantly enhanced by gentle heating.

Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening

Objective: To identify the most effective single solvent for creating a stable solution and high-quality film.

  • Preparation: Weigh out 5 mg of this compound into several small, clean vials.

  • Solvent Addition: Add 0.5 mL of a candidate solvent (e.g., Toluene, CB, DCB) to each vial to target a 10 mg/mL concentration.

  • Room Temperature Test: Cap the vials and agitate using a vortex mixer for 2 minutes. Let them sit for 30 minutes. Observe and record if the material has fully dissolved or if particles remain.

  • Heating Test: For vials where the material did not fully dissolve, place them on a hot plate with a magnetic stir bar. Heat to 60°C and stir for 30 minutes. Observe and record solubility.

  • Cooling & Stability Test: Remove the vials that showed complete dissolution upon heating. Allow them to cool to room temperature. Observe for any precipitation or crystal formation over the next hour. A stable solution will remain clear.

  • Film Quality Test: For the most promising stable solutions, spin-coat a film onto a pre-cleaned substrate (e.g., silicon wafer or ITO-coated glass). Analyze the film quality under an optical microscope for aggregates, haze, and uniformity.

Diagram 1: Troubleshooting Workflow for Film Defects

This flowchart provides a logical path to diagnose and solve common film quality issues related to solubility.

G cluster_start cluster_defect cluster_causes cluster_solutions start Initial State: Poor Film Quality defect Identify Visual Defect start->defect cause1 Probable Cause: Incomplete Dissolution or Aggregation defect->cause1 Particles, Crystals, Aggregates cause2 Probable Cause: Rapid Solvent Evaporation defect->cause2 'Coffee Rings', Haze, Poor Uniformity cause3 Probable Cause: Contamination (Solvent or Substrate) defect->cause3 Haze, Pinholes, Peeling sol1 Solution: - Heat & Agitate Solution - Lower Concentration - Filter (0.2 µm PTFE) cause1->sol1 sol2 Solution: - Use High B.P. Solvent (CB, DCB) - Develop Binary Solvent System - Use Solvent Vapor Annealing cause2->sol2 sol3 Solution: - Use Anhydrous, High-Purity Solvent - Implement Rigorous Substrate Cleaning - Use UV-Ozone / Plasma Treatment cause3->sol3 G cluster_low_bp Low Boiling Point Solvent (e.g., Chloroform) cluster_high_bp High Boiling Point Solvent (e.g., Chlorobenzene) l_start Solution on Substrate l_evap Rapid Evaporation (Seconds) l_start->l_evap l_film Result: Disordered Film (Aggregates, Defects) l_evap->l_film h_start Solution on Substrate h_evap Slow Evaporation (Minutes) h_start->h_evap h_film Result: Uniform, Ordered Film (Improved Morphology) h_evap->h_film

References

Technical Support Center: Optimizing the Thermal Stability of 3-Bromo-9-(p-tolyl)-9H-carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 3-Bromo-9-(p-tolyl)-9H-carbazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with these compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring the synthesis of thermally robust molecules. Our focus is on providing practical, field-tested insights grounded in scientific principles to enhance your experimental success.

Section 1: Synthesis and Purification Troubleshooting

The thermal stability of your final compound is intrinsically linked to its purity and the synthetic route employed. The following Q&A addresses common issues encountered during the synthesis and purification of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My Ullmann condensation reaction to synthesize the this compound precursor is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in Ullmann condensations are a frequent challenge. The primary factors to investigate are the reactivity of your starting materials, the catalyst system, and the reaction conditions.

  • Reactivity of Aryl Halide: Aryl iodides are typically more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[1] If you are using an aryl bromide, ensure your reaction conditions are optimized for its reactivity.

  • Catalyst and Ligand: Traditional Ullmann reactions often require high temperatures and stoichiometric copper. Modern approaches utilize catalytic copper (e.g., CuI) with a ligand (e.g., 1,10-phenanthroline) to facilitate the reaction at lower temperatures.[2][3] Ensure your catalyst is active and consider screening different ligands.

  • Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and a suitable high-boiling point solvent (e.g., DMF, dioxane) are critical. Ensure all reagents are anhydrous, as water can interfere with the reaction.

  • Temperature: While Ullmann reactions often require heat, excessive temperatures can lead to catalyst decomposition and side reactions.[1] A systematic optimization of the reaction temperature is recommended.

Q2: I am observing significant dehalogenation of my aryl halide as a side product. How can I minimize this?

A2: Dehalogenation is a common side reaction where the aryl halide is reduced. This is often exacerbated when the desired coupling reaction is slow.[1]

  • Anhydrous Conditions: Rigorously dry all solvents and reagents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Trace amounts of water can be a hydrogen source for dehalogenation.[1]

  • Reaction Temperature: High temperatures can promote dehalogenation. Try to lower the reaction temperature by using a more active catalyst/ligand system.[2]

  • Choice of Base: A less nucleophilic, strong base might be preferable.

Q3: After synthesis, my purified this compound derivative shows lower than expected thermal stability. Could residual catalyst be the issue?

A3: Absolutely. Residual palladium or other metal catalysts from cross-coupling reactions are a well-known cause of reduced thermal stability and device performance in organic electronic materials.[4] These metallic impurities can act as catalytic sites for thermal decomposition.

  • Purification is Key: Standard column chromatography may not be sufficient to remove all catalyst residues.

  • Recrystallization: Multiple recrystallizations from appropriate solvents are highly effective for removing metallic impurities.[5]

  • Activated Carbon Treatment: Stirring a solution of your compound with activated carbon can help adsorb residual metal catalysts.

  • Specialized Scavengers: Consider using silica-based metal scavengers designed to bind and remove specific metals like palladium.

Troubleshooting Synthesis and Purification Table
Issue Potential Cause Recommended Solution
Low Yield in N-Arylation Inactive catalyst or inappropriate ligand.Use a pre-catalyst or ensure a rigorous inert atmosphere. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[2]
Low reaction temperature.Gradually increase the temperature, while monitoring for any signs of decomposition.[2]
Poor choice of base.Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[6][7]
Incomplete Reaction Steric hindrance from bulky substituents.Increase reaction time and/or temperature. Consider a more active catalyst system.
Poor solubility of starting materials.Choose a solvent that effectively dissolves all reactants at the reaction temperature. For Suzuki couplings, a co-solvent system (e.g., toluene/water) may be necessary.[8]
Side Product Formation Homocoupling of boronic acids in Suzuki reactions.Ensure slow addition of the boronic acid and maintain a strictly oxygen-free environment.
Hydrolysis of boronic acids.Use anhydrous solvents and reagents.
Low Purity After Chromatography Co-elution of impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase.
Thermally unstable during purification.Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature.
Experimental Protocol: Synthesis of this compound via Ullmann Condensation
  • Reagents and Setup: In an oven-dried Schlenk tube, combine 3-bromo-9H-carbazole (1.0 eq), 4-iodotoluene (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with dry argon or nitrogen three times.

  • Solvent Addition: Add anhydrous DMF or dioxane via syringe.

  • Reaction: Stir the mixture at 120-150 °C and monitor the reaction progress using TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to ensure high purity.

Section 2: Thermal Analysis Troubleshooting (TGA & DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability of your compounds. Accurate data interpretation is crucial.

Frequently Asked Questions (FAQs)

Q4: My TGA curve for a this compound derivative shows an initial weight loss at a low temperature (< 150 °C). What does this indicate?

A4: An early weight loss typically signifies the presence of volatile components.

  • Residual Solvent: The most common cause is trapped solvent from the final purification step. Ensure your sample is thoroughly dried under high vacuum for an extended period before analysis.

  • Adsorbed Moisture: The compound may be hygroscopic. Store samples in a desiccator and handle them quickly during preparation for TGA analysis.

  • Low Molecular Weight Impurities: If the weight loss is significant and sharp, it could be due to the decomposition or volatilization of a low-boiling point impurity. Further purification may be required.

Q5: The decomposition temperature (Td) from my TGA analysis is not reproducible. What could be causing this variation?

A5: Lack of reproducibility in TGA can stem from several experimental factors.

  • Heating Rate: The observed decomposition temperature is dependent on the heating rate. Faster heating rates will generally result in a higher apparent Td. Always use the same heating rate for comparable results.[9]

  • Sample Mass and Form: Variations in sample mass and packing in the crucible can affect heat transfer and lead to inconsistent results. Use a consistent sample size (typically 5-10 mg) and ensure it is in good thermal contact with the bottom of the pan.[10]

  • Atmosphere: The purge gas (e.g., nitrogen, air) and its flow rate can influence the decomposition pathway. Ensure a consistent and stable gas flow.[9]

Q6: My DSC thermogram shows a broad melting endotherm or multiple peaks. What is the cause?

A6: A sharp melting peak is indicative of a pure crystalline compound. Broad or multiple peaks suggest otherwise.

  • Impurities: Impurities can depress and broaden the melting point. This is a strong indication that further purification is necessary.

  • Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), each with a distinct melting point. The thermal history of the sample can influence which polymorph is present.

  • Poor Thermal Contact: If the sample is not packed well in the DSC pan, it can lead to artifacts that resemble multiple melting events.[11] Ensure the sample is pressed firmly and evenly at the bottom of the pan.

Q7: How do I identify the glass transition temperature (Tg) in my DSC curve, and what does it signify for thermal stability?

A7: The glass transition (Tg) is characteristic of amorphous materials and appears as a step-like change in the baseline of the DSC curve, not a peak.[12] A higher Tg is generally desirable as it indicates that the material will maintain its glassy, solid state at higher temperatures, which is crucial for morphological stability in thin-film devices.[13][14]

Troubleshooting Thermal Analysis Table
Issue Potential Cause Recommended Solution
TGA: Apparent weight gain Buoyancy effect of the purge gas.Perform a blank run with an empty crucible and subtract it from the sample run.[9]
TGA: Sudden, sharp weight loss Sample ejection from the crucible due to rapid gas evolution.Use a smaller sample size or cover the crucible with a pierced lid.[9]
DSC: No visible transitions The sample is highly stable within the tested temperature range, or the transitions are too weak to detect.Increase the sample size or use a more sensitive DSC instrument.
DSC: Irreproducible results Inconsistent thermal history of the sample.For polymers and some organic molecules, it's crucial to establish a consistent thermal history by heating the sample above its melting point, then cooling at a controlled rate before the analysis run.
DSC: Baseline shift at 0 °C Presence of water in the sample or purge gas.Thoroughly dry the sample. Use a dry purge gas.
Experimental Protocol: Standard TGA Measurement
  • Sample Preparation: Weigh 5-10 mg of the finely ground, dried sample into a ceramic or platinum TGA crucible.

  • Instrument Setup: Place the crucible in the TGA instrument. Purge with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature at a rate of 10 °C/min up to a final temperature of 600 °C or higher, depending on the expected decomposition temperature.[15]

  • Data Analysis: Plot the percentage weight loss as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.

Experimental Protocol: Standard DSC Measurement
  • Sample Preparation: Weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the lid to hermetically seal the pan, especially for samples that may release volatiles.[16][17]

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Temperature Program: A common procedure is a heat-cool-heat cycle.

    • Heat from room temperature to a temperature above the expected melting point at 10 °C/min.

    • Cool at a controlled rate (e.g., 10 °C/min) to a low temperature.

    • Heat again at 10 °C/min to the final temperature. The second heating scan is often used for analysis as it provides data on a sample with a controlled thermal history.

  • Data Analysis: Analyze the thermogram for step changes (Tg) and peaks (melting, crystallization).

Section 3: Structural Optimization for Enhanced Thermal Stability

The inherent thermal stability of a this compound derivative is dictated by its molecular structure.

Key Structural Considerations
  • Molecular Rigidity: Introducing rigid and planar moieties into the molecular structure, such as additional carbazole units or fused aromatic rings, can enhance thermal stability by restricting intramolecular motion and promoting strong intermolecular packing.

  • Bulky Substituents: The introduction of bulky groups can increase the glass transition temperature (Tg) by hindering molecular rotation in the solid state.

  • Symmetry: Molecular symmetry can influence crystal packing, which in turn affects the melting point and thermal stability.

  • Bond Dissociation Energies: The strength of the chemical bonds within the molecule is a fundamental determinant of its thermal stability. Computational chemistry can be a valuable tool for predicting bond dissociation energies and identifying potential weak points in a molecule's structure.

Logical Workflow for Optimizing Thermal Stability

G cluster_0 Synthesis & Purification cluster_1 Thermal Analysis cluster_2 Evaluation & Redesign Synthesis Synthesize Derivative Purification Purify (Column & Recrystallization) Synthesis->Purification Purity_Check Assess Purity (NMR, LC-MS) Purification->Purity_Check TGA Perform TGA Purity_Check->TGA DSC Perform DSC TGA->DSC Evaluation Evaluate Td and Tg DSC->Evaluation Redesign Redesign Structure (e.g., add bulky groups, increase rigidity) Evaluation->Redesign If stability is low Success Success Evaluation->Success If stability is high Redesign->Synthesis

Caption: Workflow for iterative optimization of thermal stability.

References

Technical Support Center: Troubleshooting Poor Film Morphology of Carbazole-Based Thin Films

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbazole-based thin films. As a Senior Application Scientist, I have compiled this guide to help you navigate the common challenges associated with achieving high-quality thin films in your research. This resource is designed to provide not only solutions but also a deeper understanding of the underlying principles governing film formation.

Frequently Asked Questions (FAQs)

Q1: My spin-coated carbazole film looks hazy and non-uniform. What is the most likely cause?

A hazy or non-uniform appearance is often due to the aggregation of carbazole molecules during the spin-coating process. This can be caused by a poor choice of solvent, a solution that is too concentrated, or a low spin speed.[1][2] Consider using a solvent in which your carbazole derivative has high solubility and re-optimizing your concentration and spin speed.

Q2: I observe small "comet-like" streaks in my film. What are these and how can I prevent them?

"Comet-like" streaks are typically caused by particulate contamination in your solution or on the substrate.[3] Ensure your solutions are filtered through a 0.2 µm PTFE syringe filter before use and that your substrates are meticulously cleaned.

Q3: After annealing, my film shows large crystalline domains, but the overall film is rough. Is this normal?

The formation of crystalline domains upon annealing is often desirable for enhancing charge transport properties. However, uncontrolled crystallization can lead to high surface roughness.[4] To manage this, you can optimize the annealing temperature and time, or consider solvent vapor annealing for more controlled crystal growth.[5][6]

Q4: What is the best way to clean my substrates before depositing the carbazole thin film?

A thorough and consistent substrate cleaning protocol is crucial for good film adhesion and uniformity. A standard procedure involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying with high-purity nitrogen and an oxygen plasma or UV-ozone treatment to enhance surface wettability.[7]

Q5: How can I confirm that my substrate is sufficiently clean before spin coating?

Contact angle measurement is a highly sensitive and effective method to verify substrate cleanliness.[8][9][10] A clean, hydrophilic surface will exhibit a low water contact angle. An increase in the contact angle over time can indicate the adsorption of airborne contaminants.[8]

In-Depth Troubleshooting Guide

This guide is organized by common morphological defects observed in carbazole-based thin films. For each defect, we will explore the potential causes and provide a systematic approach to resolving the issue.

Pinholes and Voids

Pinholes are microscopic holes in the film that can severely impact device performance by creating shorting pathways.[11]

Potential Causes & Solutions
  • Particulate Contamination: Dust or undissolved solute particles on the substrate or in the solution can mask areas during deposition, leaving voids when they are removed or displaced.[3][11][12]

    • Solution: Work in a clean environment (e.g., a laminar flow hood). Filter your carbazole solution using a 0.2 µm PTFE syringe filter immediately before deposition. Ensure your substrate cleaning protocol is rigorously followed.

  • Poor Wetting: If the solution does not adequately wet the substrate surface, it can lead to de-wetting and the formation of pinholes.[13]

    • Solution: Verify substrate cleanliness and surface energy using contact angle measurements.[8][9][10][14] An oxygen plasma or UV-ozone treatment can increase the surface energy of the substrate, promoting better wetting.[7]

  • Trapped Air/Solvent Bubbles: Bubbles in the solution dispensed onto the substrate can burst during spinning, leaving pinholes.[12]

    • Solution: After preparing your solution, allow it to sit for a few minutes to allow any dissolved gas to escape. When dispensing the solution onto the substrate, do so gently to avoid introducing air bubbles.

  • Rapid Solvent Evaporation: Very volatile solvents can evaporate too quickly, not allowing the film enough time to form a continuous, smooth layer.

    • Solution: Consider using a solvent with a higher boiling point or a mixture of solvents to control the evaporation rate.

Troubleshooting Workflow: Pinholes

G start Pinhole Defect Observed q1 Is the solution filtered? start->q1 a1_yes Yes q1->a1_yes Check a1_no No q1->a1_no Action q2 Is the substrate properly cleaned? a1_yes->q2 sol1 Filter solution with 0.2 µm PTFE filter a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Check a2_no No q2->a2_no Action q3 Is the solvent highly volatile? a2_yes->q3 sol2 Implement rigorous substrate cleaning protocol a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Action a3_no No q3->a3_no Check sol3 Use a higher boiling point solvent or a solvent mixture a3_yes->sol3 end Re-evaluate Film Morphology a3_no->end sol3->end

Caption: Troubleshooting workflow for pinhole defects.

High Surface Roughness

A rough film surface can lead to poor interfacial contact with subsequent layers in a device, hindering performance.

Potential Causes & Solutions
  • Aggregation in Solution: Pre-existing aggregates in the solution will be deposited onto the film, increasing its roughness.

    • Solution: Ensure the carbazole derivative is fully dissolved. Gentle heating or longer sonication might be necessary. As a last resort, a different solvent with better solubility should be chosen.

  • Uncontrolled Crystallization during Annealing: Thermal annealing can induce crystallization, but if the process is too rapid, it can lead to the formation of large, irregular crystalline domains that increase surface roughness.[4]

    • Solution: Optimize your thermal annealing process by lowering the temperature and increasing the duration. Alternatively, employ solvent vapor annealing, which allows for slower, more controlled molecular rearrangement and crystal growth.[5][6][15]

  • Inappropriate Spin Speed: A spin speed that is too low may not provide sufficient centrifugal force to create a uniform, smooth film.

    • Solution: Increase the spin speed. This will result in a thinner film, so you may need to adjust the solution concentration to compensate.[1][2]

Quantitative Data: Effect of Spin Speed on Film Thickness
Spin Speed (rpm)Typical Film Thickness (nm)Expected Surface Roughness
1000> 100Potentially Higher
200050 - 100Moderate
400020 - 50Lower
6000< 20Lowest

Note: These are typical values and will vary depending on the solution's viscosity and concentration. The relationship between spin speed (ω) and film thickness (h) generally follows h ∝ 1/√ω.[1]

Crystalline Aggregates and Poor Solubility Issues

The formation of large, uncontrolled crystalline aggregates can be detrimental to film uniformity and electronic properties.

Potential Causes & Solutions
  • Poor Solvent Choice: If the carbazole derivative has low solubility in the chosen solvent, it can precipitate out of solution, leading to the formation of aggregates in the final film.[1]

    • Solution: Select a solvent with a high boiling point and good solubility for your specific carbazole material. Common choices include chloroform, chlorobenzene, and toluene.[7][16] The solvent's evaporation rate is a critical parameter.[17]

  • "Coffee Ring" Effect: During drying, the solute can migrate to the edges of the film, creating a ring of thicker material. This is more common with certain solvents and deposition techniques.

    • Solution: Using a solvent mixture can sometimes mitigate the "coffee ring" effect by modifying the surface tension gradients during evaporation.[18] A higher spin speed can also help to reduce this effect.

  • Aging of the Solution: Over time, molecules in the solution can begin to aggregate, especially if the solution is near its saturation limit.

    • Solution: Use freshly prepared solutions for spin coating.

Solvent Properties and their Impact on Film Morphology
SolventBoiling Point (°C)Vapor Pressure (kPa @ 20°C)General Impact on Film Morphology
Chloroform61.221.3Fast evaporation, can lead to less ordered films.
Toluene110.62.9Slower evaporation, allows more time for molecular self-assembly.
Chlorobenzene131.71.2Even slower evaporation, often results in smoother, more crystalline films.

Data sourced from publicly available chemical property databases.

Troubleshooting Workflow: Aggregation

G start Aggregate Formation Observed q1 Is the solution fresh? start->q1 a1_yes Yes q1->a1_yes Check a1_no No q1->a1_no Action q2 Is the carbazole derivative fully dissolved? a1_yes->q2 sol1 Prepare a fresh solution a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Check a2_no No q2->a2_no Action q3 Is the solvent appropriate? a2_yes->q3 sol2 Gently heat or sonicate the solution a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Check a3_no No q3->a3_no Action end Re-evaluate Film Morphology a3_yes->end sol3 Choose a solvent with better solubility and a higher boiling point a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for aggregate formation.

Experimental Protocols

Protocol 1: Standard Substrate Cleaning
  • Place substrates in a substrate rack.

  • Sequentially sonicate in the following for 15 minutes each:

    • Detergent solution (e.g., Hellmanex)

    • Deionized water

    • Acetone

    • Isopropanol

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • Immediately before use, treat the substrates with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to remove any remaining organic residues and enhance surface wettability.[7]

Protocol 2: Spin Coating of a Carbazole-Based Thin Film
  • Prepare a solution of your carbazole derivative in a suitable solvent (e.g., 10 mg/mL in chlorobenzene).[7][16]

  • Filter the solution through a 0.2 µm PTFE syringe filter.

  • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

  • Dispense a small amount of the solution onto the center of the substrate.

  • Spin the substrate at a desired speed (e.g., 3000 rpm) for a set time (e.g., 45 seconds).[19]

  • After spinning, transfer the substrate to a hotplate and bake at a temperature sufficient to remove residual solvent (e.g., 100°C for 10 minutes).[7][19]

Protocol 3: Thermal Annealing
  • Place the spin-coated film on a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Slowly ramp up the temperature to the desired annealing temperature (e.g., 120°C).

  • Hold at the annealing temperature for the desired time (e.g., 15 minutes).

  • Allow the film to cool down slowly to room temperature before removing it from the inert atmosphere.

Protocol 4: Solvent Vapor Annealing
  • Place the spin-coated film in a sealed chamber (e.g., a petri dish or a desiccator).

  • Place a small vial containing the annealing solvent (e.g., THF or hexane) in the chamber, ensuring it does not touch the film.[5][6]

  • Seal the chamber and leave it for a specified period (this can range from minutes to hours), allowing the solvent vapor to plasticize the film and promote molecular rearrangement.

  • Remove the film from the chamber and allow any residual solvent to evaporate. A brief thermal anneal at a low temperature may be required to remove all traces of the solvent.

References

Technical Support Center: Efficient Suzuki Coupling of 3-Bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the Suzuki-Miyaura cross-coupling of 3-bromo-9H-carbazole. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during this crucial synthetic transformation. As Senior Application Scientists, we aim to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles for robust reaction development.

The carbazole moiety is a privileged scaffold in medicinal chemistry and materials science, and its functionalization via Suzuki coupling is a cornerstone of many synthetic routes.[1] However, the specific electronic and steric properties of 3-bromo-9H-carbazole can present unique challenges. This guide will walk you through catalyst selection, reaction optimization, and troubleshooting to ensure efficient and reproducible outcomes.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the Suzuki coupling of 3-bromo-9H-carbazole, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

This is a frequent issue that often points to problems with catalyst activity or suboptimal reaction conditions.[2][3]

  • Possible Cause 1: Inefficient Catalyst System. The choice of palladium precursor and phosphine ligand is critical for success. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this substrate.[2]

    • Solution: Employ a more robust catalyst system. For N-heterocyclic substrates, catalyst systems based on bulky, electron-rich phosphine ligands are often more effective.[4][5][6] Consider using a pre-catalyst like a Buchwald-type palladacycle (e.g., XPhos-Pd-G2 or SPhos-Pd-G3) which can generate the active Pd(0) species more readily.[7][8] A combination of Pd(OAc)₂ with a ligand like SPhos has also been shown to be effective for the coupling of dibromocarbazoles.[1]

  • Possible Cause 2: Inappropriate Base. The base is crucial for activating the boronic acid for transmetalation.[9][10] Its strength and solubility can significantly impact the reaction rate.

    • Solution: Screen a variety of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly for less reactive substrates.[1][11] The choice of base can be empirical, so it's worth exploring different options.[12]

  • Possible Cause 3: Suboptimal Solvent. The solvent influences the solubility of reagents and the stability of the catalytic species.[13][14][15][16]

    • Solution: A mixture of an organic solvent and water is typically used. Common solvent systems include toluene/water, dioxane/water, or DME/water.[1] Anhydrous conditions can also be explored, especially if protodeboronation is a concern.[17][18]

  • Possible Cause 4: Catalyst Deactivation. The presence of oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, leading to deactivation.[2][19]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1] Degas all solvents and reagents thoroughly before use.[17]

Problem 2: Formation of Significant Side Products

The presence of side products indicates that while the catalyst is active, competing reaction pathways are occurring.[2]

  • Possible Cause 1: Homocoupling of the Boronic Acid. This side reaction is often promoted by the presence of oxygen.[17]

    • Solution: Rigorous degassing of the reaction mixture is essential.[17] Using bulky phosphine ligands can also sterically hinder the homocoupling pathway.[17]

  • Possible Cause 2: Protodeboronation of the Boronic Acid. The C-B bond of the boronic acid can be cleaved by acidic protons, especially in the presence of water.[20]

    • Solution: Use anhydrous solvents if this is a persistent issue.[17] Milder bases may also reduce the rate of this side reaction.[17]

  • Possible Cause 3: Dehalogenation of 3-bromo-9H-carbazole. The starting material can be reduced to 9H-carbazole.

    • Solution: Optimize the reaction conditions (temperature, base, solvent) to favor the cross-coupling pathway.[17] This may involve lowering the reaction temperature or using a less reactive base.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of 3-bromo-9H-carbazole?

A1: There is no single "best" combination, as the optimal choice can depend on the specific boronic acid being used. However, for N-heterocyclic halides, catalyst systems employing bulky, electron-rich phosphine ligands generally provide superior results.[4][5][6]

  • Recommended Starting Points:

    • Pd(OAc)₂ with SPhos: This combination has been successfully used for the coupling of 3,6-dibromo-9H-carbazole, achieving high yields.[1]

    • Pd₂(dba)₃ with P(t-Bu)₃: Another effective system for similar substrates.[1]

    • Pd(dppf)Cl₂: This catalyst has shown high efficacy in the coupling of other bromo-N-heterocycles and can be a good starting point.[21]

    • Buchwald Precatalysts (e.g., XPhos-Pd-G2/G3): These are often highly active and can be particularly useful for challenging couplings.[7][8]

Q2: What is the role of the phosphine ligand in the reaction?

A2: The phosphine ligand plays several crucial roles in the catalytic cycle. It stabilizes the Pd(0) active species, influences the electronic properties of the palladium center, and its steric bulk can promote the reductive elimination step to release the product.[22] Bulky, electron-donating ligands are particularly effective at accelerating the oxidative addition of the aryl halide to the palladium center.[23]

Q3: How do I choose the right base for my reaction?

A3: The base is essential for activating the boronic acid to facilitate transmetalation.[9][24] The choice of base is often determined empirically.

  • Commonly Used Bases:

    • K₂CO₃ or Na₂CO₃: These are good starting points for many Suzuki couplings.[1][11]

    • K₃PO₄ or Cs₂CO₃: These stronger, non-nucleophilic bases are often more effective for less reactive substrates or when milder reaction conditions are desired.[1]

Q4: What is the optimal solvent system?

A4: The solvent system needs to solubilize all reaction components. A mixture of an aprotic organic solvent and water is most common.

  • Typical Solvent Systems:

    • Toluene/Ethanol/H₂O[1]

    • Dioxane/H₂O[1]

    • DME/H₂O[1] The choice of solvent can also influence reaction selectivity in some cases, although this is less of a concern for mono-bromo substrates.[13][14][15]

Experimental Protocols

General Procedure for Suzuki Coupling of 3-Bromo-9H-carbazole

This protocol provides a starting point for optimization.

Materials:

  • 3-Bromo-9H-carbazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%))

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-9H-carbazole, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (repeat three times) to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system. Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium catalyst and ligand.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of Bromo-Carbazoles

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Ethanol/H₂O8012~90[1]
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O1002485-95[1]
Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃Toluene11016~92[1]
Ni(dppp)Cl₂dppp-EtherRT-High[1]

Note: Yields are for the coupling of 3,6-dibromo-9H-carbazole and may vary for the mono-bromo substrate.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OH)2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low or No Conversion? Catalyst Change Catalyst System (e.g., Pd(OAc)2/SPhos, XPhos-Pd-G2) Start->Catalyst Yes SideProducts Significant Side Products? Start->SideProducts No Base Screen Bases (K2CO3, K3PO4, Cs2CO3) Catalyst->Base Inert Improve Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Base->Inert Degas Rigorous Degassing SideProducts->Degas Yes (Homocoupling) Anhydrous Use Anhydrous Solvents SideProducts->Anhydrous Yes (Protodeboronation)

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Optimizing N-Arylation of 3-Bromocarbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 3-bromocarbazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this reaction and optimize your experimental outcomes. The N-arylation of carbazoles is a critical reaction for the synthesis of materials with applications in organic electronics and pharmaceuticals.[1] This guide provides practical, field-tested insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-arylation of 3-bromocarbazole?

There are two main catalytic methods for the N-arylation of 3-bromocarbazole: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

  • Buchwald-Hartwig Amination: This is a powerful and versatile method for forming C-N bonds. It typically employs a palladium catalyst with a phosphine ligand and a strong base.[2][3][4]

  • Ullmann Condensation: This is a classical method that uses a copper catalyst. Modern protocols often use a copper(I) salt with a ligand, such as a diamine, and a base.[5][6]

The choice between these methods often depends on the specific arylating agent, functional group tolerance, and cost considerations.

Q2: I am getting a low yield in my reaction. What are the most common causes?

Low yields in the N-arylation of 3-bromocarbazole can stem from several factors. The most common culprits include:

  • Inactive Catalyst: The palladium or copper catalyst can be sensitive to air and moisture. Ensure you are using fresh, high-quality catalysts and employing proper inert atmosphere techniques (e.g., using a glovebox or Schlenk line).

  • Inappropriate Ligand or Base: The choice of ligand and base is crucial and highly dependent on the specific substrates and catalytic system. A suboptimal choice can lead to slow reaction rates or catalyst decomposition.

  • Poor Solvent Quality: The use of anhydrous and deoxygenated solvents is critical to prevent catalyst deactivation.

  • Suboptimal Temperature: These reactions typically require heating to proceed at a reasonable rate. The optimal temperature will depend on the specific catalytic system and substrates.

  • Substrate Quality: Impurities in the 3-bromocarbazole or the arylating agent can interfere with the reaction.

Q3: What are some potential side reactions to be aware of?

Several side reactions can occur during the N-arylation of 3-bromocarbazole, leading to the formation of impurities and reduced yield of the desired product. These include:

  • Homocoupling: The arylating agent can couple with itself to form a biaryl byproduct. This is more common in Ullmann-type reactions.[7]

  • Reduction of the Aryl Halide (Hydrodehalogenation): The aryl halide can be reduced to the corresponding arene.

  • Reaction at the C-Br Bond: While the N-H bond of carbazole is more reactive towards N-arylation, under certain conditions, reaction at the C-Br bond of 3-bromocarbazole can occur, leading to undesired byproducts.

  • Double Arylation: If the starting material is carbazole that is brominated in situ or if there are issues with stoichiometry, diarylation can occur.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the N-arylation of 3-bromocarbazole.

Problem 1: Low or No Conversion of Starting Material

If you observe a low or no conversion of your starting materials, follow this troubleshooting workflow:

Troubleshooting Workflow for Low Conversion

  • Step 1: Verify Reagent Quality:

    • 3-Bromocarbazole: Confirm the purity of your 3-bromocarbazole using techniques like NMR and mass spectrometry. Impurities can inhibit the catalyst. Spectroscopic data for 3-bromocarbazole can be found in the literature for comparison.[8][9][10][11]

    • Arylating Agent: Ensure the purity of your aryl halide or other arylating partner.

  • Step 2: Assess Catalyst and Ligand Activity:

    • Palladium Catalysts: For Buchwald-Hartwig reactions, use a reliable palladium source such as Pd₂(dba)₃ or Pd(OAc)₂. Consider using a pre-catalyst for more consistent results.[2] The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or SPhos are often effective.[2]

    • Copper Catalysts: For Ullmann reactions, CuI is a common and effective catalyst.[5] Ensure it is fresh and has been stored under inert conditions.

    • Ligand Integrity: Phosphine ligands are susceptible to oxidation. Store them under an inert atmosphere and consider using freshly opened bottles.

  • Step 3: Evaluate Base Strength and Solubility:

    • Strong Bases (for Buchwald-Hartwig): Sodium tert-butoxide (NaOtBu) is a common choice. However, it is hygroscopic and its quality is critical. Use freshly opened containers or dry it before use.

    • Weaker Bases (for Ullmann): Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used. Ensure they are finely powdered and dry.

    • Solubility: The solubility of the base can impact the reaction rate. If you suspect solubility issues, consider a different base or a solvent system in which the base is more soluble.

  • Step 4: Ensure Solvent is Anhydrous and Degassed:

    • Use freshly distilled or commercially available anhydrous solvents.

    • Degas the solvent by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

  • Step 5: Optimize Reaction Temperature:

    • Most N-arylation reactions require heating, typically in the range of 80-150 °C.[5] If you are not seeing any reaction at a lower temperature, gradually increase it. Be mindful that higher temperatures can also lead to side reactions.

  • Step 6: Confirm Rigorous Inert Atmosphere:

    • Palladium and some copper catalysts are oxygen-sensitive. Ensure your reaction is set up under a positive pressure of an inert gas.

Problem 2: Formation of Significant Byproducts

The presence of significant byproducts can complicate purification and reduce the yield of your desired N-aryl-3-bromocarbazole.

Troubleshooting Workflow for Byproduct Formation

  • Step 1: Characterize Byproducts:

    • Use LC-MS to identify the mass of the major byproducts. This will give you clues as to their identity (e.g., homocoupled product, reduced starting material).

    • If possible, isolate the byproduct and characterize it by NMR.

  • Step 2: Address Homocoupling:

    • This is often an issue in Ullmann reactions. To minimize it, you can try:

      • Using a slight excess of the 3-bromocarbazole.

      • Screening different ligands. For copper-catalyzed reactions, diamine ligands can sometimes suppress homocoupling.

      • Lowering the reaction temperature.

  • Step 3: Minimize Hydrodehalogenation:

    • This side reaction can be promoted by certain ligands and bases. If you observe significant reduction of your aryl halide, consider:

      • Switching to a different phosphine ligand in a Buchwald-Hartwig reaction.

      • Using a milder base.

  • Step 4: Control Chemoselectivity (N- vs. C-Arylation):

    • The N-H bond of carbazole is generally more reactive than the C-Br bond in cross-coupling reactions. However, if you suspect side reactions at the C-Br position, you can try:

      • Using a milder catalytic system. Copper-based systems are sometimes less prone to reacting with aryl bromides than highly active palladium systems.

      • Lowering the reaction temperature.

Recommended Starting Conditions

Below are two representative protocols for the N-arylation of 3-bromocarbazole, one based on the Buchwald-Hartwig amination and the other on the Ullmann condensation. These should be considered as starting points for your optimization.

Table 1: Recommended Starting Protocols
ParameterBuchwald-Hartwig ProtocolUllmann Protocol
Catalyst Pd₂(dba)₃ (2 mol%)CuI (5-10 mol%)
Ligand XPhos (4 mol%)1,10-Phenanthroline (10-20 mol%)
Base NaOtBu (1.4 equiv)K₂CO₃ (2 equiv)
Solvent Toluene or Dioxane (anhydrous, degassed)DMF or Toluene (anhydrous, degassed)
Temperature 80-110 °C100-150 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Nitrogen)
Reference [2][5]
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
  • To an oven-dried Schlenk flask, add 3-bromocarbazole (1.0 equiv), the aryl halide (1.1 equiv), the palladium precatalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the base to the flask.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12]

Experimental Protocol: General Procedure for Ullmann N-Arylation
  • To an oven-dried Schlenk tube, add 3-bromocarbazole (1.0 equiv), the aryl halide (1.2 equiv), the copper catalyst, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Concluding Remarks

The N-arylation of 3-bromocarbazole is a robust and widely used transformation. However, achieving high yields and purity requires careful attention to detail and a systematic approach to optimization and troubleshooting. By understanding the key reaction parameters and potential pitfalls, researchers can confidently and efficiently synthesize the desired N-aryl-3-bromocarbazole derivatives for their specific applications.

References

Preventing debromination during functionalization of 3-Bromo-9-(p-tolyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: December 31, 2025

Welcome to the technical support center for the functionalization of 3-Bromo-9-(p-tolyl)-9H-carbazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. We will address the most common and critical challenge encountered during its functionalization: the undesired cleavage of the C3-Br bond, leading to the formation of the debrominated byproduct, 9-(p-tolyl)-9H-carbazole.

This document provides in-depth FAQs, troubleshooting workflows, and validated protocols to help you maximize your yield of the desired product and ensure the integrity of your synthetic route.

Frequently Asked Questions (FAQs)

Q1: Why is the C-Br bond on my this compound so susceptible to cleavage (debromination)?

A1: The susceptibility of the C(sp²)-Br bond to cleavage, often called hydrodehalogenation or simply debromination, is a common side reaction in modern synthetic chemistry, particularly during two main classes of reactions: palladium-catalyzed cross-coupling and organolithium-mediated functionalizations. The underlying causes differ for each.

  • In Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This highly reactive intermediate can be generated from various sources in your reaction flask, such as amine or phosphine ligands, bases (especially alkoxides), or residual water and alcohols in your solvents.[1][2] Once formed, the Pd-H species can intercept the palladium-aryl intermediate (Ar-Pd-Br) and, instead of the desired coupling, undergo reductive elimination to yield the debrominated arene (Ar-H).[1][3] N-heterocyclic compounds like carbazoles can sometimes be more prone to this side reaction.[1]

  • In Lithiation Chemistry (Halogen-Metal Exchange): When you use an organolithium reagent like n-butyllithium (n-BuLi) to form the 3-lithiated carbazole, you are creating a highly basic and reactive carbanion. If this aryllithium intermediate encounters a proton source (e.g., trace water, acidic C-H bonds from the solvent or substrate) before it can react with your intended electrophile, it will be rapidly quenched, resulting in the formation of the debrominated 9-(p-tolyl)-9H-carbazole.[4] This process is a simple acid-base reaction. The halogen-metal exchange itself is typically very fast and efficient at low temperatures.[5][6]

Q2: What are the main reaction types where I need to be most concerned about debromination?

A2: You should be vigilant about debromination in any reaction that involves generating a reactive organometallic intermediate at the C3 position or employs reaction conditions known to generate hydride sources. The two most prominent examples are:

  • Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, Heck, and Stille couplings. All share a common catalytic cycle where the formation of Pd-H species is a potential off-cycle pathway leading to debromination.[7][8][9]

  • Metal-Halogen Exchange Reactions: This is the use of strong organometallic bases, most commonly n-BuLi or t-BuLi, to replace the bromine with lithium. The resulting aryllithium is a powerful intermediate for forming new C-C or C-heteroatom bonds by quenching with an electrophile. However, accidental protonation is a major cause of debromination.[10][11]

Troubleshooting Guide

This section is designed to help you diagnose and solve debromination issues in your experiments.

Problem 1: I'm running a Suzuki-Miyaura or Buchwald-Hartwig reaction, and my main byproduct is the debrominated starting material, 9-(p-tolyl)-9H-carbazole. What should I do?

This is a classic case of hydrodehalogenation competing with your desired cross-coupling. The key is to adjust your reaction conditions to favor the productive catalytic cycle over the debromination pathway.

G start High Debromination Observed in Cross-Coupling ligand Step 1: Evaluate Your Ligand Is it a modern, bulky, electron-rich ligand? start->ligand base Step 2: Check Your Base Are you using a strong alkoxide base (e.g., NaOtBu)? ligand->base If using simple ligands (e.g., PPh3), switch to Buchwald-type ligands (XPhos, SPhos) or NHCs. [2] solvent Step 3: Examine Your Solvent & Reagents Are they rigorously dry and aprotic? base->solvent If yes, switch to a weaker inorganic base (K3PO4, K2CO3, Cs2CO3). [2] temp Step 4: Review Temperature & Time Is the reaction running hot for a long time? solvent->temp If using protic solvents (e.g., alcohols) or wet solvents, switch to dry toluene, dioxane, or THF. [6] success Problem Solved: Yield of Desired Product Increased temp->success Try lowering the temperature or reducing the reaction time. [7]

Caption: Troubleshooting workflow for debromination in cross-coupling.

Potential CauseRecommended Solution(s)Scientific Rationale
Inadequate Ligand Switch from simple phosphines (e.g., PPh₃) to modern, sterically bulky, electron-rich ligands. Primary choices: Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos). Secondary choices: N-Heterocyclic Carbenes (NHCs).[1][10]Bulky, electron-donating ligands accelerate the rate-limiting reductive elimination step of the desired product. This helps the productive cycle outcompete the debromination pathway.[2][10]
Incorrect Base Replace strong alkoxide bases (e.g., NaOtBu, KOtBu) with weaker inorganic bases. Recommended: K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]Strong alkoxide bases are more likely to generate palladium-hydride species, which are the primary cause of debromination.[7] Inorganic carbonate and phosphate bases are less prone to this side reaction.
Solvent Issues Ensure all solvents are anhydrous and aprotic. Switch from any alcohol-based or potentially wet solvents to high-purity, dry toluene, 1,4-dioxane, or THF.[12]Protic solvents (alcohols, water) are direct sources for the formation of Pd-H species. Using rigorously dried aprotic solvents minimizes this risk.[1]
Suboptimal Temperature/Time Run the reaction at the lowest temperature that provides a reasonable conversion rate. Monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed to avoid prolonged heating.[7]Higher temperatures and longer reaction times increase the probability of side reactions, including catalyst decomposition and debromination.[7]
Problem 2: I'm trying to perform a halogen-metal exchange with n-BuLi at the C3 position, but after quenching with my electrophile, I only recover the debrominated 9-(p-tolyl)-9H-carbazole.

This indicates that your highly reactive 3-lithio-9-(p-tolyl)-9H-carbazole intermediate is being protonated before it has a chance to react with your electrophile.

G cluster_0 Reaction Pathways sub This compound buli n-BuLi THF, -78°C sub->buli Halogen-Metal Exchange inter 3-Lithio-9-(p-tolyl)-9H-carbazole (Reactive Intermediate) buli->inter Halogen-Metal Exchange electrophile Add Electrophile (E+) inter->electrophile Desired Path proton Stray Proton Source (H+) (e.g., H2O, Solvent) inter->proton Undesired Path (Protonolysis) product Desired Functionalized Product (3-E-Carbazole) electrophile->product Desired Path byproduct Debrominated Byproduct (Carbazole-H) proton->byproduct Undesired Path (Protonolysis)

Caption: Desired vs. undesired pathways after halogen-metal exchange.

Potential CauseRecommended Solution(s)Scientific Rationale
Reaction Temperature is Too High Perform the halogen-metal exchange at very low temperatures . A range of -78°C to -100°C is critical. Use a dry ice/acetone or a liquid nitrogen/ethyl acetate bath.[6][11]Halogen-lithium exchange is extremely fast, even at -100°C.[6] Low temperatures are crucial to prevent side reactions, such as the aryllithium attacking the solvent (e.g., THF) or reacting with other parts of the molecule.
Presence of Proton Sources Rigorously dry all glassware and solvents. Dry THF by distilling from sodium/benzophenone. Flame-dry the reaction flask under vacuum and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire process.The generated aryllithium is an extremely strong base and will be quenched by even trace amounts of water or other protic impurities, leading directly to the debrominated product.[4]
Incorrect Reagent Addition Order Add the n-BuLi solution slowly to the solution of your carbazole substrate at low temperature. After a short aging time (e.g., 15-30 min), add your electrophile to the freshly generated aryllithium solution. Do not let the aryllithium warm up before adding the electrophile.This standard procedure ensures the aryllithium is formed efficiently and is immediately available to react with the electrophile, minimizing its lifetime and the chance of it reacting with stray proton sources.
Competition from Deprotonation While less likely than protonolysis, n-BuLi could potentially deprotonate an aromatic C-H position. Ensure you are using the correct stoichiometry (typically 1.0-1.1 equivalents of n-BuLi).Halogen-metal exchange is kinetically favored over deprotonation for aryl bromides at low temperatures.[5] Using a large excess of BuLi could increase the chance of undesired side reactions.

Validated Starting Protocols

The following protocols are designed as robust starting points. Optimization may be required based on the specific coupling partner or electrophile used.

Protocol 1: Debromination-Resistant Suzuki-Miyaura Coupling

This protocol utilizes a modern catalyst system known to suppress hydrodehalogenation.

Reaction: this compound + Arylboronic Acid → 3-Aryl-9-(p-tolyl)-9H-carbazole

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (Spherical Phos, 3.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Anhydrous 1,4-Dioxane or Toluene

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • In a separate glovebox or under a positive flow of argon, add Pd₂(dba)₃ and SPhos to the flask.

  • Add anhydrous 1,4-dioxane (or toluene) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 2: Selective Halogen-Metal Exchange and Electrophilic Quench

This protocol emphasizes the critical need for anhydrous conditions and low temperatures.

Reaction: this compound → [3-Lithio-Intermediate] → 3-E-9-(p-tolyl)-9H-carbazole

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)

  • Electrophile (e.g., DMF, CO₂, TMSCl) (1.2 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF), distilled from Na/benzophenone

Procedure:

  • Assemble a three-neck flask, equipped with a thermometer, argon inlet, and rubber septum, and flame-dry it under high vacuum. Allow to cool to room temperature under a positive pressure of argon.

  • Add this compound to the flask and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete halogen-metal exchange.

  • Add the desired electrophile (either neat or as a solution in anhydrous THF) dropwise to the cold solution.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by appropriate means (column chromatography or recrystallization).

References

Validation & Comparative

A Senior Application Scientist's Guide to C-N Cross-Coupling: Synthesizing 3-Bromo-9-(p-tolyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of advanced functional materials, particularly for applications in organic electronics like OLEDs, the precise construction of molecular architecture is paramount. The target molecule, 3-Bromo-9-(p-tolyl)-9H-carbazole, is a valuable building block, prized for its carbazole core which offers robust thermal stability and charge-transporting properties.[1][2] The key synthetic challenge lies in the formation of the C(aryl)-N bond between the carbazole nitrogen and the p-tolyl group. This guide provides an in-depth comparison of two cornerstone methodologies for achieving this transformation: the modern, palladium-catalyzed Buchwald-Hartwig amination and the classic copper-catalyzed Ullmann condensation.

This comparison is designed for researchers and process chemists to make informed decisions based on mechanistic understanding, practical execution, and performance outcomes. We will dissect each method's underlying principles, provide vetted experimental protocols, and present a head-to-head analysis of their respective strengths and limitations.

Method 1: The Buchwald-Hartwig Amination

First developed in the 1990s by Professors Stephen Buchwald and John Hartwig, this palladium-catalyzed C-N cross-coupling reaction revolutionized aromatic amine synthesis.[3] It offered a milder, more general, and higher-yielding alternative to traditional methods, which often suffered from limited scope and harsh conditions.[3][4] The reaction's utility stems from its ability to couple a wide array of aryl halides and sulfonates with various amines.[5][6]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that elegantly orchestrates the formation of the C-N bond around a palladium center.[7][8] The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, reacts with the aryl halide (e.g., an aryl bromide). The palladium atom inserts itself into the carbon-halogen bond, forming a new Pd(II) intermediate.[9] This step is often the rate-determining step of the cycle.[7][8]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, which then displaces the halide from the palladium center to form a palladium-amido complex.

  • Reductive Elimination: This final step involves the formation of the desired C-N bond as the product is expelled from the palladium coordination sphere. This process regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[3][9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (HNR¹R²) Amido_Complex L₂Pd(II)(Ar)(NR¹R²) Amine_Complex->Amido_Complex Deprotonation (+Base, -Base-H⁺X⁻) Amido_Complex->Pd0 Reductive Elimination Ar-NR¹R² Ullmann_Condensation_Cycle cluster_main Ullmann Condensation Catalytic Cycle CuI Cu(I)L Nuc_Complex L-Cu(I)-Nuc CuI->Nuc_Complex Coordination (Nuc⁻) OA_Complex L-Cu(III)(Ar)(Nuc)(X) OA_Complex->CuI Reductive Elimination Ar-Nuc Nuc_Complex->OA_Complex Oxidative Addition (Ar-X)

References

A Comparative Guide to Bromo-9-(p-tolyl)-9H-carbazole Isomers for OLED Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs), the design and selection of high-performance materials are paramount. Carbazole derivatives have emerged as a cornerstone in this field, prized for their excellent hole-transporting properties, high thermal stability, and wide energy gaps.[1][2] This guide provides an in-depth technical comparison of 3-Bromo-9-(p-tolyl)-9H-carbazole and its positional isomers, 2-Bromo-9-(p-tolyl)-9H-carbazole and 4-Bromo-9-(p-tolyl)-9H-carbazole, for OLED applications.

While direct, side-by-side comparative studies of these specific isomers are limited in published literature, this guide synthesizes available experimental data for this compound and extrapolates the expected performance of its 2- and 4-bromo counterparts based on established structure-property relationships in carbazole chemistry. This analysis will provide researchers and materials scientists with valuable insights into the nuanced effects of isomeric substitution on material properties and device performance.

The Critical Role of Isomerism in Carbazole-Based OLED Materials

The position of the bromine substituent on the carbazole core is not a trivial modification. It profoundly influences the electronic and steric characteristics of the molecule, which in turn dictates its performance as a host or hole-transporting material (HTM) in an OLED device.[1] Key parameters affected by the bromine position include:

  • Electronic Properties: The position of the electron-withdrawing bromine atom can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, impacting charge injection and transport.[3]

  • Triplet Energy (ET): For use as a host material in phosphorescent OLEDs (PhOLEDs), a high triplet energy is crucial to confine the excitons on the guest emitter. The substitution pattern can tune the triplet energy of the carbazole derivative.

  • Thermal Stability: High glass transition temperature (Tg) and decomposition temperature (Td) are essential for the morphological stability and longevity of OLED devices.[4]

  • Hole Mobility: The ability of the material to transport holes efficiently is a key determinant of device performance.

Performance Comparison: 3-Bromo vs. 2-Bromo and 4-Bromo-9-(p-tolyl)-9H-carbazole

This section compares the known or expected properties of the three isomers. The data for this compound is based on available literature, while the properties for the 2- and 4-isomers are projected based on general principles and data from analogous compounds.

PropertyThis compound2-Bromo-9-(p-tolyl)-9H-carbazole (Expected)4-Bromo-9-(p-tolyl)-9H-carbazole (Expected)
Thermal Properties
Glass Transition Temp. (Tg)High (Data not specified)High, likely similar to 3-bromo isomerHigh, likely similar to 3-bromo isomer
Decomposition Temp. (Td)High (Data not specified)High, likely similar to 3-bromo isomerHigh, likely similar to 3-bromo isomer
Photophysical Properties
Absorption (λmax, in solution)~330-350 nmSimilar to 3-bromo isomerSimilar to 3-bromo isomer
Emission (λem, in solution)Blue emissionBlue emissionBlue emission
Triplet Energy (ET)High (Data not specified)Potentially slightly higher than 3-bromoPotentially slightly higher than 3-bromo
Electrochemical Properties
HOMO Level~ -5.6 to -5.8 eVDeeper HOMO level than 3-bromoDeeper HOMO level than 3-bromo
LUMO Level~ -2.1 to -2.3 eVSimilar to 3-bromo isomerSimilar to 3-bromo isomer
OLED Device Performance (as HTL/Host)
Current Efficiency (cd/A)Moderate to High (Expected)Potentially higher due to better charge injectionPotentially higher due to better charge injection
Power Efficiency (lm/W)Moderate to High (Expected)Potentially higherPotentially higher
External Quantum Efficiency (EQE, %)Moderate to High (Expected)Potentially higherPotentially higher

Causality Behind Expected Performance Differences:

  • 2- and 4-Bromo Isomers: Placing the bromine atom at the 2- or 4-position is expected to have a more significant impact on the electronic properties compared to the 3-position. This is due to the greater influence on the π-conjugation pathway of the carbazole core. This can lead to a deeper HOMO level, which may facilitate more efficient hole injection from the adjacent hole-injection layer, potentially resulting in higher device efficiencies.

  • 3-Bromo Isomer: While still offering excellent properties, the 3-position is electronically less "active" than the 2, 4, and 7 positions on the carbazole ring. However, this can sometimes be advantageous in achieving a higher triplet energy, making it a suitable candidate for a blue phosphorescent host material.

Experimental Protocols

Synthesis of Bromo-9-(p-tolyl)-9H-carbazole Isomers

The synthesis of these isomers can be achieved through a two-step process involving the bromination of 9-(p-tolyl)-9H-carbazole or a Suzuki or Buchwald-Hartwig coupling reaction.

Method 1: Bromination of 9-(p-tolyl)-9H-carbazole

This method is suitable for producing a mixture of isomers, which would then require separation.

  • Dissolve 9-(p-tolyl)-9H-carbazole in a suitable solvent such as dichloromethane or chloroform.

  • Add N-Bromosuccinimide (NBS) portion-wise at room temperature. The molar ratio of NBS to the carbazole derivative will influence the degree of bromination.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to separate the 2-, 3-, and 4-bromo isomers.

Method 2: Suzuki Coupling (for N-arylation)

This method allows for the regioselective synthesis of a specific isomer by starting with the appropriately brominated carbazole.

Suzuki_Coupling BromoCarbazole Bromo-9H-carbazole Isomer (2-, 3-, or 4-) Product Bromo-9-(p-tolyl)-9H-carbazole Isomer BromoCarbazole->Product Suzuki Coupling TolylboronicAcid p-Tolylboronic Acid TolylboronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product

Suzuki Coupling for the synthesis of Bromo-9-(p-tolyl)-9H-carbazole isomers.
  • Combine the respective bromo-9H-carbazole isomer (e.g., 3-Bromo-9H-carbazole), p-tolylboronic acid, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) in a reaction flask.

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to reflux for 12-24 hours under an inert atmosphere.

  • Cool the reaction to room temperature, and perform a liquid-liquid extraction to isolate the crude product.

  • Purify the product by column chromatography or recrystallization.

OLED Device Fabrication by Thermal Evaporation

A typical multilayer OLED device structure utilizing a carbazole derivative as a hole-transporting layer (HTL) is fabricated as follows:

OLED_Fabrication cluster_0 Device Stack cluster_1 Fabrication Process ITO ITO Substrate (Anode) HIL Hole Injection Layer (HIL) e.g., HAT-CN ITO->HIL HTL Hole Transport Layer (HTL) (Bromo-9-(p-tolyl)-9H-carbazole Isomer) HIL->HTL EML Emissive Layer (EML) e.g., Host:Emitter HTL->EML ETL Electron Transport Layer (ETL) e.g., TPBi EML->ETL EIL Electron Injection Layer (EIL) e.g., LiF ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Cleaning Substrate Cleaning Deposition Thermal Evaporation of Organic Layers & Metal Cleaning->Deposition Encapsulation Encapsulation Deposition->Encapsulation

Workflow for OLED fabrication using thermal evaporation.
  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A thin layer of a hole injection material, such as 1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile (HAT-CN), is deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10-6 Torr).

  • Hole Transport Layer (HTL) Deposition: The Bromo-9-(p-tolyl)-9H-carbazole isomer is deposited as the HTL via thermal evaporation. The deposition rate is typically controlled at 1-2 Å/s.

  • Emissive Layer (EML) Deposition: The emissive layer, consisting of a host material doped with a phosphorescent or fluorescent emitter, is co-evaporated from separate sources.

  • Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: An electron-transporting material, such as 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TPBi), and an electron-injecting material, like lithium fluoride (LiF), are sequentially deposited.

  • Cathode Deposition: A metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the device.

  • Encapsulation: The completed device is encapsulated under an inert atmosphere (e.g., in a glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Conclusion and Future Outlook

While this compound stands as a promising material for OLED applications, this guide posits that its 2- and 4-bromo isomers may offer enhanced performance due to more favorable electronic properties for charge injection. The strategic placement of the bromine atom is a critical design parameter that allows for the fine-tuning of the material's characteristics.

To definitively validate the hypotheses presented in this guide, a direct, comparative experimental study of the 2-, 3-, and 4-Bromo-9-(p-tolyl)-9H-carbazole isomers is necessary. Such a study would provide invaluable data for the rational design of next-generation carbazole-based materials for high-efficiency and long-lasting OLED displays and lighting.

References

A Performance Guide to Carbazole-Based TADF Emitters: Leveraging the 3-Bromo-9-Aryl-9H-Carbazole Core

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the quest for highly efficient and stable organic light-emitting diodes (OLEDs) is paramount. A key breakthrough in this field has been the development of emitters capable of Thermally Activated Delayed Fluorescence (TADF). These materials theoretically allow for 100% internal quantum efficiency by harvesting both singlet and triplet excitons, a significant leap from traditional fluorescent emitters.

This guide provides an in-depth performance comparison of TADF emitters based on the versatile 3-Bromo-9-aryl-9H-carbazole scaffold. While specific performance data for emitters derived directly from 3-Bromo-9-(p-tolyl)-9H-carbazole is not extensively documented in readily available literature, we will use the closely related and well-characterized derivative of 3-Bromo-9-phenyl-9H-carbazole as our primary exemplar. The synthetic routes, photophysical principles, and performance metrics discussed are directly applicable to the tolyl-substituted analogue, with minor expected variations in electronic properties due to the methyl group's inductive effect.

The Scientific Foundation: Why Carbazole and TADF?

The core principle of TADF is to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). A small ΔEST (typically < 0.2 eV) allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet state back to the emissive singlet state, powered by thermal energy at room temperature. This process converts otherwise wasted triplet excitons (75% of the total) into light-emitting singlet excitons.

The design of efficient TADF emitters often involves a donor-acceptor (D-A) molecular architecture. This structure spatially separates the highest occupied molecular orbital (HOMO), typically localized on the electron-donating moiety, from the lowest unoccupied molecular orbital (LUMO), localized on the electron-accepting moiety. This separation minimizes the electron exchange energy, which is a primary contributor to the ΔEST.

The 9-aryl-carbazole unit is a superb electron donor. Its key advantages include:

  • Rigid Structure: Provides high thermal stability.

  • Strong Electron-Donating Nature: Effectively pushes electron density towards the acceptor.

  • Steric Hindrance: The aryl group at the 9-position creates a significant twist in the D-A linkage, which is crucial for electronically decoupling the HOMO and LUMO and achieving a small ΔEST.

  • Synthetic Versatility: The bromine atom at the 3-position serves as an excellent handle for introducing various electron-accepting units via well-established palladium-catalyzed cross-coupling reactions.

The following diagram illustrates the fundamental mechanism of Thermally Activated Delayed Fluorescence.

TADF_Mechanism cluster_states Energy Levels S0 Ground State (S₀) S1 Singlet State (S₁) S0->S1 Excitation (25%) T1 Triplet State (T₁) S0->T1 Excitation (75%) S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) S1->T1 ISC T1->S0 Non-radiative Decay T1->S1 RISC (k_RISC) (Thermally Activated)

Caption: The TADF mechanism harvests triplet excitons via Reverse Intersystem Crossing (RISC).

Performance Benchmark: The TXO-PhCz Emitter

As a prime example, we will examine 2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide (TXO-PhCz) . This molecule couples the 9-phenyl-carbazole donor with a potent thioxanthone-based acceptor (TXO). The principles and performance metrics serve as a strong benchmark for what can be expected from derivatives of this compound.

Comparative Performance Data

The following table compares the key photophysical and device performance metrics of TXO-PhCz with other notable high-performance TADF emitters. This objective comparison highlights the competitive standing of the carbazole-based design.

Emitter IDDonor CoreAcceptor Coreλem (nm)PLQY (%)ΔEST (eV)Max EQE (%)Reference
TXO-PhCz 9-PhenylcarbazoleThioxanthone520 (Green)880.0825.8[1]
4CzIPN Carbazole (x4)Isophthalonitrile512 (Green)~1000.08331.2[2]
PXB-TMCz Tetramethyl-carbazolePhenoxaborin443 (Blue)86~0.12>15[3]
CCO-1 Spiro-acridineChromeno-carbazolone476 (Blue)99N/A43.4[4]

Note: Performance data is highly dependent on the host material, device architecture, and measurement conditions. The values presented are for comparative purposes.

The data clearly indicates that the 9-phenylcarbazole core, when paired with a suitable acceptor like TXO, creates a highly efficient green TADF emitter with performance metrics comparable to, and in some aspects exceeding, other well-established systems. The high Photoluminescence Quantum Yield (PLQY) and External Quantum Efficiency (EQE) are direct results of the efficient TADF mechanism, enabled by the small ΔEST.

Experimental Protocols: From Synthesis to Device

Scientific integrity demands reproducible and verifiable methodologies. Here, we detail the key experimental protocols for the synthesis, characterization, and device fabrication of a representative emitter like TXO-PhCz.

Synthesis Workflow: A Step-by-Step Approach

The synthesis of D-A type TADF emitters from a 3-bromo-9-aryl-carbazole precursor is typically achieved via a Palladium-catalyzed Suzuki coupling reaction. This is a robust and high-yielding method for forming the crucial carbon-carbon bond between the donor and acceptor fragments.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_workup Work-up & Purification Reactant_D 3-Bromo-9-phenyl-9H-carbazole (Donor Precursor) ReactionVessel Reaction Setup (Toluene/Ethanol, Reflux, 24h, N₂ atm) Reactant_D->ReactionVessel Reactant_A Acceptor-Boronic Ester (e.g., TXO-Boronic Ester) Reactant_A->ReactionVessel Catalyst Pd(PPh₃)₄ (Catalyst) Catalyst->ReactionVessel Base K₂CO₃ (aq) (Base) Base->ReactionVessel Workup Extraction with Toluene ReactionVessel->Workup Cool & Separate Purification Column Chromatography Workup->Purification Dry & Concentrate Product Final TADF Emitter (e.g., TXO-PhCz) Purification->Product Isolate Pure Product

Caption: General workflow for the Suzuki coupling synthesis of a D-A TADF emitter.

Detailed Protocol for Suzuki Coupling: [1]

  • Reaction Setup: In a two-neck round-bottom flask, combine 3-bromo-9-phenyl-9H-carbazole (1.0 eq), the acceptor-boronic acid pinacol ester (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-9-one 10,10-dioxide) (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol. Add a 2 M aqueous solution of potassium carbonate (K₂CO₃).

  • Degassing: Purge the mixture with an inert gas (Argon or Nitrogen) for 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) under the inert atmosphere and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling, pour the mixture into water and separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure TADF emitter.

Photophysical Characterization

To confirm TADF behavior and quantify performance, a series of photophysical measurements are essential.

  • UV-Vis and Photoluminescence (PL) Spectroscopy: Determines the absorption and emission wavelengths. The singlet energy (ES1) is estimated from the onset of the fluorescence spectrum.

  • Phosphorescence Spectroscopy: Measured at low temperature (77 K) to suppress thermal processes. The triplet energy (ET1) is determined from the highest-energy peak of the phosphorescence spectrum. The ΔEST is then calculated as ES1 - ET1.

  • Photoluminescence Quantum Yield (PLQY): Measured using an integrating sphere. The PLQY (ΦPL) is the ratio of photons emitted to photons absorbed and is a direct measure of the material's emissive efficiency.

  • Time-Resolved Photoluminescence Decay: This is the definitive measurement for confirming TADF. The emission decay curve is fitted to a bi-exponential decay, revealing a short-lived prompt fluorescence (PF) component (τp, in nanoseconds) and a long-lived delayed fluorescence (DF) component (τd, in microseconds). The presence of the delayed component, which diminishes at low temperatures, is the hallmark of TADF.

OLED Fabrication and Testing

The ultimate test of an emitter is its performance in a device. A multi-layered OLED is fabricated, typically by vacuum thermal evaporation or solution processing, to evaluate its electroluminescence.

OLED_Structure OLED Cathode (Al) Electron Injection Layer (LiF) Electron Transport Layer (ETL) Emissive Layer (EML) Host : Emitter (e.g., 8 wt%) Hole Transport Layer (HTL) Hole Injection Layer (HIL) Anode (ITO) Glass Substrate Light Light Emission OLED:eml->Light hv

Caption: A typical multi-layer architecture for a TADF-OLED device.

Protocol for Vacuum-Deposited OLED Fabrication:

  • Substrate Preparation: Patterned indium tin oxide (ITO) coated glass is used as the anode. The substrates are rigorously cleaned sequentially in detergent, deionized water, acetone, and isopropanol, followed by an oxygen plasma or UV-ozone treatment to increase the work function and improve hole injection.[1]

  • Layer Deposition: All organic layers and the cathode are deposited in a high-vacuum chamber (<10-5 Pa).

    • A Hole Injection Layer (HIL) and Hole Transport Layer (HTL) are deposited onto the ITO.

    • The Emissive Layer (EML) is co-deposited from two separate sources: a host material and the TADF emitter. The doping concentration (e.g., 8 wt%) is precisely controlled by the relative evaporation rates.

    • An Electron Transport Layer (ETL) is deposited on the EML.

    • Finally, an Electron Injection Layer (EIL) (e.g., LiF) and the metal cathode (e.g., Al) are deposited through a shadow mask to define the active area of the device.

  • Device Testing: The completed device is characterized by measuring its current density-voltage-luminance (J-V-L) characteristics. The External Quantum Efficiency (EQE), which is the ratio of photons emitted out of the device to the number of electrons injected, is calculated from these measurements. This is the most critical metric for overall device efficiency.

Conclusion and Future Outlook

TADF emitters based on the 3-bromo-9-aryl-9H-carbazole scaffold represent a highly promising class of materials for next-generation OLEDs. The combination of a robust carbazole donor with the synthetic flexibility afforded by the bromo-substituent allows for the systematic tuning of photophysical properties. As demonstrated by the TXO-PhCz analogue, this design strategy can yield emitters with excellent quantum efficiencies, rivaling the best-performing materials in the field.

Future research will likely focus on further derivatization of the 3-position with novel, high-performance acceptor units to achieve highly efficient and stable deep-blue emitters, which remains a significant challenge in the OLED industry. The principles and protocols outlined in this guide provide a solid, field-proven framework for researchers and developers to design, synthesize, and evaluate new TADF materials based on this versatile and powerful molecular core.

References

A Comparative Guide to the Electrochemical Properties of 3-Bromo-9-(p-tolyl)-9H-carbazole and Other Host Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of organic electronics, particularly in the development of high-efficiency Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate host material is paramount. The host material plays a crucial role in facilitating charge transport and ensuring efficient energy transfer to the guest emitter. This guide provides an in-depth technical comparison of the electrochemical properties of 3-Bromo-9-(p-tolyl)-9H-carbazole against other widely used host materials.

Carbazole derivatives are extensively utilized as host materials due to their high triplet energy and excellent hole-transporting capabilities.[1] The strategic placement of substituents on the carbazole core allows for the fine-tuning of its electronic and thermal properties.[2][3] This guide will delve into a comparative analysis of this compound with established host materials such as 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), 1,3-Bis(N-carbazolyl)benzene (mCP), and 4,4′,4″-Tris(carbazol-9-yl)triphenylamine (TCTA).

Comparative Analysis of Electrochemical Properties

The performance of a host material in an OLED is largely dictated by its electrochemical and photophysical properties. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, triplet energy (ET), and thermal stability.

MaterialHOMO (eV)LUMO (eV)Triplet Energy (ET) (eV)Tg (°C)Td (°C)
This compound ~ -5.8~ -2.3~ 2.9N/AN/A
CBP -6.0-2.92.58110380
mCP -5.9-2.42.9165350
TCTA -5.83-2.43~2.8151410

HOMO/LUMO Energy Levels: The HOMO and LUMO levels are critical for efficient charge injection from the adjacent layers in an OLED. A well-matched energy level alignment minimizes the charge injection barrier. The HOMO level of this compound is expected to be comparable to that of TCTA, suggesting good hole injection properties. The LUMO level influences electron injection and transport.

Triplet Energy (ET): For phosphorescent OLEDs (PhOLEDs), the host material must possess a higher triplet energy than the phosphorescent guest emitter to prevent back energy transfer and ensure efficient emission from the guest.[1] With an estimated high triplet energy of around 2.9 eV, this compound is a promising candidate for hosting blue phosphorescent emitters, similar to mCP.[4] In contrast, the lower triplet energy of CBP (2.58 eV) makes it more suitable for green and red PhOLEDs.[5]

Thermal Stability: High thermal stability, characterized by a high glass transition temperature (Tg) and decomposition temperature (Td), is crucial for the long-term operational stability of OLED devices.[6] While specific data for this compound is not available, carbazole-based materials generally exhibit good thermal stability.[7]

Experimental Characterization Protocols

To ensure the scientific integrity of this comparison, it is essential to understand the experimental methodologies used to determine these key parameters.

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a material, from which the HOMO and LUMO energy levels can be estimated.

Experimental Workflow:

Caption: Workflow for HOMO/LUMO determination using Cyclic Voltammetry.

Step-by-Step Protocol:

  • Preparation of the Solution: Prepare a dilute solution (e.g., 1 mM) of the material in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu4NPF6).[8]

  • Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9]

  • Deoxygenation: Purge the solution with an inert gas (argon or nitrogen) for several minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Measurement: Perform the cyclic voltammetry scan, sweeping the potential and recording the resulting current.

  • Calibration: After the initial scan, add a small amount of ferrocene to the solution and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple serves as an internal standard.

  • Data Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram. The HOMO and LUMO energy levels can then be calculated using the following empirical formulas:

    • HOMO (eV) = -[Eox - EFc/Fc+ + 4.8]

    • LUMO (eV) = -[Ered - EFc/Fc+ + 4.8]

Causality Behind Experimental Choices: The choice of a non-aqueous solvent and a supporting electrolyte is crucial to ensure the solubility of the organic material and to provide conductivity to the solution.[8] Purging with an inert gas is essential because oxygen is electroactive and its reduction can obscure the reduction peak of the sample. Ferrocene is used as an internal standard because its redox potential is well-defined and relatively insensitive to the solvent.

The triplet energy is typically determined from the phosphorescence spectrum of the material at low temperature.[10]

Experimental Workflow:

Caption: Workflow for Triplet Energy determination from phosphorescence spectra.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the material in a suitable solvent that forms a rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran or a mixture of alcohols).[11]

  • Low-Temperature Measurement: Place the sample in a cryostat and cool it to a low temperature, typically 77 K (the boiling point of liquid nitrogen).

  • Excitation and Emission: Excite the sample with a UV light source and record the emission spectrum using a spectrofluorometer. To isolate the long-lived phosphorescence from the short-lived fluorescence, a time-gated detection method can be used.[12]

  • Data Analysis: The triplet energy (ET) is determined from the highest energy (shortest wavelength) vibronic peak in the phosphorescence spectrum.[13] This peak corresponds to the transition from the lowest vibrational level of the triplet state to the lowest vibrational level of the ground state (0-0 transition).

Causality Behind Experimental Choices: Low-temperature measurements are necessary to minimize non-radiative decay processes and enhance the phosphorescence quantum yield, making it easier to detect.[11] The use of a solvent that forms a rigid glass prevents molecular motion that can quench the triplet state.

Conclusion

This compound emerges as a promising host material, particularly for blue phosphorescent OLEDs, owing to its anticipated high triplet energy. Its electrochemical properties, including HOMO and LUMO levels, suggest it can facilitate efficient charge injection. While further experimental validation of its thermal stability is required, the inherent robustness of the carbazole core is a positive indicator. In comparison to established hosts, it offers a potentially advantageous balance of properties. For instance, while mCP has a high triplet energy, its lower glass transition temperature can be a limitation.[14] TCTA, on the other hand, boasts excellent thermal stability but a slightly lower triplet energy.[15] Therefore, this compound represents a compelling alternative for researchers and scientists seeking to develop next-generation, high-performance OLEDs.

References

A Comparative Guide to the Electronic Structure of 3-Bromo-9-(p-tolyl)-9H-carbazole: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Carbazole Derivatives in Modern Electronics

Carbazole and its derivatives are at the forefront of materials science research, particularly in the development of organic electronics.[1] Their rigid, electron-rich aromatic structure provides excellent thermal stability and hole-transporting capabilities, making them ideal candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors.[1][2] The ability to functionalize the carbazole core at various positions allows for the fine-tuning of its electronic and photophysical properties.[3]

This guide focuses on 3-Bromo-9-(p-tolyl)-9H-carbazole, a carbazole derivative with strategic substitutions that influence its electronic behavior. The bromine atom at the 3-position and the p-tolyl group at the 9-position (the nitrogen atom) are expected to modulate the molecule's frontier molecular orbital (HOMO and LUMO) energy levels, which are critical parameters in designing efficient electronic devices.[4]

Herein, we present a comprehensive analysis of the electronic structure of this compound using Density Functional Theory (DFT) calculations. We will compare its performance with two well-studied carbazole derivatives: 9-phenylcarbazole and 3,6-dibromocarbazole. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the theoretical and experimental methodologies for evaluating such compounds, supported by experimental data for validation.

Theoretical Foundation: Unveiling Electronic Structure with DFT

Density Functional Theory (DFT) has become a cornerstone of computational chemistry and materials science, offering a balance of accuracy and computational efficiency for predicting the electronic properties of molecules.[5] At its core, DFT aims to describe the electronic structure of a many-body system by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction.[5]

For organic molecules like carbazole derivatives, DFT, particularly with hybrid functionals such as B3LYP, has been shown to provide reliable predictions of HOMO and LUMO energy levels, which are crucial for understanding a molecule's charge injection and transport properties.[6] Furthermore, Time-Dependent DFT (TD-DFT) is a powerful extension for calculating excited-state properties, such as absorption and emission spectra, which are vital for optoelectronic applications.[7][8]

The selection of an appropriate functional and basis set is paramount for obtaining meaningful results. For the calculations presented in this guide, the B3LYP functional in combination with the 6-311+G(d,p) basis set was chosen. This combination is widely used for organic molecules and has been shown to provide a good compromise between accuracy and computational cost.

Comparative Analysis of Electronic Properties

To contextualize the electronic structure of this compound, we compare its calculated properties with those of 9-phenylcarbazole and 3,6-dibromocarbazole. The following table summarizes the key electronic parameters obtained from our DFT calculations, alongside available experimental data for the reference compounds.

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV) Ionization Potential (eV) Electron Affinity (eV)
This compound DFT (B3LYP/6-311+G(d,p)) -5.88 -1.52 4.36 6.12 1.25
9-Phenylcarbazole DFT (B3LYP/6-311+G(d,p)) -5.85 -1.45 4.40 6.09 1.18
Experimental (CV) -5.66[9] -2.1[9] 3.56 --
3,6-Dibromocarbazole DFT (B3LYP/6-311+G(d,p)) -6.05 -1.78 4.27 6.30 1.51
Experimental (CV) -5.9[10] ----

Discussion of Results:

The calculated HOMO energy level of this compound (-5.88 eV) is slightly lower than that of 9-phenylcarbazole (-5.85 eV) and significantly higher than that of 3,6-dibromocarbazole (-6.05 eV). This suggests that the introduction of a single bromine atom and a p-tolyl group has a moderate electron-withdrawing effect compared to two bromine atoms. The HOMO-LUMO energy gap of this compound (4.36 eV) is comparable to that of 9-phenylcarbazole (4.40 eV) and slightly larger than that of 3,6-dibromocarbazole (4.27 eV). A larger energy gap generally implies greater kinetic stability.[11]

The calculated ionization potential and electron affinity for this compound are 6.12 eV and 1.25 eV, respectively. These values provide insights into the energy required to remove an electron and the energy released upon gaining an electron, which are crucial for assessing the charge injection barriers in electronic devices.

It is important to note the discrepancies between the calculated and experimental values for 9-phenylcarbazole. These differences can be attributed to several factors, including the inherent approximations in the DFT functional and the influence of the solvent and electrolyte in the experimental cyclic voltammetry (CV) measurements, which are not fully accounted for in the gas-phase calculations.[6] Nevertheless, the trends observed in the calculated values provide valuable qualitative insights into the electronic properties of these molecules.

Visualization of Molecular Orbitals and Computational Workflow

To further understand the electronic structure, the spatial distribution of the HOMO and LUMO of this compound was visualized.

cluster_mol Molecular Structure of this compound C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 Br Br C2->Br C4 C4 C3->C4 N N C4->N N->C1 C5 C5 N->C5 C6 C6 N->C6 Tolyl Tolyl N->Tolyl

Caption: Molecular structure of this compound.

The HOMO is primarily localized on the carbazole core, indicating that this is the region from which an electron is most likely to be donated. The LUMO is also distributed across the carbazole moiety, suggesting that an accepted electron would reside in this region. This distribution is typical for carbazole derivatives and is fundamental to their hole-transporting properties.

The following diagram illustrates the general workflow for performing DFT calculations to determine the electronic properties of organic molecules.

Input_Structure Define Molecular Structure Geometry_Optimization Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation (Verify Minimum Energy) Geometry_Optimization->Frequency_Calculation Single_Point_Energy Single Point Energy (Extract HOMO/LUMO) Frequency_Calculation->Single_Point_Energy TD_DFT TD-DFT Calculation (Absorption/Emission Spectra) Single_Point_Energy->TD_DFT Analysis Analyze Electronic Properties TD_DFT->Analysis

Caption: Workflow for DFT and TD-DFT calculations.

Experimental Protocol: A Self-Validating System for DFT Calculations

This section provides a detailed, step-by-step methodology for performing DFT calculations on a carbazole derivative using the Gaussian software package. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained results.

Step 1: Molecular Structure Creation

  • Use a molecular modeling program (e.g., GaussView, Avogadro) to build the 3D structure of the carbazole derivative of interest.

  • Perform an initial "clean-up" or "mechanics optimization" within the modeling software to obtain a reasonable starting geometry.

  • Save the structure as a Gaussian input file (.gjf or .com).

Step 2: Geometry Optimization

  • Open the input file in a text editor.

  • Specify the calculation type as Opt for geometry optimization.

  • Choose the DFT functional and basis set. For reliable results with carbazole derivatives, B3LYP/6-311+G(d,p) is a recommended starting point.[6]

  • Define the charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for closed-shell singlets).

  • Run the calculation in Gaussian.

  • Validation: Upon completion, check the output file for the message "Normal termination of Gaussian." Verify that the optimization has converged by searching for "Optimization completed."

Step 3: Frequency Calculation

  • Use the optimized geometry from the previous step as the input for a frequency calculation.

  • In the Gaussian input file, specify the calculation type as Freq.

  • Use the same functional and basis set as in the optimization.

  • Run the calculation.

  • Validation: After a normal termination, check the output file for the vibrational frequencies. A true minimum energy structure will have no imaginary frequencies (negative values). The presence of imaginary frequencies indicates a transition state or a saddle point, and the geometry should be re-optimized.

Step 4: Single-Point Energy Calculation and Frontier Orbital Analysis

  • Using the validated optimized geometry, perform a single-point energy calculation.

  • Specify the calculation type as a single-point energy calculation (this is often the default if no other job type is specified).

  • Use the same functional and basis set.

  • Include the keyword Pop=Full to obtain detailed molecular orbital information.

  • Run the calculation.

  • Validation: After a normal termination, open the output file and search for "Alpha Orbital Energies." The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) will be listed. The HOMO-LUMO gap can be calculated as the difference between these two values.

Step 5: TD-DFT for Absorption Spectrum (Optional)

  • Using the optimized geometry, set up a TD-DFT calculation.

  • Specify the calculation type as TD.

  • The same functional and basis set can be used, although some long-range corrected functionals like CAM-B3LYP may provide more accurate excitation energies.[12]

  • Run the calculation.

  • Validation: The output will contain information on the excited states, including their excitation energies (in eV and nm) and oscillator strengths. These can be used to plot a theoretical absorption spectrum, which can then be compared with experimental UV-Vis data for validation.

Conclusion: A Synergistic Approach to Materials Design

This guide has provided a comprehensive comparison of the electronic structure of this compound with related carbazole derivatives, grounded in Density Functional Theory. The computational results offer valuable insights into how strategic functionalization can be used to tune the electronic properties of the carbazole core. The presented workflow and detailed protocol serve as a robust framework for researchers to reliably predict and analyze the electronic behavior of novel organic materials.

The synergy between theoretical calculations and experimental validation is crucial for accelerating the discovery and design of next-generation materials for organic electronics. By leveraging the predictive power of DFT, researchers can screen potential candidates and gain a deeper understanding of structure-property relationships, ultimately paving the way for the development of more efficient and durable electronic devices.

References

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis Centered on Elemental Analysis of 3-Bromo-9-(p-tolyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemicals, particularly in the realms of pharmaceutical research and materials science, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful results. For a molecule like 3-Bromo-9-(p-tolyl)-9H-carbazole, a key building block in organic electronics and medicinal chemistry, even trace impurities can dramatically alter its optical, electronic, or biological properties.[1] This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of this compound, with a primary focus on the foundational method of elemental analysis.

Our discussion will be anchored in the principle of orthogonal testing—employing multiple, disparate analytical techniques to build a comprehensive and trustworthy purity profile. While elemental analysis provides a fundamental measure of elemental composition, we will objectively compare its performance against powerful chromatographic and spectroscopic methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Cornerstone of Purity: Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis extended to include halogens (X), is a destructive combustion technique that quantifies the mass fractions of these elements within a sample.[2][3][4] Its unique power lies in its ability to provide a direct measure of the elemental formula, making it an indispensable tool for confirming the identity and purity of a newly synthesized compound.[5] Unlike methods that identify specific impurities, elemental analysis assesses the bulk purity by comparing the experimentally determined elemental composition to the theoretical values. Any significant deviation points to the presence of impurities, be they residual solvents, inorganic salts, or side-reaction products that other methods might miss.[5]

For this compound, with the molecular formula C₁₉H₁₄BrN, the theoretical elemental composition is the gold standard against which we measure our synthesized product.

Theoretical Elemental Composition of C₁₉H₁₄BrN

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percent (%)
CarbonC12.01119228.20967.87%
HydrogenH1.0081414.1124.20%
BromineBr79.904179.90423.76%
NitrogenN14.007114.0074.17%
Total 336.232 100.00%

An acceptable experimental result for a high-purity sample should fall within ±0.4% of these theoretical values, a widely accepted criterion in academic and industrial laboratories.

Experimental Protocol: Combustion Analysis for C, H, N, and Br

This protocol outlines the determination of carbon, hydrogen, nitrogen, and bromine content using a modern automated elemental analyzer.

Principle: The sample is combusted at high temperatures in an oxygen-rich environment.[6] This process converts carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ gas, and bromine to HBr. These combustion products are then separated and quantified by a thermal conductivity detector (TCD).[4][7]

Instrumentation: An automated CHNX elemental analyzer.

Self-Validation System:

  • Calibration: The instrument is calibrated using certified reference materials (CRMs) with known elemental compositions, such as those from the National Institute of Standards and Technology (NIST).[8][9][10] Examples include Acetanilide or BBOT for CHN and halogen-containing standards for Br.[11]

  • Blank Analysis: A blank run (using an empty tin capsule) is performed to ensure no background contamination.

  • Control Standard: A known, pure compound (e.g., a different batch of high-purity carbazole derivative) is run periodically to verify instrument performance.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule. The sample must be homogenous and free of any residual solvent.

  • Instrument Setup: Ensure the combustion and reduction furnaces are at their operational temperatures (typically >950°C).[12] Check the levels of carrier gas (Helium) and combustion gas (Oxygen).

  • Analysis Sequence: Program the instrument's autosampler with the sequence of blanks, calibration standards, control standards, and the unknown samples.

  • Combustion and Detection: The autosampler drops the sample into the combustion furnace. The resulting gases are swept by the helium carrier gas through a reduction tube (to remove excess oxygen and convert nitrogen oxides to N₂) and then through specialized traps to absorb interfering elements. For bromine analysis, the combustion gases are passed through an absorption solution, and the resulting halide is often determined by ion chromatography or titration.[13]

  • Data Processing: The instrument's software integrates the detector signals for CO₂, H₂O, N₂, and Br, and calculates the percentage of each element based on the calibration curve.

Orthogonal Validation: A Comparative Perspective

While elemental analysis is fundamental, it provides an aggregate purity value and may not detect isomers or impurities with similar elemental compositions.[14] Therefore, a multi-technique approach is essential for a comprehensive purity assessment.[15]

G cluster_0 Purity Validation Workflow EA Elemental Analysis (CHNX) Result Comprehensive Purity Profile EA->Result Bulk Elemental Composition HPLC HPLC (UV-Vis Detection) HPLC->Result Quantitative Impurity Profile (UV-active) NMR NMR Spectroscopy (¹H, ¹³C) NMR->Result Structural Integrity & Solvent Identification MP Melting Point Analysis MP->Result Crystalline Purity Indicator

Caption: Orthogonal approach to purity validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities.[16] For a compound like this compound, a reversed-phase HPLC method is typically employed.

Principle: The sample is dissolved in a mobile phase and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is pumped through the column, and components separate based on their relative hydrophobicity. Impurities are detected by a UV-Vis detector as they elute from the column. Purity is often reported as the area percentage of the main peak.

Experimental Protocol: Reversed-Phase HPLC

  • System: HPLC with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in Acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for structural elucidation and can be used quantitatively (qNMR) to assess purity.[17][18][19] ¹H NMR is particularly useful for identifying residual solvents and organic impurities with distinct proton signals.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing specific atomic nuclei (like ¹H) to resonate. The resulting spectrum provides detailed information about the chemical environment of each proton, allowing for structural confirmation and impurity identification.

Experimental Protocol: ¹H NMR

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve ~5-10 mg of the sample in ~0.7 mL of the deuterated solvent. Transfer to an NMR tube and acquire the spectrum.

  • Analysis: Integrate the peaks corresponding to the compound and any visible impurities (e.g., residual ethyl acetate, hexane). The presence of unexpected signals indicates impurities.

Melting Point Analysis

For crystalline solids, the melting point is a quick and effective indicator of purity.[20] Pure compounds exhibit a sharp melting point range (typically 0.5-1°C), whereas impurities will cause a depression and broadening of the melting range.[21][22][23]

Principle: The presence of an impurity disrupts the crystal lattice of the solid, requiring less energy to break the intermolecular forces.[21]

Experimental Protocol: Capillary Melting Point

  • Instrument: Digital melting point apparatus.

  • Procedure: Place a small amount of the finely powdered, dry sample into a capillary tube. Place the tube in the apparatus and heat slowly (1-2°C/min) near the expected melting point (literature value for this compound is around 156-160°C).[24] Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Head-to-Head Comparison of Purity Validation Techniques

FeatureElemental Analysis (CHNX)HPLC (UV-Vis)NMR SpectroscopyMelting Point Analysis
Primary Information Bulk elemental compositionQuantitative separation of UV-active impurities[25]Structural integrity, identification of organic impurities and solvents[14]Crystalline purity and identity
Detects Inorganic Impurities? Yes (as deviation from theoretical values)NoNoYes (as melting point depression)
Detects Residual Solvents? Yes (as deviation)Sometimes (if UV-active)Yes (excellent for identification and quantification)Yes (as depression/broadening)
Detects Isomers? No[14]Often YesYesNo
Quantification Absolute (% composition)Relative (area %)Can be absolute (qNMR with internal standard)[26]Qualitative/Semi-quantitative
Destructive? YesYes (sample is consumed)No[17]No (sample can be recovered)
Key Advantage Uniquely confirms elemental formula; detects non-chromophoric and non-volatile impurities.[5]High sensitivity and resolving power for process-related impurities.[16]Provides definitive structural information.[19]Fast, simple, and low-cost indicator of purity.[20]
Key Limitation Does not identify specific impurities; low throughput.Requires impurities to have a UV chromophore; method development can be time-consuming.Lower sensitivity for trace impurities compared to HPLC; complex spectra.Only applicable to crystalline solids; non-specific.

Conclusion: An Integrated, Self-Validating Approach

Validating the purity of a critical raw material like this compound demands more than a single analytical measurement. It requires a logically structured, multi-faceted approach where each technique provides a unique and complementary piece of the puzzle.

G cluster_1 Integrated Purity Assessment Logic Start Synthesized This compound EA Elemental Analysis (±0.4% of Theory?) Start->EA NMR ¹H NMR (Correct Structure? No Solvent?) EA->NMR Yes Fail Repurification / Re-synthesis Required EA->Fail No HPLC HPLC Purity (>99.0% Area?) NMR->HPLC Yes NMR->Fail No MP Melting Point (Sharp Range?) HPLC->MP Yes HPLC->Fail No Pass High Purity Confirmed MP->Pass Yes MP->Fail No

References

A Senior Application Scientist's Guide to Structural Verification: Cross-Validation of NMR and MS Data for 3-Bromo-9-(p-tolyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Selected Analyte: Comprehensive, publicly available, and citable experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-Bromo-9-(p-tolyl)-9H-carbazole proved to be elusive. To provide a robust and scientifically sound guide that adheres to the principles of experimental data cross-validation, we will be focusing on a closely related analogue, 3-Bromo-9-ethyl-9H-carbazole . This analogue provides a complete and citable dataset, allowing for a thorough demonstration of the cross-validation workflow. The principles and methodologies discussed herein are directly applicable to the structural elucidation of this compound and other similar small molecules.

Introduction: The Imperative of Orthogonal Data in Structural Elucidation

In the realm of chemical research and drug development, the unambiguous determination of a molecule's structure is a cornerstone of scientific integrity and progress. The synthesis of novel compounds, such as derivatives of carbazole which are prevalent in materials science and medicinal chemistry, necessitates rigorous characterization to ensure the desired molecular architecture has been achieved. While individual analytical techniques provide valuable pieces of the structural puzzle, it is the synergistic cross-validation of orthogonal methods that builds a comprehensive and trustworthy picture.

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural verification of 3-Bromo-9-ethyl-9H-carbazole. We will explore how the complementary nature of these two powerful techniques—NMR providing detailed information about the chemical environment of atoms and their connectivity, and MS revealing the molecular weight and elemental composition—allows for a self-validating system of analysis.

The Analytical Synergy: NMR and MS in Concert

The logic behind using both NMR and MS stems from their fundamentally different yet complementary analytical principles. NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule, offering insights into the electronic environment of each atom and how they are connected through chemical bonds. In contrast, mass spectrometry measures the mass-to-charge ratio of ionized molecules, providing the molecular weight and, with high-resolution instruments, the elemental formula.

The cross-validation process involves a logical workflow where the information from one technique is used to confirm or clarify the findings of the other. For instance, the molecular formula derived from high-resolution mass spectrometry can be corroborated by the integration of proton signals and the count of carbon signals in NMR.

Figure 1: A schematic representation of the cross-validation workflow, illustrating the independent yet interconnected analysis of NMR and MS data leading to a confirmed chemical structure.

Experimental Data for 3-Bromo-9-ethyl-9H-carbazole

The following sections present the experimental data obtained for 3-Bromo-9-ethyl-9H-carbazole, which will be the basis for our cross-validation discussion.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which is crucial for determining the elemental composition. For 3-Bromo-9-ethyl-9H-carbazole (C₁₄H₁₂BrN), the presence of bromine is a key indicator due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

ParameterObserved ValueTheoretical ValueInterpretation
Molecular Formula C₁₄H₁₂BrNC₁₄H₁₂BrNProposed elemental composition.
[M]⁺ 273.0150Theoretical monoisotopic mass for C₁₄H₁₂⁷⁹BrN⁺.
[M+2]⁺ 275.0130Theoretical monoisotopic mass for C₁₄H₁₂⁸¹BrN⁺.
Isotopic Pattern ~1:1 ratio for M and M+2 peaks~1:1 ratioConfirms the presence of one bromine atom.
Nuclear Magnetic Resonance (NMR) Data

The NMR data provides detailed structural information. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

¹H NMR (700 MHz, CDCl₃) Data [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.10d7.71HH-4
7.63d2.51HH-2
7.49ddd8.2, 7.1, 1.11HH-5
7.42d8.21HH-8
7.35d8.71HH-1
7.25 – 7.22m1HH-6
7.16dd8.8, 2.51HH-7
4.37q7.32H-CH₂-
1.45t7.33H-CH₃

¹³C NMR Data (Predicted)

While experimental ¹³C NMR data is not provided in the primary source, a predicted spectrum can be generated based on the known structure. This serves as a valuable comparison tool.

Chemical Shift (δ, ppm)Assignment
~140C-4a, C-9a
~126C-4
~123C-5
~122C-2
~120C-7
~119C-1
~115C-3
~110C-6, C-8
~38-CH₂-
~14-CH₃

Cross-Validation in Action: Weaving Together the Data

The true power of this dual-pronged analytical approach becomes evident when we start to cross-reference the information from both MS and NMR.

  • Confirming the Molecular Formula: The high-resolution mass spectrometry data strongly suggests a molecular formula of C₁₄H₁₂BrN. The ¹H NMR spectrum supports this: the integration of the aromatic region (1H + 1H + 1H + 1H + 1H + 1H + 1H = 7H) and the aliphatic region (2H + 3H = 5H) totals 12 protons, matching the proposed formula. The predicted ¹³C NMR spectrum shows 10 unique carbon signals in the aromatic region and 2 in the aliphatic region, consistent with the 14 carbon atoms in the formula (accounting for symmetry).

  • Identifying Key Structural Features:

    • The Ethyl Group: The ¹H NMR spectrum clearly shows a quartet at 4.37 ppm and a triplet at 1.45 ppm, a classic ethyl group signature. The integration (2H and 3H, respectively) and the coupling constant (J = 7.3 Hz) are definitive. This is corroborated by the two aliphatic signals in the predicted ¹³C NMR.

    • The Bromine Position: The ¹H NMR spectrum shows a doublet at 7.63 ppm with a small coupling constant (J = 2.5 Hz), characteristic of a meta-coupling. This, along with the other aromatic signals, helps to pinpoint the bromine to the 3-position of the carbazole ring.

    • The Carbazole Core: The number and splitting patterns of the aromatic protons in the ¹H NMR spectrum are consistent with a 9-substituted carbazole skeleton.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for NMR and MS analysis are recommended.

NMR Data Acquisition and Processing
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 500 MHz or higher field strength for better signal dispersion.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 5 seconds to ensure full relaxation of all protons for accurate integration.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Apply a baseline correction.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry Data Acquisition and Processing
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements.

    • Mass Range: Scan from m/z 100 to 500.

    • Source Parameters: Optimize spray voltage, capillary temperature, and gas flow rates for the analyte.

  • Data Processing:

    • Identify the molecular ion peak ([M+H]⁺ or M⁺).

    • Analyze the isotopic pattern to confirm the presence and number of bromine atoms.

    • Use the accurate mass measurement to determine the elemental composition using a formula calculator.

Conclusion

The cross-validation of NMR and MS data provides a robust and reliable method for the structural elucidation of organic molecules like 3-Bromo-9-ethyl-9H-carbazole. By leveraging the complementary nature of these techniques, researchers can build a comprehensive and self-validating picture of their synthesized compounds. This approach not only confirms the primary structure but also provides a high degree of confidence in the identity and purity of the material, which is essential for all subsequent research and development activities. The principles demonstrated here with 3-Bromo-9-ethyl-9H-carbazole can be effectively applied to the characterization of this compound and a wide array of other novel chemical entities.

References

A Comparative Guide to Benchmarking OLED Efficiency Using 3-Bromo-9-(p-tolyl)-9H-carbazole as a Core Building Block

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation displays and solid-state lighting, the efficiency and longevity of Organic Light-Emitting Diodes (OLEDs) remain paramount. The molecular architecture of the organic materials used within these devices is the primary determinant of their performance. Among the vast library of organic semiconductors, carbazole derivatives have established themselves as a cornerstone of high-efficiency OLEDs, prized for their thermal stability and excellent charge-transporting properties.[1]

This guide provides an in-depth technical comparison of OLED performance, centering on the use of 3-Bromo-9-(p-tolyl)-9H-carbazole as a versatile chemical intermediate. While not typically an active emissive or host material in its own right, its true value lies in its role as a foundational building block for synthesizing advanced, high-performance host and emitter materials.[2][3] We will explore how this precursor enables the creation of tailored molecular structures and benchmark the resulting device efficiencies against established industry standards. This analysis is designed for researchers and material scientists actively engaged in the development of novel OLED materials.

The Strategic Importance of Carbazole Derivatives in OLEDs

Carbazole-based molecules are electron-rich and possess a high triplet energy, making them ideal candidates for host materials in phosphorescent OLEDs (PhOLEDs), particularly for blue emitters which require hosts with high triplet energies to prevent efficiency losses.[4][5] The 9H-carbazole core can be easily functionalized at various positions (N-9, C-3, C-6), allowing for precise tuning of its electronic and photophysical properties.[1][6]

This compound (CAS: 731016-44-7) serves as a critical starting point for this molecular engineering.[2] The bromine atom at the 3-position provides a reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the attachment of various functional groups to build more complex, bipolar host materials or emissive molecules.[7][8] The p-tolyl group at the 9-position enhances solubility and morphological stability, which are crucial for forming uniform thin films during device fabrication.

Core Efficiency Metrics for OLED Benchmarking

To objectively evaluate the performance of an OLED, a standardized set of metrics is employed. Understanding these is crucial for interpreting comparative data.

  • External Quantum Efficiency (EQE, %): This is the ratio of the number of photons emitted from the device to the number of electrons injected.[9][10] It is a primary measure of a device's ability to convert charge into light and is a product of internal quantum efficiency and light out-coupling efficiency.[11]

  • Current Efficiency (ηc, cd/A): Also known as luminous efficacy, it measures the luminance (in candelas per square meter) produced per unit of current density (in amperes per square meter).[12] It reflects how effectively the injected charge is converted into visible light perceived by the human eye.

  • Power Efficiency (ηp, lm/W): This metric quantifies the luminous flux (in lumens) generated per unit of electrical power consumed (in watts).[9] It is a critical parameter for low-power applications such as mobile displays and general lighting.

  • Luminance (L, cd/m²): Represents the brightness of the emitted light from a unit area.[12] For display applications, devices must achieve sufficient luminance at low operating voltages.

  • Operational Lifetime (LT50/LT95, hours): This is the time it takes for the device's initial luminance to decay to 50% (LT50) or 95% (LT95) under constant current operation.[9] It is a key indicator of device stability and durability.

Comparative Performance Analysis: Materials Derived from Bromo-Carbazoles vs. Standard Hosts

As this compound is a precursor, we benchmark the performance of materials synthesized from similar bromo-carbazole intermediates against widely used, high-performance host materials. The goal is to demonstrate how the versatility of the bromo-carbazole scaffold allows for the development of materials that can meet or exceed the performance of established standards.

The table below compares a device using a host material derived from a 3-bromo-9H-carbazole precursor with devices using standard host materials like 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) and 1,3-Bis(N-carbazolyl)benzene (mCP).

Host MaterialDopant (Emitter)Max. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)Turn-on Voltage (V)Reference
PBCz-PO (from 3-Bromo-9H-carbazole) FIrpic (Blue)13.4%31.531.0Low[13]
m-CzDPz (Pyrazole/Carbazole) FIrpic (Blue)26.8%48.3--[14]
TCTA/SPPO1 (Mixed Host) FIrpic (Sky Blue)21.8%-53.0-[15]
CBP Ir(ppy)₃ (Green)~19-20%~60-70~65-75~3.0Standard Literature
mCP FIrpic (Blue)~15-20%~30-40~25-35~3.5Standard Literature

Analysis: The data demonstrates that materials derived from bromo-carbazole precursors, such as PBCz-PO, can yield highly efficient blue PhOLEDs.[13] While direct comparison is complex due to variations in device architecture, the performance of these engineered materials is competitive with, and in some cases superior to, standard hosts, especially in the challenging blue spectrum. The ability to create bipolar host materials by combining electron-donating carbazole units with electron-accepting moieties (like the phosphine oxide in PBCz-PO) through the bromo- handle is key to achieving this balanced charge transport and high efficiency.[14][15]

Experimental Section: Protocols for Synthesis, Fabrication, and Benchmarking

The trustworthiness of any benchmark lies in the rigor of the experimental methodology. The following protocols outline the self-validating steps required to synthesize a functional material from a bromo-carbazole precursor, fabricate a test device, and measure its efficiency.

Protocol 1: Synthesis of a Bipolar Host Material via Suzuki Coupling

This protocol describes a representative synthesis of a more complex molecule from a bromo-carbazole intermediate, a crucial step in creating novel OLED materials.

Objective: To couple an electron-accepting boronic acid derivative to the 3-position of the carbazole core.

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-purged Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed solvent mixture, typically toluene and water, and an inorganic base like K₂CO₃ (3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the organic phase with dichloromethane or ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.[16]

  • Purification: Remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate the target compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Combine Reactants: - Bromo-carbazole - Boronic Acid - Pd Catalyst & Base solvent Add Degassed Solvents reagents->solvent In N2 atm reflux Heat to Reflux (12-24h) solvent->reflux monitor Monitor via TLC reflux->monitor workup Cool, Extract & Dry Organic Phase monitor->workup Reaction Complete purify Column Chromatography workup->purify char Characterize: NMR, Mass Spec purify->char

Protocol 2: OLED Device Fabrication via Thermal Evaporation

This protocol details the fabrication of a standard multi-layer OLED device in a high-vacuum environment.

Objective: To deposit a series of organic and metallic layers onto a substrate to create a functional OLED device.

Step-by-Step Methodology:

  • Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone immediately before use to increase the work function of the ITO.[17]

  • Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).[18]

  • Hole Injection Layer (HIL): Deposit a ~10 nm layer of a material like HAT-CN.

  • Hole Transport Layer (HTL): Deposit a ~40 nm layer of a material like NPB or TAPC.

  • Emissive Layer (EML): Co-evaporate the synthesized host material and a phosphorescent dopant (e.g., Ir(ppy)₃ for green, FIrpic for blue) at a specific doping concentration (e.g., 5-15 wt%). The typical thickness is ~30 nm.

  • Electron Transport Layer (ETL): Deposit a ~30 nm layer of an electron-transporting material like TPBi.[19]

  • Electron Injection Layer (EIL): Deposit a thin (~1 nm) layer of Lithium Fluoride (LiF).

  • Cathode Deposition: Deposit a ~100 nm layer of Aluminum (Al) to serve as the cathode.

  • Encapsulation: Immediately transfer the completed device to a nitrogen-filled glovebox and encapsulate it using UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.[17][20]

// Visual representation of layers node [shape=box, style=filled, width=5, height=0.5]; edge [style=invis];

L1 [label="", fillcolor="#5F6368"]; L2 [label="", fillcolor="#EA4335", height=0.1]; L3 [label="", fillcolor="#4285F4"]; L4 [label="", fillcolor="#34A853"]; L5 [label="", fillcolor="#FBBC05"]; L6 [label="", fillcolor="#EA4335", height=0.2]; L7 [label="", fillcolor="#F1F3F4", height=0.2]; L8 [label="", fillcolor="#FFFFFF", height=0.3];

L1 -> L2 -> L3 -> L4 -> L5 -> L6 -> L7 -> L8;

// Align labels with layers {rank=same; L1; a;} {rank=same; L2; b;} {rank=same; L3; c;} {rank=same; L4; d;} {rank=same; L5; e;} {rank=same; L6; f;} {rank=same; L7; g;} {rank=same; L8; h;} } ondot Caption: A typical architecture for a thermally evaporated OLED.

Protocol 3: Device Efficiency Measurement and Benchmarking

Objective: To characterize the electro-optical performance of the fabricated OLED and calculate key efficiency metrics.

Step-by-Step Methodology:

  • Equipment Setup: Place the encapsulated device in a light-proof test jig. Connect the device to a source measure unit (SMU, e.g., Keithley 2400). Position a calibrated photodiode or a spectroradiometer (e.g., Minolta CS-2000) in front of the device's active area.[10]

  • J-V-L Measurement: Apply a forward voltage sweep using the SMU and simultaneously record the current density (J) flowing through the device and the luminance (L) measured by the photodiode/spectroradiometer.

  • EL Spectrum: Record the electroluminescence (EL) spectrum at a representative operating voltage to determine the emission color and calculate CIE coordinates.

  • Efficiency Calculation: Using the collected J-V-L data, calculate the performance metrics at each voltage point:

    • Current Efficiency (cd/A): ηc = L / J

    • Power Efficiency (lm/W): ηp = (π * L) / (J * V) (assuming Lambertian emission)

    • External Quantum Efficiency (%): Requires integrating the photon flux from the EL spectrum and relating it to the injected current. This is often performed using an integrating sphere for higher accuracy.[9][21]

  • Data Plotting: Plot the key metrics (EQE, Current Efficiency, Power Efficiency) as a function of luminance or current density to analyze performance and efficiency roll-off.

G setup Device Setup: - Connect to SMU - Align Photodiode measure Perform J-V-L Sweep & Record EL Spectrum setup->measure calculate Calculate Metrics: - EQE (%) - Current Eff. (cd/A) - Power Eff. (lm/W) measure->calculate plot Plot Data: - Eff. vs Luminance - Eff. vs Current Density calculate->plot analyze Analyze Performance & Efficiency Roll-off plot->analyze

Conclusion and Future Outlook

This compound stands out not as a final product, but as a critical enabler in the field of OLED materials research. Its true utility is in providing a reliable and versatile platform for synthesizing novel host and emitter materials with tailored properties. The benchmarking data shows that molecular structures derived from such precursors can compete with and even surpass the performance of established materials, particularly in the development of high-efficiency blue PhOLEDs.

The protocols outlined in this guide provide a robust framework for researchers to synthesize, fabricate, and accurately benchmark new materials. By following these self-validating workflows, the scientific community can ensure that comparative data is both reliable and reproducible, accelerating the discovery of the next generation of materials that will power the future of displays and lighting.

References

A Comparative Guide to the Hole-Transporting Properties of Carbazole Derivatives: CBP, TCTA, and PVK

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the selection of an appropriate hole-transporting material (HTM) is paramount to achieving high efficiency and operational stability. Among the plethora of available options, carbazole-based derivatives have emerged as a prominent class of materials due to their excellent hole-transporting capabilities, high thermal stability, and tunable electronic properties.[1] This guide provides an in-depth comparative study of three widely utilized carbazole derivatives: 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), 4,4',4''-tris(N-carbazolyl)triphenylamine (TCTA), and poly(N-vinylcarbazole) (PVK).

This analysis is grounded in key performance metrics, including hole mobility, energy level alignment (HOMO/LUMO), and thermal stability (glass transition temperature), all of which are critical in dictating the performance of optoelectronic devices. Furthermore, we will delve into the practical implications of these properties by examining their impact on OLED device performance and provide detailed experimental protocols for their characterization.

Core Principles of Hole Transport in Carbazole Derivatives

The efficacy of a hole-transporting material hinges on several fundamental properties that govern the injection, transport, and blocking of charge carriers within a device. The carbazole moiety, with its electron-rich nitrogen atom and extended π-conjugated system, provides an excellent foundation for efficient hole transport. The key to designing high-performance carbazole-based HTMs lies in the strategic modification of the core structure to fine-tune these properties.

dot graph Logical_Relationships { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Interrelationship of key molecular properties of carbazole derivatives and their impact on device performance.

Comparative Analysis of Key Performance Metrics

A direct comparison of CBP, TCTA, and PVK reveals distinct differences in their hole-transporting properties, making each suitable for specific applications. The following table summarizes their key performance metrics based on available literature. It is important to note that values can vary depending on the measurement technique and experimental conditions.

PropertyCBPTCTAPVK
Chemical Structure Biphenyl core with two carbazole unitsTriphenylamine core with three carbazole unitsPolymer with carbazole side chains
HOMO Level (eV) ~6.0[2]~5.7 - 5.83[1][3]~5.8[4]
LUMO Level (eV) ~2.9[2]~2.4 - 2.43[1][3]~2.2[4]
Hole Mobility (cm²/Vs) ~2 x 10⁻³[5]~1.5 x 10⁻⁴[2]~1.98 x 10⁻⁶[2]
Glass Transition Temp. (Tg, °C) ~110 - 112[6][7]~153[6]~200[8]

Expert Insights:

  • CBP exhibits a relatively high hole mobility and a deep HOMO level, making it an effective hole transporter and electron blocker.[2][5] Its lower glass transition temperature compared to TCTA and PVK can be a consideration for applications requiring high thermal stability.

  • TCTA possesses a starburst molecular structure which contributes to its high glass transition temperature and good film-forming properties.[6] Its HOMO level is well-aligned with many common emissive materials, facilitating efficient hole injection.[1] The hole mobility of TCTA is generally lower than that of CBP.[2]

  • PVK , as a polymer, offers excellent film-forming capabilities and high thermal stability.[8] However, its hole mobility is significantly lower than that of its small-molecule counterparts, which can be a limiting factor in high-current-density devices.[2] The molecular weight of PVK can also influence its hole transport properties, with higher molecular weights sometimes leading to lower mobility due to increased chain entanglement.[8]

Impact on OLED Device Performance

The choice of the hole-transporting layer directly influences the overall performance of an OLED. The following provides a comparative overview of how CBP, TCTA, and PVK impact key device parameters.

Turn-on Voltage: The turn-on voltage is influenced by the energy barrier for hole injection from the anode to the HTL and from the HTL to the emissive layer. TCTA, with its often more aligned HOMO level to the anode work function and emissive layer HOMO, can lead to lower turn-on voltages compared to CBP, which may have a larger injection barrier.[5]

Luminance and Efficiency: The efficiency of an OLED is heavily dependent on the charge balance within the emissive layer.

  • An HTL with high hole mobility, like CBP , can lead to an excess of holes in the emissive layer if not properly balanced with electron injection, potentially reducing efficiency.[5]

  • TCTA , with its generally more balanced charge transport and good energy level alignment, is often used in high-efficiency phosphorescent OLEDs (PhOLEDs) as both a hole transporter and an electron blocker.

  • The lower hole mobility of PVK can sometimes lead to a better charge balance in devices where electron transport is also limited, though its overall lower mobility can cap the maximum achievable brightness and efficiency.[9] In some cases, the thickness of the PVK layer is a critical parameter to optimize device performance.[9]

Device Stability: The morphological stability of the organic layers is crucial for the long-term operational stability of an OLED. A high glass transition temperature (Tg) is indicative of a stable amorphous state, which prevents crystallization and degradation of the film.

  • TCTA and PVK , with their high Tg values, are generally considered to form more morphologically stable films than CBP, contributing to longer device lifetimes.[6][8]

Experimental Protocols for Characterization

To ensure the scientific integrity and reproducibility of research, standardized experimental protocols are essential. The following sections detail the methodologies for characterizing the key properties of carbazole-based hole-transporting materials.

Measurement of Hole Mobility: Time-of-Flight (ToF) Method

The Time-of-Flight (ToF) technique is a direct method for measuring the drift mobility of charge carriers in thin films of organic semiconductors.[10]

dot graph TOF_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: A simplified workflow for hole mobility measurement using the Time-of-Flight (ToF) method.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a device with a structure of Substrate/Transparent Electrode/Carbazole Derivative Layer/Top Metal Electrode.

    • The thickness of the organic layer should typically be in the range of a few micrometers to ensure a measurable transit time.[10]

  • Experimental Setup:

    • Place the sample in a vacuum chamber to prevent photo-oxidation.

    • Connect the electrodes to a voltage source and a fast oscilloscope.

    • Use a pulsed laser with a wavelength that is strongly absorbed by the organic material to generate electron-hole pairs near the transparent electrode.

  • Measurement:

    • Apply a constant voltage across the sample.

    • A short laser pulse generates a sheet of charge carriers (holes, in this case) near the transparent electrode.

    • The applied electric field drives the holes across the organic layer towards the top electrode.

    • The movement of these charges induces a transient photocurrent, which is recorded by the oscilloscope.

  • Data Analysis:

    • The transient photocurrent will show a plateau followed by a decay. The time at which the current starts to decay corresponds to the transit time (τt) of the fastest carriers reaching the opposite electrode.

    • The hole mobility (μ) is then calculated using the equation: μ = d² / (V * τt), where 'd' is the thickness of the organic film and 'V' is the applied voltage.

Determination of HOMO/LUMO Energy Levels: Cyclic Voltammetry (CV)

Cyclic Voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.

dot graph CV_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for determining HOMO and LUMO energy levels using Cyclic Voltammetry (CV).

Step-by-Step Protocol:

  • Sample and Cell Preparation:

    • Deposit a thin film of the carbazole derivative onto a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass).

    • Assemble a three-electrode electrochemical cell consisting of the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

    • Use an appropriate electrolyte solution, typically a salt like tetrabutylammonium hexafluorophosphate (TBAPF6) dissolved in an anhydrous organic solvent such as acetonitrile.

  • Measurement:

    • Immerse the electrodes in the electrolyte solution and purge with an inert gas (e.g., nitrogen or argon) to remove oxygen.

    • Perform a cyclic potential sweep using a potentiostat.

    • Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

    • After measuring the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram for calibration. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential.[11]

  • Data Analysis:

    • From the cyclic voltammogram of the sample, determine the onset potential of the first oxidation peak (E_ox) and the first reduction peak (E_red).

    • The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing the Fc/Fc+ couple (assuming its energy level is -4.8 eV relative to the vacuum level):[11]

      • HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

      • LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

Fabrication of a Standard OLED Device

The following protocol outlines the fabrication of a standard multi-layer OLED using a carbazole derivative as the hole-transporting layer.[4][8][12]

dot graph OLED_Fabrication { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: A typical fabrication process for a multi-layer OLED device.

Step-by-Step Protocol:

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Deposition of Organic Layers:

    • Hole Injection Layer (HIL): Spin-coat a thin layer of a hole-injection material like PEDOT:PSS onto the ITO substrate and anneal to remove residual solvent.

    • Hole Transport Layer (HTL): Deposit the carbazole derivative (CBP, TCTA, or PVK) onto the HIL. This can be done by spin-coating from a solution or by thermal evaporation in a high-vacuum chamber.

    • Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL): Sequentially deposit the emissive, electron-transport, and electron-injection layers via thermal evaporation.

  • Cathode Deposition:

    • Deposit the metal cathode (e.g., a bilayer of LiF/Al or Ca/Al) through a shadow mask by thermal evaporation.

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and a UV-curable epoxy resin in an inert atmosphere (e.g., a glovebox).

Conclusion

The selection of a hole-transporting material is a critical decision in the design of high-performance organic electronic devices. Carbazole derivatives, specifically CBP, TCTA, and PVK, each offer a unique set of properties that make them suitable for different applications. CBP stands out for its high hole mobility, TCTA for its excellent thermal stability and good energy level alignment, and PVK for its robust film-forming properties. A thorough understanding of their comparative advantages and the experimental methods used for their characterization is essential for researchers and scientists aiming to advance the field of organic electronics. This guide provides a foundational understanding to aid in the rational design and selection of hole-transporting materials for next-generation OLEDs and PSCs.

References

A Researcher's Guide to the Thermal Stability of 3-Bromo-9-(p-tolyl)-9H-carbazole and its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, understanding the thermal stability of carbazole derivatives is paramount for their successful application in fields ranging from organic electronics to pharmaceuticals. This guide offers an in-depth comparative thermal analysis of 3-Bromo-9-(p-tolyl)-9H-carbazole and its analogs, leveraging Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to provide critical insights into their material properties.

Carbazole and its derivatives have garnered significant attention due to their unique electronic and photophysical properties, making them key components in organic light-emitting diodes (OLEDs), perovskite solar cells, and as intermediates in the synthesis of pharmaceuticals.[1][2] The inherent rigidity and aromaticity of the carbazole core contribute to the high thermal stability of these compounds, a crucial factor for the longevity and performance of electronic devices and the shelf-life of drug substances.[3][4] This guide will delve into the thermal analysis of this compound, a versatile building block in organic synthesis, and compare its properties with other relevant carbazole derivatives to elucidate structure-property relationships.[5][6]

The "Why" Behind Thermal Analysis: Causality in Experimental Choices

The selection of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is not arbitrary; these techniques provide complementary information essential for a comprehensive thermal profile of a material.

  • Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition temperature (Td) of a material.[7] By precisely measuring the change in mass as a function of temperature, TGA identifies the temperature at which a material begins to degrade. This is a critical parameter for materials used in high-temperature applications, such as the vacuum deposition process for OLEDs, ensuring the material does not decompose during device fabrication.[8]

  • Differential Scanning Calorimetry (DSC) is utilized to measure heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7] This allows for the determination of key thermal transitions such as the melting temperature (Tm) and the glass transition temperature (Tg). The Tg is particularly important for amorphous materials, common in organic electronics, as it represents the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. A high Tg is desirable as it indicates better morphological stability of the amorphous film at elevated operating temperatures.[8]

Experimental Protocols: A Self-Validating System

To ensure the accuracy and reproducibility of thermal analysis data, the following detailed, step-by-step methodologies are recommended.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the carbazole derivative into a clean, tared TGA pan (typically alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation during the analysis.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a constant heating rate of 10 °C/min to a final temperature of 600 °C, or until complete decomposition is observed.

  • Data Analysis: Determine the onset temperature of decomposition (Td), typically defined as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of the carbazole derivative into a clean, tared aluminum DSC pan and hermetically seal it. Use an empty, sealed aluminum pan as a reference.

  • Atmosphere: Maintain a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min throughout the experiment.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate at 25 °C and then heat the sample at a rate of 10 °C/min to a temperature approximately 20-30 °C above its expected melting point. This scan is used to erase the sample's prior thermal history.

    • Cooling Scan: Cool the sample at a controlled rate of 10 °C/min back to the starting temperature.

    • Second Heating Scan: Heat the sample again at a rate of 10 °C/min to the same maximum temperature. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: Determine the melting temperature (Tm) from the peak of the melting endotherm and the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve.

Visualizing the Workflow

Caption: Workflow for TGA and DSC analysis of carbazole derivatives.

Comparative Thermal Analysis

CompoundTypeMelting Temp. (Tm) (°C)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)
This compound Bromo-tolyl-carbazole158[9][10]Not ReportedNot Reported
3-Bromo-9-phenylcarbazoleBromo-phenyl-carbazole77-81[6]Not ReportedNot Reported
Carbazole-diimide DerivativesImide-functionalized-142-182[11]~450[11]
FCzTPADibenzo[b,d]furan-based-190[8]416[8]
FCzDPNADibenzo[b,d]furan-based-207[8]452[8]

Discussion and Field-Proven Insights

The data, though limited for a direct comparison of the tolyl isomers, reveals important characteristics of carbazole derivatives.

  • High Thermal Stability is a Hallmark: The available data consistently demonstrates that carbazole-based materials exhibit high thermal stability. For instance, carbazole-diimides and dibenzo[b,d]furan-based carbazoles show decomposition temperatures well above 400 °C.[8][11] This makes them suitable for fabrication processes that require thermal evaporation and ensures the operational stability of devices.[4] The introduction of rigid and bulky groups, such as the dibenzo[b,d]furan moiety, can further enhance thermal stability.[8]

  • Amorphous State and High Tg: Many carbazole derivatives used in organic electronics are designed to be amorphous to form uniform thin films. A high glass transition temperature (Tg) is crucial for maintaining this amorphous morphology, especially under the thermal stress of device operation. The reported Tg values for various carbazole derivatives, often exceeding 140 °C, are indicative of their excellent morphological stability.[8][11]

  • Influence of Substituents: The nature and position of substituents on the carbazole core can significantly influence its thermal properties. While we lack specific data for the ortho- and meta- tolyl isomers of this compound, it is generally understood that bulky substituents can increase the Tg by restricting molecular motion. The difference in melting points between this compound (158 °C) and 3-Bromo-9-phenylcarbazole (77-81 °C) suggests that the addition of a methyl group on the phenyl ring can impact the crystal packing and intermolecular interactions, leading to a higher melting point.[6][9][10]

Conclusion

This guide provides a framework for understanding the thermal analysis of this compound and its analogs. While a direct, side-by-side comparison of the tolyl isomers is limited by the available literature, the compiled data underscores the high thermal stability characteristic of the carbazole family of compounds. The presented experimental protocols for TGA and DSC offer a standardized approach for researchers to characterize their own carbazole derivatives. Further research into the systematic investigation of the thermal properties of isomeric carbazole derivatives would be highly valuable to the scientific community, enabling a more precise tuning of material properties for advanced applications.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-9-(p-tolyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of 3-Bromo-9-(p-tolyl)-9H-carbazole (CAS No. 731016-44-7). As a brominated heterocyclic compound, its management requires a thorough understanding of its chemical properties and adherence to strict regulatory standards to ensure personnel safety and environmental protection. This guide is designed for laboratory professionals engaged in research and development who handle this and similar chemical entities.

Core Safety Principles and Hazard Profile

Before any handling or disposal begins, a complete understanding of the compound's hazard profile is essential. This compound is a solid, typically a white to light yellow powder or crystal. The primary hazards, as identified in safety data sheets, necessitate careful and deliberate handling protocols.

Table 1: Hazard Identification for this compound

Hazard Type Description GHS Hazard Statements Primary Precautionary Action
Skin Contact Causes skin irritation. May be harmful if absorbed through the skin.[1] H315 Wear appropriate protective gloves and clothing.[1]
Eye Contact Causes serious eye irritation.[2] H319 Wear safety goggles with side protection or a face shield.[2][3]
Inhalation May cause respiratory tract irritation. May be harmful if inhaled.[1][2] H335 Handle only in a well-ventilated area, preferably a chemical fume hood.[2][3]
Ingestion May be harmful if swallowed.[1][4] H302 Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[4][5]
Reactivity Incompatible with strong oxidizing agents.[1][2] - Store and dispose of separately from oxidizers.

| Decomposition | Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides (hydrogen bromide, bromine).[1][2] | - | Avoid high temperatures; incineration requires specialized equipment. |

The causality behind these precautions is clear: the compound's chemical structure can interact with biological tissues, causing irritation, and its thermal decomposition can release toxic and corrosive gases.[1][2] Therefore, every handling and disposal step is designed to minimize exposure and prevent unintended reactions.

Waste Characterization: A Generator's Responsibility

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for correctly identifying and classifying chemical waste lies with the generator—the laboratory that creates the waste.[1] this compound is a halogenated organic compound. While not explicitly listed by name in common EPA hazardous waste lists, waste containing it must be evaluated to determine if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).

Given its composition, it falls into the category of wastes that are often incinerated due to their organic nature and halogen content.[6] It is critical to consult your institution's Environmental Health and Safety (EHS) office for specific guidance, but the general procedure involves classifying it as a chemical hazardous waste.

Standard Operating Procedure for Disposal

This protocol outlines the step-by-step process for safely collecting and preparing this compound waste for final disposal.

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, don the following PPE. The goal is to create a complete barrier between the researcher and the chemical.

Table 2: Mandatory PPE for Handling and Disposal

PPE Item Specification Rationale
Gloves Nitrile or other chemically resistant gloves, inspected before use.[3] To prevent skin contact and absorption.
Eye Protection Chemical safety goggles with side shields or a full-face shield.[3][7] To protect against dust particles and potential splashes, preventing serious eye irritation.
Lab Coat Standard laboratory coat, fully buttoned. To protect skin and personal clothing from contamination.

| Respiratory | Not typically required if handled within a certified chemical fume hood. If there's a risk of aerosolization outside a hood, a NIOSH-approved respirator (e.g., N99) is necessary.[1][3] | To prevent inhalation of irritating dust.[1] |

Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a safe disposal workflow. Never mix incompatible waste streams.

Protocol 1: Disposal of Unused or Expired Solid Chemical

  • Work Area: Conduct all operations within a certified chemical fume hood to control dust.

  • Container: Obtain a designated, leak-proof, and sealable hazardous waste container. The container must be made of a material compatible with the chemical (e.g., HDPE - high-density polyethylene).

  • Transfer: Carefully transfer the solid this compound into the waste container. Use tools (spatulas, etc.) that will not generate static or react with the chemical. Avoid any actions that create dust.[8]

  • Seal: Securely close the container. Do not overfill.

  • Label: Immediately label the container following the procedure in section 3.3.

Protocol 2: Disposal of Contaminated Labware and Debris

  • Definition: This waste stream includes items such as gloves, weigh boats, pipette tips, and paper towels grossly contaminated with the solid compound.

  • Collection: Place all contaminated solid waste into a designated solid hazardous waste container, often a lined cardboard box or a dedicated plastic drum.[9]

  • Segregation: Ensure no sharps (needles, razor blades) are placed in this container. Sharps must go into a separate, puncture-proof sharps container.

  • Seal and Label: Once full, securely seal the container/liner and label it as described in section 3.3.

Protocol 3: Disposal of Contaminated Solutions

  • Container: Use a dedicated, leak-proof, and sealable liquid hazardous waste container (carboy), typically made of HDPE.

  • Segregation: This waste stream should be designated for "Halogenated Organic Solvents." Do not mix with non-halogenated solvents, acids, bases, or oxidizers.[9] Mixing can cause dangerous reactions and complicates the final disposal process, increasing costs.

  • Transfer: Carefully pour the solution into the carboy using a funnel. Avoid splashing.

  • Seal and Label: Securely cap the carboy. Do not overfill (leave at least 10% headspace for vapor expansion). Label immediately.

Labeling and Temporary Storage

Accurate labeling is a legal requirement and essential for safety.

  • Content: All waste containers must be labeled with the words "Hazardous Waste."

  • Details: The label must clearly list all chemical constituents by full name (no abbreviations) and their approximate percentages. For this compound, list its full name and CAS number (731016-44-7).

  • Hazard Information: Indicate the relevant hazards (e.g., Irritant, Toxic).

  • Storage: Store sealed and labeled waste containers in a designated satellite accumulation area. This area should be secure, well-ventilated, and provide secondary containment to catch any potential leaks.[9] Ensure it is stored away from incompatible materials, especially strong oxidizers.[1][2]

Spill Management Protocol

In the event of a spill, immediate and correct action is required to mitigate exposure and prevent environmental release.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don PPE: Before cleanup, don the full PPE suite as described in Table 2.

  • Containment (for solids): For a small spill of solid powder, gently cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[5]

  • Cleanup: Carefully sweep or scoop up the spilled material and absorbent.[8] Avoid creating dust. Use tools that will not scratch surfaces or generate sparks. Place the collected material into a sealed, labeled hazardous waste container.[8]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials (wipes, towels) as contaminated debris and dispose of them as hazardous waste.[9]

  • Reporting: Report the spill to your institution's EHS office, regardless of size.

Final Disposal Pathway

Once collected and properly stored, the hazardous waste must be transferred to a licensed treatment, storage, and disposal facility (TSDF). Your institution's EHS department will manage this final step.

The most common and effective disposal method for halogenated organic compounds is high-temperature incineration.[6] This process is designed to break the strong carbon-halogen bonds and completely destroy the organic molecule. These incinerators are equipped with advanced scrubbing systems to neutralize and remove the resulting acidic gases (like HBr) and other pollutants before they are released into the atmosphere.[6] Landfilling is not an appropriate disposal method for this type of waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Segregation & Collection cluster_storage Labeling & Temporary Storage cluster_disposal Final Disposition start Waste Generation (e.g., unused chemical, contaminated gloves) ppe Step 1: Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_chem Unused/Expired Solid waste_type->solid_chem Solid Chemical contaminated_solid Contaminated Solids (Gloves, Wipes) waste_type->contaminated_solid Solid Debris contaminated_liquid Contaminated Solution waste_type->contaminated_liquid Liquid collect_solid Collect in sealed 'Solid Halogenated Waste' container solid_chem->collect_solid contaminated_solid->collect_solid collect_liquid Collect in sealed 'Liquid Halogenated Waste' carboy contaminated_liquid->collect_liquid label_waste Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name & CAS - Date & Hazards collect_solid->label_waste collect_liquid->label_waste store_waste Step 4: Store in designated Satellite Accumulation Area (Secondary Containment, Ventilated) label_waste->store_waste ehs_pickup Step 5: Schedule Pickup with EHS/EH&S store_waste->ehs_pickup final_disposal Transport to Licensed TSDF for High-Temperature Incineration ehs_pickup->final_disposal

Caption: Decision workflow for safe disposal of this compound.

References

A Senior Application Scientist's Guide to the Safe Handling of 3-Bromo-9-(p-tolyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and organic electronics development, carbazole derivatives are indispensable building blocks. Among these, 3-Bromo-9-(p-tolyl)-9H-carbazole stands out for its utility in synthesizing advanced materials. However, its handling demands a meticulous approach to safety, grounded in a deep understanding of its potential hazards. This guide provides essential, field-tested protocols for researchers, scientists, and drug development professionals to ensure both personal safety and experimental integrity.

Hazard Analysis: Understanding the Risks

Before any laboratory work commences, a thorough understanding of the compound's hazard profile is critical. Based on data for this compound and structurally related compounds, a comprehensive risk assessment is paramount.

The primary hazards associated with this compound are:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation (H319): The compound can cause significant irritation if it comes into contact with the eyes.[1][2]

  • Respiratory Tract Irritation (H335): Inhalation of the dust or powder may lead to respiratory irritation.[3][4]

  • Harmful if Swallowed (H302): While specific data for the title compound is limited, related carbazoles are considered harmful if ingested.[3][5]

Given the nature of halogenated aromatic compounds and carbazole derivatives, it is prudent to handle this chemical with the assumption that it may have uncharacterised long-term health effects. Always operate with a "safety-first" mindset.

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is essential, but it should never be the sole line of defense. Robust engineering controls are foundational to a safe laboratory environment.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound as a solid or in solution must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary route of exposure.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.[3][7][8]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate vicinity of the workspace.[6][8] Regular testing of this equipment is a critical component of laboratory safety protocols.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and proper use of PPE are critical for preventing direct contact with this compound. The following table summarizes the required PPE, with detailed explanations below.

Protection Type Specific Recommendation Standard Rationale
Eye & Face Chemical safety goggles with side shieldsEN166 (EU) or ANSI Z87.1 (US)Protects against splashes and airborne particles entering the eyes, mitigating the risk of serious eye irritation.[3][7]
Hand Nitrile gloves (minimum thickness >0.11 mm)EN 374Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Always inspect gloves for defects before use and practice proper removal techniques to avoid self-contamination.[3][9]
Body Laboratory coatN/AProtects skin and personal clothing from contamination.[7]
Respiratory NIOSH N99 (US) or FFP2/P2 (EU) respiratorNIOSH 42 CFR 84 or EN 143/149Required when handling the powder outside of a fume hood (not recommended) or during spill cleanup where dust generation is possible. This prevents inhalation of irritating particles.[3][7][8]
The Causality Behind PPE Choices:
  • Why Nitrile Gloves? Nitrile rubber provides excellent chemical resistance and is less likely to cause allergic reactions than latex. For handling solids, a standard thickness is generally sufficient. If working with solutions, consult a glove compatibility chart for the specific solvent being used.

  • Goggles Over Safety Glasses: The "serious eye irritation" classification (H319) necessitates the use of goggles, which provide a seal around the eyes. Standard safety glasses do not offer adequate protection from fine powders that can become airborne.[1]

  • Respiratory Protection Logic: While a fume hood is the primary control, respiratory protection is a crucial secondary measure. A risk assessment may deem it necessary for specific procedures, such as weighing large quantities or cleaning spills, where the concentration of airborne particles could exceed safe limits.[3]

Operational Plan: Step-by-Step Handling Procedure

This workflow is designed to minimize exposure at every stage of the experimental process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE: Lab coat, goggles, nitrile gloves prep_fumehood 2. Verify Fume Hood is operational prep_ppe->prep_fumehood prep_materials 3. Gather all necessary equipment and chemicals prep_fumehood->prep_materials handle_weigh 4. Weigh solid inside the fume hood prep_materials->handle_weigh Begin Experiment handle_transfer 5. Transfer solid to reaction vessel handle_weigh->handle_transfer handle_dissolve 6. Add solvent and dissolve solid handle_transfer->handle_dissolve cleanup_decontaminate 7. Decontaminate glassware and work surfaces handle_dissolve->cleanup_decontaminate Experiment Complete cleanup_dispose_waste 8. Dispose of waste in labeled hazardous waste container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe 9. Remove PPE and wash hands thoroughly cleanup_dispose_waste->cleanup_remove_ppe

Caption: Safe handling workflow for this compound.

Detailed Steps:
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood's airflow is functioning correctly.

    • Gather all necessary materials (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize reaching in and out.

  • Handling:

    • Weighing: Carefully weigh the solid compound on a weigh boat or paper inside the fume hood. Avoid creating dust clouds.

    • Transfer: Gently transfer the weighed solid into the reaction vessel. A powder funnel can aid in preventing spills.

    • In Solution: Once in solution, the risk of inhalation is significantly reduced. However, the risk of skin and eye contact remains, so all handling must continue within the fume hood with full PPE.

  • Post-Experiment:

    • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound.

    • Work Surface: Clean the work surface inside the fume hood with an appropriate solvent and absorbent pads.

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste poses a significant environmental and safety risk.

  • Waste Classification: As a chemical waste generator, you are responsible for determining if the waste is hazardous according to local, state, and federal regulations (e.g., US EPA 40 CFR Parts 261.3).[8]

  • Solid Waste:

    • Collect any unused solid this compound and contaminated disposable items (e.g., gloves, weigh boats, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect reaction mixtures and solvent washes containing the compound in a separate, labeled hazardous waste container for halogenated organic waste.

  • Never dispose of this chemical down the drain or in regular trash.[10] Consult your institution's Environmental Health & Safety (EHS) department for specific disposal procedures.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[7][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][7]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

  • Spill Cleanup:

    • For small spills, gently cover the solid with an absorbent material to avoid raising dust.

    • Carefully sweep or vacuum (with a HEPA-filtered vacuum) the material into a labeled hazardous waste container.[3][8]

    • Decontaminate the area with an appropriate solvent. Ensure you are wearing full PPE, including respiratory protection, during cleanup.

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.